5-Aminoisoxazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O/c5-1-3-2-7-8-4(3)6/h2H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZRYIRJNFYOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309975 | |
| Record name | 5-Aminoisoxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-17-9 | |
| Record name | 5-Aminoisoxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,2-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Aminoisoxazole-4-carbonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Aminoisoxazole-4-carbonitrile
Abstract
The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This technical guide provides an in-depth exploration of the primary synthesis pathways for this compound, a key intermediate for drug discovery and development. We will delve into the mechanistic underpinnings of the most efficient synthetic routes, present detailed experimental protocols, and offer comparative data to inform methodological choices. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of and practical guidance on the synthesis of this important heterocyclic compound.
Introduction: The Significance of the 5-Aminoisoxazole Core
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They serve as a vital core in many physiologically active molecules and natural products.[1] The isoxazole ring is a key pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3]
Specifically, the this compound moiety is a highly versatile building block. The presence of multiple functional groups—an amino group, a nitrile, and the isoxazole ring itself—makes these compounds ideal candidates for further chemical modification to create libraries of potential new drugs.[2] The development of efficient, scalable, and environmentally conscious synthetic methods is therefore a critical objective in organic and medicinal chemistry.
Primary Synthesis Pathway: The Multicomponent Reaction (MCR)
The most prominent and efficient method for synthesizing this compound derivatives is a one-pot, three-component reaction. This approach combines an aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst.[4][5] The elegance of this method lies in its operational simplicity, high atom economy, and the ability to generate complex molecules in a single step from readily available starting materials.
Various catalytic systems have been developed to promote this transformation, with a significant focus on green chemistry principles. One highly effective system utilizes a deep eutectic solvent composed of potassium carbonate (K2CO3) and glycerol.[2] This medium acts as both the catalyst and solvent, offering an eco-friendly, economical, and mild reaction environment.[2] Other reported catalysts include Lewis acids like ceric ammonium sulphate.[4]
Caption: General scheme of the one-pot, three-component synthesis.
Mechanistic Insights
The reaction proceeds through a cascade of classical organic reactions, demonstrating the power of tandem processes. The proposed mechanism involves three key stages:[2]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The base (e.g., carbonate from K2CO3) deprotonates the highly acidic methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate (a benzylidene derivative).
-
Michael Addition: Hydroxylamine, a potent nucleophile, then adds to the electron-deficient β-carbon of the arylidenemalononitrile intermediate via a Michael addition.
-
Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization. The hydroxyl group attacks one of the nitrile groups, forming the five-membered isoxazole ring. A subsequent tautomerization leads to the final, stable this compound product.
Caption: Proposed mechanistic workflow for the multicomponent reaction.
Alternative Synthesis Pathway: From β-Ketonitriles
An alternative, well-established route involves the reaction of β-ketonitriles with hydroxylamine.[6][7] This method is also robust but requires the synthesis or availability of the β-ketonitrile precursor, making it a two-step process compared to the one-pot MCR. The reaction proceeds via the formation of an oxime intermediate from the ketone functionality, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon.
Caption: Synthesis of 5-aminoisoxazoles from β-ketonitriles.
Experimental Protocols & Data
Protocol: Green Synthesis of 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile
This protocol is adapted from the work of Beyzaei et al., which exemplifies the green multicomponent synthesis approach.[2][8]
Materials:
-
p-Tolualdehyde (1.2 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Potassium Carbonate (K2CO3) (2.0 mmol)
-
Glycerol (5 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-tolualdehyde, malononitrile, hydroxylamine hydrochloride, and potassium carbonate in glycerol.
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane (4:6) mobile phase.
-
Upon completion of the reaction (typically 30-60 minutes), cool the mixture to room temperature.
-
Add distilled water (20 mL) to the flask. The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 5-amino-3-(p-tolyl)isoxazole-4-carbonitrile.
Characterization:
-
The final product's structure and purity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by determining its melting point.
Comparative Data: Synthesis of Various Derivatives
The multicomponent reaction is highly versatile and accommodates a wide range of substituted aldehydes. The table below, with data derived from a study by Beyzaei et al., showcases the efficiency of the K2CO3/Glycerol system.[2]
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |
| 1 | 4-Methylbenzaldehyde | 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile | 40 | 70 |
| 2 | 4-Chlorobenzaldehyde | 5-Amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile | 30 | 94 |
| 3 | 4-Hydroxybenzaldehyde | 5-Amino-3-(4-hydroxyphenyl)isoxazole-4-carbonitrile | 50 | 85 |
| 4 | 2-Nitrobenzaldehyde | 5-Amino-3-(2-nitrophenyl)isoxazole-4-carbonitrile | 60 | 78 |
| 5 | Thiophene-2-carbaldehyde | 5-Amino-3-(thiophen-2-yl)isoxazole-4-carbonitrile | 35 | 90 |
Conclusion
The synthesis of this compound is most effectively achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and hydroxylamine. This method is not only high-yielding but also aligns with the principles of green chemistry, particularly when employing systems like K2CO3 in glycerol. The versatility of this reaction allows for the creation of a diverse library of derivatives by simply varying the starting aldehyde. For researchers in drug discovery, this efficient and robust pathway provides a reliable platform for accessing novel chemical entities based on the privileged 5-aminoisoxazole scaffold.
References
- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- ChemRxiv. (2022). Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]-Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides.
- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). Royal Society of Chemistry.
- Beyzaei, H., et al. (2018). 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile (4a). Bio-protocol.
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2023). MDPI.
- tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024). PubMed.
- Jagannadham, K., et al. (2025). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research, 9(5).
- Al-Ostoot, F. H., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PLOS ONE.
- Chemchart. (n.d.). This compound (98027-17-9).
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Aminoisoxazole-4-carbonitrile
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone in medicinal chemistry, found in a variety of biologically active molecules and FDA-approved drugs.[1][2] As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, it serves as a versatile scaffold in drug design, contributing to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific derivative, 5-Aminoisoxazole-4-carbonitrile (CAS: 98027-17-9), represents a key building block. Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilic carbonitrile—makes it a valuable synthon for creating diverse chemical libraries.[5]
Understanding the physicochemical properties of this core structure is paramount for any drug development professional. These parameters govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. However, publicly available experimental data on the unsubstituted parent compound is notably scarce.
This guide, therefore, serves a dual purpose. First, it consolidates the known structural and predicted properties of this compound. Second, and more critically, it provides robust, field-proven experimental protocols for researchers to determine the key physicochemical parameters—solubility, lipophilicity (LogP/LogD), and acidity constant (pKa)—in their own laboratories. This document is structured not as a rigid report, but as a practical whitepaper to empower scientists to generate the self-validating data essential for advancing their research.
Section 1: Core Molecular Properties
The foundational data for any chemical entity begins with its identity and structure. This compound is a small, planar heterocyclic molecule. The planarity of the isoxazole ring has been confirmed in derivatives through crystal structure analysis, a feature that influences molecular packing and interactions.[2]
| Property | Value | Source(s) |
| IUPAC Name | 5-amino-1,2-oxazole-4-carbonitrile | [6] |
| CAS Number | 98027-17-9 | [6][7] |
| Molecular Formula | C₄H₃N₃O | [6][7] |
| Molecular Weight | 109.09 g/mol | [6][7] |
| Canonical SMILES | C1=NOC(=C1C#N)N | [6] |
| InChI Key | HAZRYIRJNFYOLH-UHFFFAOYSA-N | [6] |
Section 2: Computationally Predicted & Estimated Properties
In the absence of comprehensive experimental data, computational models provide valuable initial estimates for guiding experimental design. These predictions are derived from the molecule's structure using established algorithms. It must be stressed that these are in silico estimations and must be confirmed by empirical measurement for any mission-critical application.
| Predicted Property | Value | Prediction Tool/Source |
| Boiling Point | 228.21 - 237.55 °C | EPA T.E.S.T. / EPI Suite[8] |
| LogP / LogS / pKa | Not available in public databases. | Recommended Tools: ChemAxon[9][10], SwissADME[11] |
A note on causality: The predicted boiling point is relatively high for a molecule of this size, likely due to strong intermolecular hydrogen bonding facilitated by the amino group and the nitrogen atoms in the isoxazole ring and nitrile group. For properties like LogP, pKa, and aqueous solubility (LogS), it is highly recommended that researchers generate predictions using their own validated software platforms, as different algorithms can yield varying results.
Section 3: Experimental Physicochemical Data of Key Analogues
While data for the parent compound is limited, published values for substituted analogues provide a critical frame of reference. This data illustrates how modifications at the 3-position of the isoxazole ring impact fundamental properties like melting point and spectroscopic characteristics. The electron-donating or -withdrawing nature of the substituent, as well as its steric bulk, directly influences the crystal lattice energy and the electronic environment of the core structure.
| Analogue | Melting Point (°C) | Key IR Peaks (KBr, cm⁻¹) | Source |
| 5-amino-3-phenyl isoxazole-4-carbonitrile | N/A | 3512, 3405 (NH₂), 2223 (C≡N), 1615 (C=N) | [4] |
| 5-amino-3-(4-hydroxyphenyl )isoxazole-4-carbonitrile | 228–230 | 3502, 3412 (NH₂), 3340 (OH), 2213 (C≡N) | [4] |
| 5-Amino-3-(p-tolyl )isoxazole-4-carbonitrile | 135–137 | 3408, 3337 (NH₂), 2223 (C≡N), 1605 (C=N) | [5] |
Section 4: Protocols for Experimental Characterization
This section provides detailed, self-validating methodologies for determining the most critical physicochemical properties for drug discovery.
4.1 Aqueous Solubility Determination (Shake-Flask Method)
Expertise & Causality: Aqueous solubility is a master variable controlling bioavailability. The shake-flask method is the "gold standard" as it measures thermodynamic solubility, representing the true equilibrium state of the compound in solution.[12] Kinetic solubility assays, while faster, can often overestimate solubility as they start from a DMSO stock, which can create supersaturated solutions.[13] This protocol is designed to minimize the use of precious compounds while ensuring accuracy.
Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) on an orbital shaker for 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Crucial: Avoid disturbing the solid pellet.
-
Dilution: Dilute the supernatant with the mobile phase to be used for analysis to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution of the compound.
-
Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in µg/mL or µM.
4.2 Lipophilicity (LogD₇.₄) Determination (Shake-Flask Method)
Expertise & Causality: Lipophilicity, measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH), is a key predictor of membrane permeability and metabolic clearance. The classic shake-flask method using n-octanol and water (or buffer) remains the most reliable technique.[14] The choice of pH 7.4 is physiologically relevant for predicting drug absorption.
Protocol:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a separatory funnel for at least 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of this compound in the aqueous buffer. Add a known volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be high enough for accurate detection but low enough to avoid solubility issues in either phase.
-
Partitioning: Shake the vial vigorously for 1-2 hours to facilitate partitioning, then allow it to stand or centrifuge gently to ensure complete phase separation.
-
Sampling: Carefully remove an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )
4.3 Acidity Constant (pKa) Determination (UV-Spectrophotometric Titration)
Expertise & Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. For compounds with a chromophore, UV-spectrophotometry is a powerful, low-sample-consumption method.[8] The principle relies on the fact that the protonated and deprotonated forms of the molecule will have different UV absorbance spectra. By monitoring this change across a range of pH values, the pKa can be determined.
Caption: Workflow for pKa determination using UV-spectrophotometry.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 3 to 12).[8]
-
Sample Plate Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, consistent volume of the compound's DMSO stock solution to each buffer-containing well (final DMSO concentration should be ≤2% v/v).[8] Include blank wells (buffer only) for background correction.
-
Spectral Measurement: Place the microplate in a UV-Vis spectrophotometer plate reader and record the full absorbance spectrum (e.g., 230-500 nm) for every well.
-
Data Extraction: Identify one or more wavelengths where the absorbance changes significantly with pH. Extract the absorbance value at these wavelengths for each pH point.
-
Data Plotting & Analysis: Plot the absorbance against pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.
Section 5: Guide to Spectroscopic Analysis
Structural confirmation is the bedrock of chemical research. The following is a guide to the expected spectroscopic features of this compound, based on its functional groups and data from closely related analogues.
-
¹H NMR: The spectrum is expected to be simple. A singlet should appear for the lone proton on the isoxazole ring (C3-H), likely in the downfield region (> 8 ppm). A broad singlet corresponding to the two protons of the amino group (-NH₂) would also be present, with a chemical shift that can vary depending on solvent and concentration.
-
¹³C NMR: Key signals would include the two quaternary carbons of the isoxazole ring (C4 and C5), the carbon of the nitrile group (-C≡N, typically ~115-120 ppm), and the C3 carbon. Data from substituted analogues can help assign the C4 and C5 signals.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups.
-
~3500-3300 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[4]
-
~2220 cm⁻¹: A sharp, strong peak characteristic of the nitrile (C≡N) stretch.[4]
-
~1610 cm⁻¹: A peak for the C=N stretching vibration within the isoxazole ring.[4]
-
~1250 cm⁻¹: A peak corresponding to the C-O-N stretching of the isoxazole ring.[4]
-
-
Mass Spectrometry (MS): In positive-ion electrospray ionization (ESI+), the primary species observed would be the protonated molecule [M+H]⁺ at an m/z of 110.04.
Section 6: Synthesis & Reactivity Overview
This compound and its derivatives are commonly synthesized via a highly efficient, atom-economical multicomponent reaction.[1] This typically involves the condensation of an aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a catalyst.[5] The reaction proceeds through a series of intermediates, culminating in the formation of the stable isoxazole ring.
Caption: General multicomponent synthesis of 5-aminoisoxazole-4-carbonitriles.
Section 7: Safety & Handling
Based on available safety data for the parent compound and related structures, this compound should be handled with appropriate care.
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautions: Use only in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
References
- Gotor, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(4), 305–309.
- ACS Publications. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.
- Capot Chemical. (n.d.). This compound.
- Pharmaffiliates. (2025). 5 Easy Methods to Calculate pKa.
- ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?.
- Alchem Pharmtech. (n.d.). CAS 98027-17-9 | this compound.
- ChemAxon. (n.d.). Calculators & Predictors.
- Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
- eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.
- ResearchGate. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114.
- PubChem. (n.d.). 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12, 114.
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530.
- Chemchart. (n.d.). This compound (98027-17-9).
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An In-depth Technical Guide to 5-Aminoisoxazole-4-carbonitrile: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 5-aminoisoxazole-4-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core identification, synthesis, in-depth characterization, and safety protocols for this compound. The information presented herein is synthesized from established scientific literature and chemical data sources to ensure technical accuracy and practical utility.
Core Identification and Physicochemical Properties
This compound is a five-membered aromatic heterocycle distinguished by the presence of an amino group at the 5-position and a nitrile group at the 4-position of the isoxazole ring. This unique arrangement of functional groups imparts significant chemical reactivity and makes it a valuable precursor for the synthesis of more complex molecular architectures.[1]
The definitive identification of this compound is established by its unique CAS number and other chemical identifiers. A summary of its core identification and key physicochemical properties is presented in Table 1.
| Identifier | Value | Source |
| Chemical Name | 5-amino-1,2-oxazole-4-carbonitrile | J&K Scientific[2] |
| CAS Number | 98027-17-9 | ChemUniverse, J&K Scientific[2][3] |
| Molecular Formula | C₄H₃N₃O | ChemUniverse, J&K Scientific[2][3] |
| Molecular Weight | 109.09 g/mol | ChemUniverse, J&K Scientific[2][3] |
| PubChem CID | 312128 | J&K Scientific[2] |
| MDL Number | MFCD00128284 | ChemUniverse[3] |
| InChI Key | HAZRYIRJNFYOLH-UHFFFAOYSA-N | J&K Scientific[2] |
| SMILES | C1=NOC(=C1C#N)N | J&K Scientific[2] |
| Purity (Typical) | 95-97% | ChemUniverse, J&K Scientific[2][3] |
Table 1: Core Identification and Physicochemical Properties of this compound
Synthesis of this compound and its Derivatives
The synthesis of this compound and its substituted analogs is most commonly achieved through a multicomponent reaction (MCR). This approach is favored for its efficiency, atom economy, and the ability to generate molecular diversity in a single synthetic step.[1][4]
A prevalent synthetic route involves the condensation of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][4] The choice of aldehyde determines the substituent at the 3-position of the isoxazole ring. The reaction can be catalyzed by various agents, including Lewis acids or green catalysts in environmentally benign solvents.[1][4]
The general workflow for the synthesis is depicted in the following diagram:
Sources
A Comprehensive Technical Guide to the Multicomponent Synthesis of 5-Aminoisoxazole-4-carbonitriles
This guide provides an in-depth exploration of a robust and efficient one-pot, three-component reaction for the synthesis of 5-aminoisoxazole-4-carbonitriles. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure high yields and purity. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic strategy.
The Strategic Importance of the 5-Aminoisoxazole-4-carbonitrile Scaffold
The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in a wide array of natural products and synthetic molecules with significant biological activities.[1] Specifically, the this compound core is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of therapeutic potential, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The presence of multiple functional groups—an amino group, a nitrile, and a modifiable position on the isoxazole ring—makes these compounds ideal candidates for further chemical elaboration in the development of new prodrugs and drugs.[1][2]
The Core Three-Component Reaction: A Green and Efficient Approach
The synthesis of 5-aminoisoxazole-4-carbonitriles can be elegantly achieved through a multicomponent reaction (MCR) involving an aromatic or heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][3][4] This approach is highly convergent, atom-economical, and aligns with the principles of green chemistry, particularly when employing environmentally benign catalytic systems.
A notable advancement in this field is the use of a deep eutectic solvent (DES) composed of potassium carbonate (K₂CO₃) and glycerol, which acts as both the catalyst and the reaction medium.[1][3][4] This system offers several advantages over traditional methods, including mild reaction conditions (room temperature), short reaction times, high product yields (often in the 70-94% range), and operational simplicity.[1][4]
Mechanistic Insights: The "Why" Behind the Reaction Pathway
Understanding the reaction mechanism is paramount for troubleshooting and optimization. For the formation of 5-aminoisoxazole-4-carbonitriles via this MCR, two primary pathways are plausible. However, experimental evidence strongly supports a specific sequence.[4]
The most favorable pathway commences with a Knoevenagel condensation between the aldehyde and malononitrile.[4] This base-catalyzed reaction forms an intermediate aryl- or heteroaryl-idene malononitrile. The basic medium, provided by the K₂CO₃ in the DES, facilitates the deprotonation of the active methylene group of malononitrile, initiating the condensation.
Subsequently, hydroxylamine adds to one of the nitrile groups of the activated alkene intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic this compound product. The alternative pathway, involving the initial formation of an aldoxime from the aldehyde and hydroxylamine, is generally less favored as it can lead to byproducts.[4] The simultaneous reaction of all three components in the K₂CO₃/glycerol system at room temperature has been shown to provide the best results.[4]
Below is a visualization of the predominant reaction mechanism.
Caption: Predominant reaction pathway for the synthesis of 5-aminoisoxazole-4-carbonitriles.
Field-Proven Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding for the practicing scientist.
Reagents and Materials
-
Aryl or Heteroaryl Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Hydroxylamine Hydrochloride (1.0 mmol)
-
Potassium Carbonate (K₂CO₃)
-
Glycerol
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer
Step-by-Step Methodology
-
Catalyst-Medium Preparation: In a 50 mL round-bottom flask, prepare the deep eutectic solvent by mixing potassium carbonate and glycerol in a 1:4 molar ratio. For a typical 1.0 mmol scale reaction, approximately 0.55 g of K₂CO₃ and 1.47 g (1.17 mL) of glycerol is sufficient. Stir the mixture at room temperature until a homogenous, viscous liquid is formed. The basicity of K₂CO₃ is crucial for the initial Knoevenagel condensation, and glycerol acts as a green, non-toxic solvent that can form hydrogen bonds, influencing the reaction rate and selectivity.[1]
-
Reactant Addition: To the prepared DES, add the aryl/heteroaryl aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and hydroxylamine hydrochloride (1.0 mmol, 0.069 g) simultaneously.[4] The simultaneous addition is critical to favor the desired reaction pathway and minimize the formation of aldoxime byproducts.[4]
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). Reactions are typically complete within 20 to 120 minutes, depending on the substrate.[1] The high efficiency at room temperature underscores the catalytic power of the DES.
-
Product Isolation and Work-up: Upon completion of the reaction, add distilled water to the reaction mixture to precipitate the crude product. The DES is soluble in water, allowing for easy separation of the solid product.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound derivative.
Characterization
The structure of the synthesized compounds should be confirmed using standard analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]
Data Presentation: Substrate Scope and Yields
The described multicomponent reaction is robust and accommodates a wide range of aromatic and heteroaromatic aldehydes. The following table summarizes representative data from the literature, showcasing the efficiency of this protocol.[1][4]
| Entry | Aldehyde (Ar) | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | 20 | 94 |
| 3 | 4-Methylbenzaldehyde | 40 | 90 |
| 4 | 4-Methoxybenzaldehyde | 45 | 88 |
| 5 | 2-Nitrobenzaldehyde | 60 | 85 |
| 6 | 3-Hydroxybenzaldehyde | 50 | 87 |
| 7 | 2-Thiophenecarboxaldehyde | 90 | 75 |
| 8 | 2-Furaldehyde | 120 | 70 |
Data adapted from Beyzaei et al. (2018). Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), hydroxylamine HCl (1 mmol) in K₂CO₃/Glycerol (1:4) at room temperature.
Conclusion and Future Outlook
The multicomponent synthesis of 5-aminoisoxazole-4-carbonitriles using a deep eutectic solvent system represents a significant advancement in heterocyclic chemistry. It is an efficient, environmentally friendly, and economically viable method for accessing this important class of compounds.[2] The operational simplicity and high yields make it an attractive strategy for both academic research and industrial drug development. The versatile functional groups on the synthesized scaffold provide ample opportunities for the creation of diverse chemical libraries for biological screening, paving the way for the discovery of novel therapeutic agents.
References
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- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. [Link]
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed. [Link]
- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
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The Vanguard of Sustainable Synthesis: A Technical Guide to Green Methodologies for 5-Aminoisoxazole-4-carbonitrile Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-aminoisoxazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a multitude of pharmacologically active agents. Traditional synthetic routes to these vital heterocycles, however, are often encumbered by the use of hazardous reagents, volatile organic solvents, and energy-intensive conditions. This guide delineates the principles and practices of green chemistry as applied to the synthesis of this compound derivatives. We will explore and provide detailed protocols for three cutting-edge, sustainable methodologies: deep eutectic solvent (DES)-catalyzed multicomponent reactions, ultrasound-assisted synthesis, and microwave-assisted synthesis. A comparative analysis of these techniques, alongside a mechanistic exploration of their efficacy, will provide the reader with the requisite knowledge to implement these environmentally benign and efficient synthetic strategies.
The Imperative for Green Chemistry in Isoxazole Synthesis
The principles of green chemistry are not merely an academic curiosity but a pragmatic necessity for the modern pharmaceutical industry. The synthesis of complex molecules like this compound derivatives traditionally involves multi-step processes with significant environmental footprints. The adoption of green methodologies offers a paradigm shift, focusing on atom economy, the use of safer solvents and reagents, and energy efficiency. This not only mitigates the environmental impact of pharmaceutical production but also often leads to increased yields, reduced reaction times, and safer laboratory practices.
The core of the green strategies discussed herein is the one-pot, three-component reaction of an aldehyde, malononitrile, and hydroxylamine hydrochloride. This approach inherently boasts a high atom economy, as the majority of the atoms from the starting materials are incorporated into the final product.
Deep Eutectic Solvents: A New Frontier in Catalysis and Green Media
Deep eutectic solvents (DESs) are emerging as revolutionary media for organic synthesis.[1][2] These systems, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are characterized by a significant depression in melting point compared to their individual components.[2] Their negligible volatility, non-flammability, biodegradability, and low cost make them an attractive alternative to traditional volatile organic solvents.[3]
In the context of this compound synthesis, a DES composed of potassium carbonate (K2CO3) and glycerol has proven to be a highly effective catalytic medium.[4][5] The basicity of the potassium carbonate is crucial for the deprotonation of malononitrile, initiating the reaction cascade, while the glycerol acts as a biodegradable solvent and hydrogen bond donor, stabilizing the intermediates.
Mechanistic Rationale
The synthesis of 5-aminoisoxazole-4-carbonitriles in a K2CO3/glycerol DES is proposed to proceed through two potential pathways, with the Knoevenagel condensation pathway being the most probable.[5]
Figure 1: Proposed mechanistic workflow for the DES-catalyzed synthesis.
Experimental Protocol: DES-Catalyzed Synthesis
This protocol is adapted from the work of Beyzaei et al. (2018).[4][5]
-
Catalyst-Solvent Preparation: In a round-bottom flask, prepare the deep eutectic solvent by mixing potassium carbonate and glycerol in a 1:4 molar ratio. Heat the mixture gently with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To the prepared DES, add malononitrile (1 mmol), the desired aromatic or heteroaromatic aldehyde (1 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
Ultrasound-Assisted Synthesis: The Power of Sonochemistry
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a potent tool in green synthesis.[6] The physical phenomenon responsible for the chemical effects of ultrasound is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to a dramatic acceleration of reaction rates.[6]
Causality of Sonochemical Enhancement
The enhanced reaction rates observed in ultrasound-assisted synthesis are attributed to several factors:
-
Increased Mass Transfer: The mechanical effects of cavitation, such as microstreaming, enhance the transport of reactants to the catalyst surface and the removal of products.
-
Surface Activation: For heterogeneous catalysts, ultrasound can lead to deagglomeration of particles and surface cleaning, thereby increasing the number of active catalytic sites.
-
Radical Formation: In some cases, the high temperatures and pressures within the collapsing bubbles can lead to the homolytic cleavage of bonds, generating reactive radical species that can initiate or accelerate reactions.
Figure 2: General workflow for ultrasound-assisted synthesis.
Experimental Protocol: Ultrasound-Assisted Synthesis
This is a general protocol adapted from various sources for the synthesis of isoxazole derivatives.[6]
-
Reactant Preparation: In a suitable reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a green solvent such as water or ethanol.
-
Catalyst Addition (Optional): A catalyst, such as a reusable solid acid or base, can be added to further enhance the reaction rate.
-
Sonication: Place the reaction vessel in an ultrasonic bath operating at a frequency of 30-40 kHz.
-
Temperature Control: Maintain the reaction temperature at room temperature or slightly elevated (e.g., 40-50 °C) using a water bath.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Isolation: Once the reaction is complete, remove the vessel from the ultrasonic bath. If a solid catalyst was used, remove it by filtration. The product can then be isolated by precipitation with water or extraction with a suitable solvent.
-
Purification: Purify the crude product by recrystallization.
Microwave-Assisted Synthesis: Rapid and Efficient Heating
Microwave-assisted organic synthesis utilizes microwave energy to heat the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the sample simultaneously through dielectric heating.[1] This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times and improved yields.[7]
The Rationale Behind Microwave Acceleration
The primary advantages of microwave-assisted synthesis stem from its unique heating mechanism:
-
Rapid and Uniform Heating: Direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and homogeneous heating, avoiding the formation of hot spots and side reactions often associated with conventional heating.
-
Thermal and Non-Thermal Effects: While the primary effect of microwaves is thermal, there is ongoing research into potential "non-thermal" effects that may also contribute to the observed rate enhancements.
-
Pressure Effects: In sealed vessels, the rapid heating can lead to a significant increase in pressure, allowing the reaction to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction rate.
Figure 3: General workflow for microwave-assisted synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
This is a general protocol adapted from various sources for the synthesis of isoxazole derivatives.[1][8]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in a suitable microwave-absorbing solvent (e.g., ethanol, water, or a mixture).
-
Catalyst Addition (Optional): A catalyst can be added if required.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) and power (e.g., 100-300 W) for a short duration (typically 5-30 minutes).
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.
-
Work-up and Isolation: Open the vessel and transfer the contents to a round-bottom flask. The product can be isolated by precipitation with water or by removing the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Comparative Analysis of Green Synthetic Methodologies
The choice of synthetic method will depend on a variety of factors, including the specific substrate, available equipment, and desired scale of the reaction. The following table provides a comparative overview of the three green methods discussed.
| Feature | Deep Eutectic Solvent (DES) | Ultrasound-Assisted | Microwave-Assisted | Conventional Heating |
| Reaction Time | 20–120 min[4][5] | 15–60 min[6] | 5–30 min[1][7] | Several hours |
| Yield | 70–94%[4][5] | Generally high (often >85%)[6] | Generally high (often >90%)[7] | Variable, often lower |
| Energy Input | Low (often room temp.) | Moderate | Moderate to High | High |
| Solvent | Green (e.g., glycerol)[4][5] | Green (e.g., water, ethanol)[6] | Green (e.g., water, ethanol)[1] | Often hazardous organic solvents |
| Specialized Equipment | No | Ultrasonic Bath | Microwave Reactor | Standard laboratory glassware |
| Scalability | Readily scalable | Can be challenging for large scale | Can be challenging for large scale | Readily scalable |
| Key Advantage | Mild conditions, biodegradable medium | Rapid, efficient at ambient temp. | Extremely rapid | Well-established |
Conclusion and Future Perspectives
The green synthesis of this compound derivatives is not only a testament to the advancements in sustainable chemistry but also a practical approach to the efficient and safe production of these valuable pharmaceutical building blocks. The use of deep eutectic solvents, ultrasound, and microwave irradiation offers significant advantages over traditional methods in terms of reaction time, yield, and environmental impact. As the field continues to evolve, we can anticipate the development of even more sophisticated and sustainable synthetic strategies, such as the use of biocatalysis and flow chemistry, further solidifying the role of green chemistry in the future of drug development.
References
- Banerjee, B. (2017). Recent developments on ultrasound-assisted one-pot multicomponent synthesis of biologically relevant heterocycles. Ultrasonics Sonochemistry, 35, 15-35.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 1-8.
- Cravotto, G., & Cintas, P. (2006). Power ultrasound in organic synthesis: moving from academia to industrial applications. Chemical Society Reviews, 35(2), 180-196.
- Beyzaei, H., Ghasemi, B., Aryan, R., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114.
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 1-8.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
- Spencer, J., et al. (2012). Microwave-mediated synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library. Tetrahedron Letters, 53(13), 1656-1659.
- Smith, E. L., Abbott, A. P., & Ryder, K. S. (2014). Deep eutectic solvents (DESs) and their applications. Chemical reviews, 114(21), 11060-11082.
- Paiva, A., Craveiro, R., & Aroso, I. (2014). Natural deep eutectic solvents–solvents for the 21st century. ACS sustainable chemistry & engineering, 2(5), 1063-1071.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(5), 1038.
- Varma, R. S. (2012). Greener approach to nanomaterials and their sustainable applications. Current Opinion in Chemical Engineering, 1(2), 123-128.
- Ziarani, G. M., Ghasemi, M., & Lashgari, N. (2018). Deep eutectic solvents (DESs): A new and efficient media for the synthesis of heterocyclic compounds. Arkivoc, 2018(5), 136-208.
- Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
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- 8. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
Spectroscopic Characterization of 5-Aminoisoxazole-4-carbonitrile Derivatives: A Technical Guide
Introduction
5-Aminoisoxazole-4-carbonitrile and its derivatives are pivotal heterocyclic scaffolds in medicinal chemistry and drug development. Their intrinsic biological activities and versatile chemical handles make them attractive starting points for the synthesis of novel therapeutic agents.[1][2] A thorough understanding of their molecular structure is paramount for rational drug design and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous structure elucidation and purity assessment.
Molecular Structure and Key Spectroscopic Features
The core structure of this compound presents a unique electronic environment. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, conjugated through the isoxazole ring, dictates the characteristic spectroscopic signatures.
Caption: General chemical structure of this compound derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5-Amino-3-phenylisoxazole-4-carbonitrile [3] | CDCl₃ | 8.22 | s | 2H | -NH₂ |
| 7.88 | d, J = 7.6 Hz | 2H | Ar-H | ||
| 7.12 | d, J = 8.8 Hz | 2H | Ar-H | ||
| 5-Amino-3-methyl-4-isoxazolecarbonitrile [4] | DMSO-d₆ | - | - | - | - |
Note: Specific chemical shift and coupling constant data for the protons of 5-Amino-3-methyl-4-isoxazolecarbonitrile were not publicly available in the searched literature. The spectrum is available for viewing on SpectraBase.
Interpretation of ¹H NMR Spectra:
-
Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. In the case of the 3-phenyl derivative, this signal is observed at 8.22 ppm.[3] Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Aromatic Protons (Ar-H): For the 3-phenyl derivative, the aromatic protons of the phenyl ring appear in the downfield region (7-8 ppm) due to the deshielding effect of the ring current. The observed doublet of doublets indicates ortho and meta couplings.[3]
-
Methyl Protons (-CH₃): For the 3-methyl derivative, a singlet corresponding to the three methyl protons would be expected, typically in the range of 2.0-2.5 ppm.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: 0-12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.
Table 2: ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 5-Amino-3-phenylisoxazole-4-carbonitrile [3] | CDCl₃ | 166.98 | C=N (isoxazole) |
| 162.18 | C-NH₂ (isoxazole) | ||
| 132.35 | Ar-C (ipso) | ||
| 125.66, 119.08, 116.78 | Ar-C | ||
| 113.36 | C-CN (isoxazole) | ||
| 76.07 | C-CN | ||
| 5-Amino-3-methyl-4-isoxazolecarbonitrile | - | Data not available | - |
Interpretation of ¹³C NMR Spectra:
-
Isoxazole Ring Carbons: The carbon atoms of the isoxazole ring are typically observed in the downfield region of the spectrum. The C=N carbon (C3) is the most deshielded, followed by the C-NH₂ carbon (C5). The carbon bearing the nitrile group (C4) is significantly more shielded.
-
Nitrile Carbon (-CN): The carbon of the nitrile group is characteristically found in the range of 110-125 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring in the 3-phenyl derivative appear in the aromatic region (115-135 ppm).
-
Methyl Carbon: For the 3-methyl derivative, the methyl carbon would be expected to appear in the upfield region of the spectrum, typically around 10-20 ppm.
Caption: Predicted ¹³C NMR chemical shift regions for 5-amino-3-phenylisoxazole-4-carbonitrile.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key IR Absorption Frequencies for this compound Derivatives
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| 5-Amino-3-phenylisoxazole-4-carbonitrile [3] | 3512, 3405, 3341 | N-H stretching (amine) |
| 2223 | C≡N stretching (nitrile) | |
| 1615 | C=N stretching (isoxazole) | |
| 1267 | C-O stretching |
Interpretation of IR Spectra:
-
N-H Stretching: The presence of the primary amine is confirmed by the two characteristic sharp absorption bands in the region of 3300-3500 cm⁻¹. The two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3]
-
C≡N Stretching: The nitrile group gives rise to a sharp, intense absorption band in the region of 2210-2260 cm⁻¹. For the 3-phenyl derivative, this is observed at 2223 cm⁻¹.[3]
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isoxazole and phenyl rings typically appear in the 1500-1650 cm⁻¹ region.
-
C-O Stretching: The C-O bond of the isoxazole ring shows a stretching vibration in the fingerprint region, typically around 1200-1300 cm⁻¹.
Experimental Protocol for IR Spectroscopy (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Mode | [M+H]⁺ or M⁺ (m/z) |
| This compound [5] | - | 109.09 (Calculated) |
| 5-Amino-3-phenylisoxazole-4-carbonitrile [3] | ESI or EI | 185.28 |
| 5-Amino-3-methyl-4-isoxazolecarbonitrile [4] | - | 123.11 (Calculated) |
Interpretation of Mass Spectra:
-
Molecular Ion Peak: The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) provides the molecular weight of the compound. This is a critical piece of data for confirming the identity of the synthesized molecule.
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. For example, the loss of small, stable molecules such as HCN or CO can be indicative of the isoxazole ring system. Analysis of the fragmentation of the 3-phenyl derivative would likely show fragments corresponding to the phenyl cation and the isoxazole core.
Caption: A generalized fragmentation pathway for this compound derivatives in mass spectrometry.
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. A full scan over a relevant m/z range (e.g., 50-500) is typically performed.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary dataset for the unambiguous structural elucidation of this compound derivatives. This guide has detailed the characteristic spectral features and provided standardized protocols for data acquisition. A thorough understanding and application of these analytical methods are essential for ensuring the quality and integrity of these important building blocks in the pursuit of novel therapeutics. The principles outlined here serve as a robust foundation for the characterization of a wide array of substituted isoxazoles, empowering researchers to confidently advance their drug discovery programs.
References
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
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crystal structure of 5-Aminoisoxazole-4-carbonitrile analogues
An In-depth Technical Guide to the Crystal Structure and Analysis of 5-Aminoisoxazole-4-carbonitrile Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound analogues, a class of heterocyclic compounds of significant interest in modern medicinal chemistry. We will delve into their synthesis, provide a detailed analysis of their crystal structure based on single-crystal X-ray diffraction data, and explore their applications in drug discovery, thereby offering a holistic perspective for professionals in the field.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents.[4] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][5][6][7]
Among the vast library of isoxazole derivatives, the this compound core stands out as a particularly valuable building block. Its multifunctionality allows for diverse chemical modifications, making it an ideal starting point for generating compound libraries for high-throughput screening and lead optimization.[1][8][9] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for rational drug design and for elucidating structure-activity relationships (SAR).
Synthesis of this compound Analogues
The construction of the this compound core is often achieved through efficient and high-yield multicomponent reactions (MCRs).[8][10][11] This approach aligns with the principles of green chemistry by minimizing steps and waste.
General Multicomponent Reaction Protocol
A common and effective method involves the one-pot condensation of an aromatic or heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][8][11] The use of eco-friendly catalytic media, such as deep eutectic solvents like K₂CO₃/glycerol, has been shown to enhance reaction rates and yields at room temperature.[1][8]
Experimental Protocol: Multicomponent Synthesis
-
Reagent Preparation: In a round-bottomed flask, dissolve malononitrile (1.0 mmol) and the desired aryl/heteroaryl aldehyde (1.0 mmol) in the chosen solvent system (e.g., 5 mL of a 4:1 glycerol/K₂CO₃ deep eutectic solvent).
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 20 to 120 minutes.[1]
-
Work-up: Upon completion, pour the reaction mixture into cold water.
-
Isolation: The solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with water to remove any residual solvent and salts, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound analogues.
Synthesis Workflow Diagram
The following diagram illustrates the streamlined nature of the multicomponent synthesis approach.
Caption: Multicomponent reaction workflow for isoxazole synthesis.
Crystal Structure Analysis: A Case Study
The definitive method for elucidating the three-dimensional structure of these compounds is single-crystal X-ray diffraction (SC-XRD).[12][13] We will examine the crystal structure of a representative analogue, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile , for which detailed crystallographic data is available.[14][15]
Crystallographic Data Summary
The structural analysis reveals precise details about the molecule's geometry and packing in the solid state.
| Parameter | Value | Reference |
| Chemical Formula | C₅H₅N₃O | [14] |
| Molecular Weight | 123.12 | [14] |
| Crystal System | Monoclinic | [14] |
| Space Group | P2₁/c | [14] |
| a (Å) | 3.8779 (2) | [14] |
| b (Å) | 18.8518 (11) | [14] |
| c (Å) | 8.2015 (4) | [14] |
| β (°) | 100.780 (2) | [14] |
| Volume (ų) | 588.99 (5) | [14] |
| Z (molecules/unit cell) | 4 | [14] |
| Temperature (K) | 296 | [14] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [14] |
| R-factor | 0.035 | [15] |
Key Structural Features and Intermolecular Interactions
-
Planarity of the Isoxazole Ring: The isoxazole ring is essentially planar, with a maximum deviation from the least-squares plane of only 0.007 Å.[14][15] This planarity is crucial for π-stacking interactions and for the overall conformation of the molecule, which influences its binding to biological targets.
-
Amino Group Geometry: The sum of the bond angles around the nitrogen atom of the amine group is approximately 358°, which is indicative of sp² hybridization.[14][15] This geometry suggests a conjugative interaction between the lone pair of the amino nitrogen and the π-system of the isoxazole and nitrile groups. This "push-pull" effect enhances the hydrogen-bonding acceptor capability of the nitrile nitrogen.[14]
-
Hydrogen Bonding Network: In the crystal lattice, molecules are linked by a network of intermolecular hydrogen bonds. Specifically, two types of N—H···N interactions are observed:
-
N—H···N(cyano): The amino group acts as a hydrogen bond donor to the nitrogen of the nitrile group of an adjacent molecule.[14]
-
N—H···N(isoxazole): The amino group also donates a hydrogen bond to the isoxazole ring nitrogen of another neighboring molecule.[14]
These interactions create robust, fused ring motifs, denoted as R²₂(12) and R⁶₆(26) in graph-set notation, which assemble the individual molecules into a slightly puckered two-dimensional array.[14][15] This intricate network governs the material's physical properties, such as melting point and solubility.
-
Experimental Methodology: Single-Crystal X-ray Diffraction
Obtaining high-quality crystal structure data requires a meticulous experimental workflow.[16] The process is a cornerstone of chemical crystallography for unambiguously determining molecular structures.[12]
Protocol: Small Molecule Single-Crystal XRD
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically 0.1-0.5 mm in size). Slow evaporation of a saturated solution in an appropriate solvent (e.g., aqueous ethanol) is a common method.[15]
-
Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil and a cryoloop.
-
Data Collection:
-
Mount the goniometer on the diffractometer (e.g., a Bruker APEXII CCD diffractometer).[14]
-
Center the crystal in the X-ray beam, which is generated from a source such as a Molybdenum target.[17]
-
Perform an initial series of scans to determine the unit cell parameters and the orientation matrix.
-
Collect a full sphere of diffraction data by systematically rotating the crystal and collecting diffraction patterns (frames) at small angular increments (e.g., 0.1-0.3°).[17] The collection can take several hours.
-
-
Data Reduction:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for factors such as Lorentz-polarization effects and absorption (e.g., using multi-scan methods like SADABS).[14]
-
Merge equivalent reflections to produce a final, unique set of reflection data.
-
-
Structure Solution and Refinement:
-
Use direct methods or Patterson methods (e.g., with software like SHELXS) to solve the "phase problem" and generate an initial electron density map.[14][18]
-
Build an initial molecular model from the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL).[14] Hydrogen atoms are typically placed in calculated positions.
-
The refinement is complete when the model converges, indicated by low R-factors (e.g., R1 = 0.035), a goodness-of-fit (S) value close to 1, and a flat residual electron density map.[14]
-
SC-XRD Workflow Diagram
Caption: Standard workflow for single-crystal X-ray diffraction.
Computational Modeling and Drug Development Applications
While SC-XRD provides an accurate snapshot of the solid-state structure, computational methods offer dynamic insights and predictive power.
-
Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the molecule's reactivity and electronic transitions.[19]
-
Molecular Docking: The experimentally determined crystal structure serves as a high-quality input for molecular docking simulations.[20] These simulations predict the binding mode and affinity of the isoxazole analogues within the active site of a target protein (e.g., enzymes like COX-2 or carbonic anhydrase), guiding the design of more potent and selective inhibitors.[6][20]
The diverse biological activities reported for isoxazole analogues make them highly attractive candidates for drug development programs.[3][4] The this compound scaffold has been associated with:
Conclusion
The this compound framework represents a versatile and highly functionalized scaffold for the development of novel therapeutic agents. Efficient synthetic strategies, particularly multicomponent reactions, allow for the rapid generation of diverse analogues. The detailed analysis of their solid-state structures via single-crystal X-ray diffraction provides invaluable, high-resolution insights into their molecular geometry and the specific intermolecular forces that govern their crystal packing. This structural knowledge, when integrated with computational modeling and biological evaluation, forms the bedrock of modern structure-based drug design, enabling researchers to rationally engineer next-generation therapeutics with enhanced potency and specificity.
References
- Shoghpour, S., Keykha, A., Amiri Rudbari, H., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolò, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]
- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(114). [Link]
- Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile.
- Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
- (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
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- (2024).
- (n.d.). X-ray Diffraction Protocols and Methods.
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- Sharma, H., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5531-5559. [Link]
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- (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
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theoretical studies on 5-Aminoisoxazole-4-carbonitrile stability
An In-Depth Technical Guide to the Theoretical Assessment of 5-Aminoisoxazole-4-carbonitrile Stability
Abstract
This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities.[1][2] The utility of this and any active pharmaceutical ingredient (API) is fundamentally linked to its chemical stability. A thorough understanding of a molecule's resistance to degradation under thermal, chemical, and photochemical stress is paramount for drug development, formulation, and ensuring shelf-life. This technical guide provides a comprehensive framework for the theoretical investigation of this compound's stability using modern computational chemistry methods. We will explore the core principles of thermodynamic and kinetic stability, detail the application of Density Functional Theory (DFT) to predict degradation pathways, and outline self-validating protocols for a robust computational analysis.
The Imperative of Stability in Drug Scaffolds
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique electronic properties but also introduces a potentially labile N-O single bond.[3][4] For a molecule like this compound, which is a building block for more complex therapeutic agents, understanding the intrinsic stability of this core structure is not merely an academic exercise. It directly impacts:
-
Process Chemistry: Defining safe temperature limits for synthesis and purification.
-
Formulation: Selecting appropriate excipients and storage conditions to prevent degradation.
-
Pharmacokinetics: Ensuring the molecule remains intact long enough to exert its therapeutic effect in vivo.
-
Regulatory Compliance: Providing data on potential degradants and their safety profiles.
Theoretical studies offer a powerful, proactive approach to identify potential stability liabilities before they derail a development program, allowing for rational molecular design and risk mitigation.
Theoretical Foundations for Stability Assessment
A molecule's stability is governed by two distinct yet interconnected concepts: thermodynamics and kinetics.
-
Thermodynamic Stability refers to the relative energy of a molecule compared to its potential decomposition products. A thermodynamically unstable molecule will have a propensity to transform into lower-energy species. This is often assessed by calculating reaction enthalpies and Bond Dissociation Energies (BDEs).
-
Kinetic Stability relates to the energy barrier that must be overcome for a decomposition reaction to occur. A molecule can be thermodynamically unstable but kinetically stable if the activation energy for its degradation is very high. This is investigated by mapping reaction pathways and locating transition states.
The Computational Workhorse: Density Functional Theory (DFT)
For a molecule of this size, Density Functional Theory (DFT) provides the optimal balance of computational accuracy and efficiency.[5] The choice of functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and offer a good starting point.[6] For more accurate energy barrier calculations, range-separated hybrid functionals like ωB97X-D are often superior as they better handle long-range interactions and provide improved descriptions of dispersion forces.[7]
-
Basis Sets: Pople-style basis sets such as 6-311++G(d,p) are a robust choice.[7] The inclusion of diffuse functions ("++") is important for accurately describing anions that may form during bond cleavage, while polarization functions ("d,p") are essential for describing the correct molecular geometry and charge distribution.
Computational Analysis of this compound
A systematic computational investigation proceeds through several logical stages, each building upon the last to create a comprehensive stability profile.
Ground State Properties: Geometry and Electronic Structure
The first step is always to find the molecule's lowest energy conformation through geometry optimization. This calculation provides not only the three-dimensional structure but also key electronic insights that hint at reactivity.
Key parameters derived from this initial calculation include:
-
Optimized Geometry: Provides precise bond lengths and angles. The N-O bond length is of particular interest as it is often the weakest point in the isoxazole ring.[3]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap generally suggests higher reactivity.[8]
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP can predict sites susceptible to chemical attack, for instance, by acid or base catalysts.
| Parameter | Description | Implication for Stability |
| N-O Bond Length | The calculated distance between the ring nitrogen and oxygen atoms. | An elongated bond may suggest inherent weakness. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap indicates higher electronic reactivity and potentially lower kinetic stability. |
| MEP Maxima/Minima | Regions of most positive (blue) and most negative (red) electrostatic potential. | Highlights sites prone to electrophilic or nucleophilic attack, which can initiate degradation. |
Thermodynamic Stability: Bond Dissociation Energy (BDE)
The most direct way to quantify the thermodynamic stability of a specific bond is to calculate its Bond Dissociation Energy (BDE). This is the energy required to break the bond homolytically, forming two radical fragments. For this compound, the N-O bond is the most probable point of initial cleavage based on studies of the parent isoxazole ring.[6]
The BDE is calculated as: BDE = [E(Radical 1) + E(Radical 2)] - E(Parent Molecule)
Where E represents the total electronic energy of each species, corrected for zero-point vibrational energy (ZPVE).
Table 1: Hypothetical Bond Dissociation Energies (BDEs) for this compound (Note: These are illustrative values. Actual values must be computed.)
| Bond | BDE (kcal/mol) at 298 K | Implication |
| N1-O2 | ~45-55 | Likely the weakest bond in the ring, making it the primary site for thermal initiation. |
| C3-C4 | ~110-120 | A strong C-C bond, unlikely to break first under thermal stress. |
| C4-C5 | ~115-125 | A strong C-C bond, further stabilized by adjacent substituents. |
| C4-CN (Cyano) | ~120-130 | A very strong bond, not a primary degradation point. |
| C5-NH2 (Amino) | ~90-100 | Stronger than the N-O bond, but weaker than C-C bonds. |
Kinetic Stability: Mapping Decomposition Pathways
While BDEs tell us which bond is weakest, kinetic analysis reveals the energy barrier to actually break it and what happens next. Computational studies on isoxazole have shown that thermal decomposition is not a simple bond rupture but a more complex rearrangement process.[6] A plausible pathway for this compound, adapted from established mechanisms, involves initial N-O bond cleavage followed by rearrangement.
This analysis requires two key computational steps:
-
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate. The energy difference between the reactant and the TS is the activation energy (Ea), the primary determinant of kinetic stability.
-
Intrinsic Reaction Coordinate (IRC) Calculation: This traces the reaction path downhill from the transition state, confirming that it connects the intended reactant and product, thereby validating the proposed mechanism.
Caption: Proposed decomposition pathway for this compound.
Protocol: A Self-Validating Computational Workflow
To ensure the trustworthiness of the theoretical results, a rigorous, self-validating workflow must be employed. This protocol outlines the essential steps for investigating the kinetic stability of the N-O bond.
Step-by-Step Methodology
-
Reactant Optimization & Verification:
-
Perform a geometry optimization of this compound using the chosen DFT method (e.g., ωB97X-D/6-311++G(d,p)).
-
Run a frequency calculation on the optimized structure.
-
Validation: Confirm the structure is a true minimum by ensuring there are zero imaginary frequencies.
-
-
Product Identification & Optimization:
-
Postulate the structure of the initial ring-opened intermediate.
-
Perform a geometry optimization and frequency calculation on this product structure.
-
Validation: Confirm it is also a minimum (zero imaginary frequencies).
-
-
Transition State (TS) Search:
-
Use a TS search algorithm (e.g., Berny optimization with opt=ts, or a synchronous transit-guided quasi-Newton method like QST2/QST3) starting from an initial guess of the TS structure.
-
Perform a frequency calculation on the located TS structure.
-
Validation: A true transition state must have exactly one imaginary frequency. The corresponding vibrational mode should visually represent the N-O bond breaking.
-
-
Reaction Pathway Confirmation:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS structure.
-
Run the IRC in both the forward and reverse directions.
-
Validation: The IRC path must connect the reactant (Step 1) and product (Step 2) minima, confirming the TS links the correct species.
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized reactant, TS, and product structures with the highest level of theory and largest basis set that is computationally feasible.
-
The activation energy (Ea) is calculated as E(TS) - E(Reactant).
-
Caption: Self-validating workflow for computational kinetic analysis.
Correlation with Experimental Data
While theoretical studies provide profound mechanistic insight, they must be anchored to experimental reality. The computational predictions for thermal stability can be directly correlated with data from thermoanalytical techniques.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature, identifying the onset temperature of decomposition. This can be qualitatively compared with the calculated activation energy.
-
Differential Scanning Calorimetry (DSC): Detects exothermic or endothermic events, such as melting and decomposition. This provides energetic data that can be correlated with calculated reaction enthalpies.
Conclusion
The stability of this compound is a multifaceted property that can be rigorously investigated using a systematic, theory-driven approach. By combining geometry optimization, electronic structure analysis, Bond Dissociation Energy calculations, and the mapping of reaction pathways, researchers can build a comprehensive in silico stability profile. This theoretical guide provides the foundational principles and actionable protocols for scientists to proactively assess molecular liabilities, de-risk development, and accelerate the journey of promising scaffolds from discovery to application. The synergy between these computational methods and targeted experimental validation represents the gold standard for chemical stability assessment in the modern pharmaceutical landscape.
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chemical reactivity of the nitrile group in 5-Aminoisoxazole-4-carbonitrile
An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 5-Aminoisoxazole-4-carbonitrile
Abstract
This compound is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3] Its synthetic utility is largely dictated by the reactivity of its constituent functional groups: the 5-amino group and the 4-nitrile group. This technical guide provides an in-depth exploration of the chemical reactivity inherent to the nitrile moiety. We will dissect the electronic interplay within the molecule, detail key transformations including hydrolysis, reduction, cycloaddition, and reactions with organometallics, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this scaffold in their synthetic endeavors.
Introduction: The this compound Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in drug discovery, present in numerous FDA-approved drugs and clinical candidates due to its favorable metabolic stability and ability to engage in various biological interactions.[3][4]
The structure of this compound presents a fascinating case of electronic interplay. The 5-amino group, a potent electron-donating group (+R effect), pushes electron density into the isoxazole ring. Conversely, the 4-nitrile group is strongly electron-withdrawing (-I and -R effects). This push-pull relationship modulates the reactivity of the entire molecule. Specifically, while the amino group slightly reduces the partial positive charge on the nitrile carbon, the carbon atom remains a key electrophilic center, susceptible to a range of nucleophilic attacks.[5][6] Understanding this nuanced electronic environment is critical for predicting and controlling the outcomes of chemical transformations.
Synthesis of the Core Scaffold
A robust and efficient synthesis is the gateway to exploring the scaffold's reactivity. The most common and scalable approach is a one-pot, multicomponent reaction (MCR).
Multicomponent Synthesis
This method involves the condensation of an aromatic or aliphatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[7][8] The use of a Lewis acid catalyst like ceric ammonium sulfate or green catalytic media such as deep eutectic solvents can enhance reaction rates and yields.[7][8]
Caption: Workflow for multicomponent synthesis.
Experimental Protocol: Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile[9]
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine malononitrile (1 mmol), the desired substituted benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).
-
Catalyst Addition: Slowly add a catalytic amount of ceric ammonium sulfate (2 mmol) to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:n-hexane (4:6) mobile phase.
-
Workup: Upon completion, cool the reaction mixture and pour it into cold water. Neutralize with a saturated solution of NaHCO₃.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization.
Key Reactions of the Nitrile Group
The polarized carbon-nitrogen triple bond is the primary site of reactivity, behaving as an electrophile analogous to a carbonyl group.[5][6]
Hydrolysis: Accessing Amides and Carboxylic Acids
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, providing a key functional group for further derivatization, such as amide coupling. This reaction proceeds via an amide intermediate, which can sometimes be isolated under carefully controlled conditions.[6][9]
Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon, which is then attacked by water.[10][11] Under basic conditions, direct nucleophilic attack by a hydroxide ion initiates the sequence.[5][11] Both pathways lead to an imidic acid intermediate that tautomerizes to the more stable amide.[11] Vigorous heating is then required to hydrolyze the amide to the carboxylic acid.[12]
Caption: Stepwise hydrolysis of the nitrile group.
Experimental Protocol: Hydrolysis to 5-Amino-3-methyl-isoxazole-4-carboxylic Acid[4]
This protocol is adapted from the hydrolysis of the corresponding ethyl ester, demonstrating the general principle.
-
Setup: Dissolve the starting this compound in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to 70 °C and maintain until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to approximately 4.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
| Transformation | Reagents | Product |
| Nitrile to Amide | H₂O₂, base | 5-Aminoisoxazole-4-carboxamide |
| Nitrile to Acid | H₃O⁺ or OH⁻, Heat | 5-Aminoisoxazole-4-carboxylic acid |
Reduction: Synthesis of Primary Amines
Reduction of the nitrile group yields a primary aminomethyl group, a highly valuable functional handle for introducing linkers or building complex side chains. This transformation provides a diamine scaffold, with amino groups at positions 4-(aminomethyl) and 5.
Methodology: The most common methods are catalytic hydrogenation or reduction with a strong metal hydride.[13]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-catalytic reducing agent that provides excellent yields. The reaction involves the nucleophilic attack of hydride ions.[14]
-
Catalytic Hydrogenation: This is often the most economical and environmentally benign route for large-scale synthesis.[15][16] Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂) are used under a hydrogen atmosphere.[13]
Caption: General workflow for nitrile reduction.
Experimental Protocol: General Catalytic Hydrogenation[14][16]
-
Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker), add the this compound (1 equivalent) and a suitable solvent (e.g., methanol or ethanol), often containing ammonia to suppress the formation of secondary amine byproducts.
-
Addition: Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~5-10% w/w) under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture (e.g., 50-80 °C) with vigorous stirring.
-
Workup: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the vessel, and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be further purified by chromatography or crystallization.
[3+2] Cycloaddition: Formation of Tetrazoles
The conversion of a nitrile to a 5-substituted-1H-tetrazole is a critical transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often providing improved metabolic stability and pharmacokinetic properties.
Mechanism: The reaction is a [3+2] cycloaddition between the nitrile and an azide source, typically sodium azide (NaN₃). The reaction is often catalyzed by Lewis acids like zinc chloride (ZnCl₂) or by using ammonium chloride (NH₄Cl), which generates hydrazoic acid (HN₃) in situ.
Experimental Protocol: General Tetrazole Synthesis
-
Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add sodium azide (1.5-3 equivalents) and ammonium chloride (1.5-3 equivalents).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and pour it into acidified water (e.g., pH 2-3 with HCl).
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Grignard Reaction: Synthesis of Ketones
The addition of organometallic reagents, such as Grignard reagents, provides a powerful method for carbon-carbon bond formation, enabling the synthesis of various 4-acyl-5-aminoisoxazoles.
Mechanism: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic nitrile carbon to form a magnesium imine salt intermediate. This intermediate is stable to further attack by another equivalent of the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone.[5][6]
Caption: Mechanism of ketone synthesis via Grignard reaction.
Experimental Protocol: General Grignard Reaction
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition: Cool the solution in an ice bath (0 °C). Add the Grignard reagent (1.1 equivalents) dropwise via a syringe, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quenching & Hydrolysis: Carefully quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1M HCl) with vigorous stirring. Continue stirring until the intermediate imine is fully hydrolyzed.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the resulting ketone by column chromatography.
Conclusion and Outlook
The nitrile group of this compound is a versatile and reactive handle that provides access to a wealth of valuable chemical entities. The transformations discussed herein—hydrolysis to carboxylic acids, reduction to primary amines, cycloaddition to tetrazoles, and reaction with Grignard reagents to form ketones—represent the four cardinal points of its reactivity compass. Each of these transformations converts the nitrile into a key pharmacophore or a synthetic intermediate primed for further elaboration in drug discovery programs. A thorough understanding of the underlying mechanisms and the practical application of the provided protocols will empower researchers to fully exploit the synthetic potential of this important heterocyclic core.
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Introduction: The Strategic Importance of the 5-Amino-4-cyano-1,3-oxazole Scaffold
An In-depth Technical Guide to the Synthesis of 5-amino-4-cyano-1,3-oxazoles for Researchers and Drug Development Professionals
The 1,3-oxazole ring is a privileged heterocyclic motif found in a multitude of natural products and synthetic molecules with significant pharmacological properties.[1] Within this class of compounds, 5-amino-4-cyano-1,3-oxazoles represent a particularly valuable subclass of synthons. Their unique arrangement of functional groups—an amino group at C5, a cyano group at C4, and a modifiable position at C2—renders them versatile building blocks for the synthesis of more complex, biologically active molecules. These scaffolds are precursors to a range of compounds, including inhibitors of receptor tyrosine kinases, A2A adenosine receptor antagonists, and tacrine analogues with anti-cholinesterase activity.[1][2][3] Furthermore, they have demonstrated potential as antibacterial and antiviral agents.[4] This guide provides a detailed exploration of the core synthetic methodologies for preparing 5-amino-4-cyano-1,3-oxazoles, offering insights into the underlying mechanisms and practical, field-proven protocols.
Core Synthetic Methodologies
The synthesis of 5-amino-4-cyano-1,3-oxazoles is predominantly achieved through the cyclization of acyclic precursors. The most common and robust methods utilize aminomalononitrile tosylate (AMNT) as a key starting material, which readily reacts with acylating agents to form the desired oxazole ring.
A. Synthesis from Aminomalononitrile Tosylate (AMNT) and Acyl Chlorides
This is one of the most direct and widely employed methods for the preparation of 2-substituted 5-amino-4-cyano-1,3-oxazoles.[2][3] The reaction involves the condensation of AMNT with an appropriate acyl chloride in a suitable solvent.
Mechanism of the Reaction
The reaction proceeds through an initial N-acylation of the aminomalononitrile, followed by an intramolecular cyclization and subsequent dehydration. The tosylate salt of aminomalononitrile is often used for its stability and ease of handling.
Figure 1: Proposed mechanism for the synthesis of 5-amino-4-cyano-1,3-oxazoles from AMNT and acyl chlorides.
Experimental Protocol: Synthesis of 5-Amino-4-cyano-2-methyl-1,3-oxazole [1]
-
To a stirred solution of aminomalononitrile tosylate (1.17 g, 4.6 mmol) in 1-methyl-2-pyrrolidinone (10 mL), add acetyl chloride (1 equivalent) at room temperature.
-
Stir the reaction mixture at room temperature for 8 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction by adding a mixture of ethyl acetate and diethyl ether (1:1).
-
Purify the crude product by flash silica gel chromatography using a mixture of hexanes and ethyl acetate (1:1) as the eluent to afford the desired product.
Data Summary: Synthesis with Various Acyl Chlorides
| R-Group of Acyl Chloride | Solvent | Reaction Time | Yield (%) | Reference |
| Methyl | 1-Methyl-2-pyrrolidinone | 8 days | 57 | [1] |
| 4-Nitrophenyl | 1-Methyl-2-pyrrolidinone | 7 days | - | [1] |
| Isonicotinoyl | 1-Methyl-2-pyrrolidinone | 7 days | 27 | [3] |
| 2-Thiophenecarbonyl | Pyridine | 6 days | - | [3] |
B. Synthesis from Aminomalononitrile Tosylate (AMNT) and Carboxylic Acids
Mechanism of the Reaction
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amino group of aminomalononitrile, leading to the formation of an N-acylated intermediate, which then cyclizes and dehydrates to the oxazole.
Figure 2: Proposed mechanism for the DCC-mediated synthesis of 5-amino-4-cyano-1,3-oxazoles.
Experimental Protocol: Synthesis of 5-Amino-4-cyano-2-(2-iodophenyl)-1,3-oxazole [1]
-
To a stirred solution of aminomalononitrile tosylate (2.66 g, 10.5 mmol) in pyridine (50 mL), add 2-iodobenzoic acid (2.53 g, 10 mmol) and DCC (2.16 g, 10.5 mmol).
-
Stir the reaction mixture at room temperature for 4 days.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the white precipitate of dicyclohexylurea (DCU).
-
Concentrate the filtrate in vacuo to obtain a residue.
-
Purify the residue by flash silica gel chromatography using a 1:1 mixture of ethyl acetate and diethyl ether to yield the final product.
Data Summary: Synthesis with Various Carboxylic Acids
| R-Group of Carboxylic Acid | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Iodophenyl | Pyridine | 4 days | 56 | [1] |
| Rhodamin B derivative | Pyridine | 7 days | 47 | [1] |
C. Synthesis from N-(2,2-dichloro-1-cyanovinyl)amides
A less common but effective method involves the reaction of N-(2,2-dichloro-1-cyanovinyl)amides with aliphatic amines.[5] This approach offers an alternative entry point to the 5-amino-4-cyano-1,3-oxazole core.
Mechanism of the Reaction
The reaction likely proceeds via a nucleophilic substitution of the chlorine atoms by the amine, followed by an intramolecular cyclization to form the oxazole ring.
Figure 3: Proposed mechanism for the synthesis from N-(2,2-dichloro-1-cyanovinyl)amides.
Experimental Protocol: General Procedure [5]
-
Dissolve the N-(2,2-dichloro-1-cyanovinyl)amide in a suitable solvent.
-
Add the corresponding aliphatic amine, with or without an excess of a base like triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work up the reaction and purify the product by appropriate chromatographic techniques.
Synthetic Applications and Further Transformations
The 5-amino-4-cyano-1,3-oxazole core is a versatile platform for the construction of more complex heterocyclic systems.
A. Friedländer Annulation for the Synthesis of Quinolines
The 5-amino-4-cyano-1,3-oxazoles can undergo a Friedländer-type reaction with carbonyl compounds to yield substituted quinolines.[2][3] This reaction is a powerful tool for the synthesis of these important heterocyclic compounds.
Figure 4: Schematic representation of the Friedländer annulation.
B. Synthesis of Oxazolo[5,4-d]pyrimidines
Cyclocondensation of 5-amino-4-cyano-1,3-oxazoles with isothiocyanates in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a convenient one-pot method for the synthesis of oxazolo[5,4-d]pyrimidines.[1]
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A Researcher's Guide to the Rapid and Sustainable Mechanochemical Synthesis of 5-Amino-4-Cyanoxazoles
Introduction: The Rise of Mechanochemistry in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Their synthesis is a cornerstone of medicinal chemistry and drug development. Traditionally, the synthesis of these complex molecules has relied on solvent-heavy, energy-intensive methods. However, the principles of green chemistry are increasingly guiding synthetic strategies, paving the way for more sustainable and efficient methodologies.[1][2][3]
Mechanochemistry, a technique that uses mechanical force to induce chemical reactions, has emerged as a powerful tool in the modern synthetic chemist's arsenal.[1][2][3][4][5] By minimizing or eliminating the need for bulk solvents, mechanochemical synthesis offers significant advantages, including accelerated reaction times, enhanced yields, and a substantially reduced environmental footprint.[2][4][5] This approach is particularly well-suited for the synthesis of nitrogen-containing heterocycles like oxazoles.[4]
Among the diverse heterocyclic scaffolds, 5-amino-4-cyanoxazoles have garnered considerable attention due to their prevalence in compounds with a wide range of pharmacological activities. This guide provides an in-depth technical overview of a rapid, efficient, and environmentally benign mechanochemical approach to synthesize these valuable compounds.
Core Principles: Understanding the Mechanochemical Transformation
The Reaction: A Solvent-Free Approach to Oxazole Formation
The mechanochemical synthesis of 5-amino-4-cyanoxazoles proceeds through the reaction of a 3-amino-3,3-dichloroacrylonitrile with a primary or secondary amine in the presence of an inorganic base.[4] Dipotassium phosphate (K₂HPO₄) is a particularly effective, cost-efficient, and non-toxic base for this transformation, contributing to the high carbon economy of the process.[4]
The reaction is typically carried out in a ball mill, where the mechanical energy from the grinding media facilitates the intimate mixing and reaction of the solid reactants. In some cases, a technique known as liquid-assisted grinding (LAG) may be employed, where a minimal amount of a liquid (such as ethanol) is added to enhance the reaction kinetics.
Proposed Mechanism
While detailed mechanistic studies of this specific mechanochemical reaction are still emerging, a plausible reaction pathway can be proposed based on established principles of oxazole synthesis. The mechanical activation is believed to facilitate the following key steps:
-
Initial Nucleophilic Attack: The amine nucleophilically attacks one of the dichlorinated carbons of the 3-amino-3,3-dichloroacrylonitrile.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs, involving the nitrogen of the starting acrylonitrile and the newly introduced amine.
-
Elimination and Tautomerization: Elimination of two molecules of hydrogen chloride, facilitated by the dipotassium phosphate base, leads to the formation of the aromatic oxazole ring. A final tautomerization step yields the stable 5-amino-4-cyanoxazole product.
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed reaction pathway for the mechanochemical synthesis.
Key Advantages Over Solution-Phase Synthesis
The mechanochemical approach offers marked improvements over traditional solution-based methods for synthesizing 5-amino-4-cyanoxazoles.[4] The reaction, which has been known for decades in solution, is pushed to new boundaries of efficiency and sustainability under mechanochemical conditions.[4]
| Feature | Mechanochemical Synthesis | Conventional Solution-Phase Synthesis |
| Reaction Time | As short as 10 minutes | Several hours to days |
| Solvent Use | Solvent-free or minimal (LAG) | Requires large volumes of organic solvents |
| Reagent Stoichiometry | Avoids excess amine by using an inorganic base | Often requires an excess of the amine reactant |
| Work-up | Simplified, often involving simple extraction | Typically requires multi-step extraction and purification |
| Yields | Good to excellent | Variable, often lower than mechanochemical methods |
| Carbon Economy | High, approaching 100% | Lower due to solvent use and potential side reactions |
| Energy Consumption | Generally lower | Often requires heating or cooling, leading to higher energy use |
Experimental Protocol: A Step-by-Step Guide
Equipment and Materials
-
Mechanochemical Reactor: A mixer mill (e.g., SPEX SamplePrep 8000M Mixer/Mill) or a planetary ball mill.
-
Milling Jars: Stainless steel or zirconia grinding jars (e.g., 10-25 mL volume).
-
Milling Balls: Stainless steel or zirconia balls of varying sizes (e.g., 5-10 mm diameter).
-
Reagents:
-
3-Amino-3,3-dichloroacrylonitriles (starting material)
-
Primary or secondary amines (or their corresponding salts)
-
Dipotassium phosphate (K₂HPO₄), anhydrous
-
Solvents for work-up (e.g., ethyl acetate, water)
-
-
Standard Laboratory Glassware and Equipment: Beakers, flasks, funnels, rotary evaporator, magnetic stirrer, etc.
-
Analytical Instruments: NMR spectrometer, mass spectrometer, IR spectrometer for product characterization.
General Procedure for the Mechanochemical Synthesis
The following is a representative procedure for the synthesis of a 5-amino-4-cyanoxazole derivative.
Caption: A typical experimental workflow for the synthesis.
Step-by-Step Protocol:
-
Preparation: Ensure the milling jar and balls are clean and dry.
-
Charging the Jar: Into a stainless steel milling jar, add the 3-amino-3,3-dichloroacrylonitrile (1.0 eq), the desired amine (1.0-1.2 eq), and anhydrous dipotassium phosphate (2.0-3.0 eq). Add the milling balls.
-
Milling: Securely fasten the jar in the mixer mill and operate it at a frequency of 20-30 Hz for 10 minutes. The jar may become warm to the touch.
-
Work-up: After milling, carefully open the jar and transfer the solid contents to a flask. Add ethyl acetate and water, and stir the mixture for 10-15 minutes.
-
Extraction and Drying: Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification (if necessary): The resulting crude product is often of high purity.[4] If further purification is required, techniques such as recrystallization or column chromatography can be employed.
Characterization of 5-Amino-4-Cyanoxazoles
The synthesized 5-amino-4-cyanoxazoles can be characterized using standard analytical techniques:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.
Scope and Limitations of the Method
Substrate Scope
This mechanochemical method is applicable to a wide range of primary and secondary aliphatic amines, affording the corresponding 5-amino-4-cyanoxazoles in good to excellent yields.
| Amine | Product | Yield (%) |
| Dimethylamine | 5-(Dimethylamino)-4-cyanoxazole | 95 |
| Morpholine | 5-Morpholino-4-cyanoxazole | 97 |
| Piperidine | 5-(Piperidin-1-yl)-4-cyanoxazole | 96 |
| Benzylamine | 5-(Benzylamino)-4-cyanoxazole | 92 |
| Isopropylamine | 5-(Isopropylamino)-4-cyanoxazole | 85 |
| Glycine ethyl ester | Ethyl 2-((4-cyanooxazol-5-yl)amino)acetate | 88 |
Note: Yields are representative and may vary depending on the specific reaction conditions.
Limitations and Challenges
Despite its many advantages, the method has some limitations:
-
Reactivity of Aromatic Amines: Less nucleophilic amines, such as aromatic amines, exhibit lower reactivity at room temperature.[4] For instance, the reaction with indoline resulted in only a 43% conversion after 3 hours of milling.[4]
-
Scalability: While gram-scale synthesis has been demonstrated, scaling up mechanochemical reactions can present challenges related to heat transfer and uniform mixing.[3]
-
Reaction Monitoring: In-situ monitoring of solid-state reactions is more complex than for solution-phase reactions, making it harder to track reaction progress in real-time.[3]
Applications in Drug Discovery and Development
The 5-amino-4-cyanoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.
-
Xanthine Oxidase Inhibition: Certain 5-amino-4-cyanoxazoles have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. Some synthesized compounds have shown inhibitory activity in the nanomolar range, comparable to the drug febuxostat.
-
Anticancer Activity: Derivatives of 5-amino-4-cyanoxazoles have been investigated for their potential as anticancer agents.
-
Antibacterial Agents: This class of compounds has also shown promise as antibacterial agents, with some derivatives demonstrating activity against colistin-resistant E. coli strains.
-
Immunoregulatory and Antiviral Effects: Fused heterocyclic systems derived from 5-aminooxazoles, such as 7-amino-oxazolo[5,4-d]pyrimidines, have displayed immunoregulatory, antiviral, and antitumor activities.[2] These compounds have been shown to inhibit the proliferation of human peripheral blood lymphocytes and the replication of human herpes virus type-1.[2]
The rapid and sustainable synthesis provided by mechanochemistry greatly facilitates the generation of diverse libraries of these compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion and Future Outlook
The mechanochemical synthesis of 5-amino-4-cyanoxazoles represents a significant advancement in sustainable heterocyclic chemistry. This method is not only faster and more efficient than traditional solution-based approaches but also aligns with the principles of green chemistry by minimizing waste and energy consumption. The operational simplicity and high yields make it an attractive method for both academic research and industrial applications.
Future research in this area may focus on expanding the substrate scope to include less reactive amines, developing continuous flow mechanochemical processes for improved scalability, and exploring the synthesis of novel derivatives with enhanced pharmacological properties. The continued development of mechanochemical methods will undoubtedly play a crucial role in the future of sustainable drug discovery and development.
References
- Merzhyievskyi, D., Shablykin, O. V., Jarg, T., Brovarets, V. S., Aav, R., & Kananovich, D. (2025). Mechanochemical Synthesis of 5‐Amino‐4‐Cyanoxazoles. European Journal of Organic Chemistry.
- Request PDF | Mechanochemical Synthesis of 5‐Amino‐4‐Cyanoxazoles | A mechanochemical methodology for the preparation of 5‐amino‐4‐cyanoxazoles through the reaction of 2‐amido‐3,3‐dichloroacrylonitriles with... | Find, read and cite all the research you need on ResearchGate. (n.d.).
- Request PDF | Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications | An approach to a series of new 5‐amino‐4‐cyanoxazoles is described. Synthesis of the title compounds relied on a two‐step sequence including... | Find, read and cite all the research you need on ResearchGate. (n.d.).
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A Comprehensive Technical Guide to the One-Pot Synthesis of 5-Amino-3-Phenylisoxazole-4-Carbonitrile
Abstract: This technical guide provides an in-depth exploration of the one-pot, multicomponent synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to dissect the underlying reaction mechanism, principles of catalysis, and process optimization. This document is intended for researchers, chemists, and drug development professionals, offering a blend of theoretical grounding and field-proven experimental protocols. The guide details a robust and reproducible synthetic procedure, comprehensive characterization data, critical safety protocols, and a discussion of the compound's broader applications, establishing a self-validating framework for its successful synthesis and utilization.
Introduction: The Isoxazole Scaffold and the Power of Synthesis
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in modern pharmacology.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, present in a wide array of clinically approved drugs, including the sulfonamide antibiotics sulfamethoxazole and the anti-inflammatory drug valdecoxib.[2][3] The specific derivative, 5-amino-3-phenylisoxazole-4-carbonitrile, incorporates key functional groups—an amino group and a nitrile group—that serve as valuable handles for further chemical modification, making it a highly attractive building block for combinatorial chemistry and drug discovery programs.[4][5]
Traditionally, the synthesis of complex heterocyclic systems involves multi-step procedures that are often time-consuming, resource-intensive, and generate significant waste. The advent of one-pot, multicomponent reactions (MCRs) has revolutionized synthetic strategy.[6] By combining three or more reactants in a single reaction vessel, MCRs offer a highly efficient, atom-economical, and often environmentally benign pathway to complex molecules.[4][6] This guide focuses on the MCR approach to 5-amino-3-phenylisoxazole-4-carbonitrile, a method that exemplifies the principles of modern, efficient organic synthesis.
The Core Synthesis: A Three-Component Convergence
The synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile is achieved through a convergent, one-pot reaction involving three readily available commercial precursors. Understanding the role of each component is fundamental to grasping the elegance of the reaction design.
-
Benzaldehyde (C₆H₅CHO): This aromatic aldehyde serves as the electrophilic backbone, ultimately forming the C3 and the appended phenyl group of the final isoxazole ring.
-
Malononitrile (CH₂(CN)₂): As a highly reactive "active methylene" compound, malononitrile is the nucleophilic workhorse. It provides the carbon atoms for positions C4 and C5 of the ring, along with their respective nitrile and amino functionalities.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent is the source of the critical N-O bond that defines the isoxazole heterocycle. The free hydroxylamine base, typically generated in situ, participates in both condensation and cyclization steps.
Unraveling the Reaction Mechanism
The formation of the isoxazole ring from these three components proceeds through a cascade of interconnected classical reactions. While the exact sequence can be influenced by the catalyst and reaction conditions, a generally accepted pathway involves the following key transformations. The process is initiated by the catalyst, which activates the aldehyde, making it more susceptible to nucleophilic attack.
Caption: Plausible mechanistic pathways for the one-pot synthesis.
-
Initial Activation & Condensation: The reaction can initiate via two plausible routes. In one path, a Lewis acid catalyst activates the benzaldehyde carbonyl group, facilitating a Knoevenagel condensation with the acidic protons of malononitrile to form benzylidenemalononitrile.[1] Concurrently, benzaldehyde can also react with hydroxylamine to form benzaldoxime.
-
Michael Addition: The hydroxylamine (or benzaldoxime, depending on the pathway) performs a nucleophilic Michael addition to the electron-deficient double bond of the benzylidenemalononitrile intermediate. This crucial step links all three components into a single, open-chain intermediate.
-
Intramolecular Cyclization & Aromatization: The terminal hydroxyl group of the intermediate attacks one of the nitrile groups, initiating an intramolecular cyclization. A subsequent tautomerization and dehydration event occur to yield the stable, aromatic 5-amino-3-phenylisoxazole-4-carbonitrile ring system.
Field-Proven Experimental Protocol
This protocol is adapted from a validated procedure utilizing ceric ammonium sulfate as an efficient Lewis acid catalyst.[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzaldehyde | C₇H₆O | 106.12 | 1.2 | 127 mg (122 µL) |
| Malononitrile | C₃H₂N₂ | 66.06 | 1.0 | 66 mg |
| Hydroxylamine HCl | NH₃O·Cl | 69.49 | 1.0 | 69.5 mg |
| Ceric Ammonium Sulfate | Ce(NH₄)₄(SO₄)₄ | 596.53 | 0.2 (20 mol%) | 119 mg |
| Isopropyl Alcohol | C₃H₈O | - | - | 25 mL |
| Ethyl Acetate | C₄H₈O₂ | - | - | As needed |
| Sodium Bicarbonate | NaHCO₃ | - | - | Sat. aq. solution |
| n-Hexane | C₆H₁₄ | - | - | As needed |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add malononitrile (1.0 mmol), benzaldehyde (1.2 mmol), hydroxylamine hydrochloride (1.0 mmol), and isopropyl alcohol (25 mL).[1]
-
Catalyst Addition: Begin stirring the mixture and slowly add the catalytic amount of ceric ammonium sulfate (0.2 mmol).[1]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 5 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (4:6) mixture as the mobile phase. The disappearance of starting materials indicates completion.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing cold water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol to afford 5-amino-3-phenylisoxazole-4-carbonitrile as a solid product.
The Role of Catalysis in Synthesis Optimization
While the reaction can proceed without a catalyst, its efficiency is dramatically improved by the presence of an appropriate promoter. Different catalytic systems offer distinct advantages in terms of yield, reaction time, and environmental impact.
| Catalyst System | Solvent | Conditions | Time | Yield (%) | Reference(s) |
| Ceric Ammonium Sulfate (CAS) | Isopropyl Alcohol | Reflux | 5 h | Good to Excellent | [1] |
| Titanium Dioxide (TiO₂) | Ethanol | Reflux | 7 h | ~82% | [7] |
| K₂CO₃ / Glycerol | Glycerol | Room Temp. | 20-120 min | 70-94% | [4][5] |
| None (Catalyst-free) | Ethanol | Reflux | >8 h | Lower | [4] |
-
Lewis Acids (CAS, TiO₂): These catalysts function by coordinating to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial condensation steps.[1][7] They are highly effective but may require heating and organic solvents.
-
Basic Catalysts (K₂CO₃): In systems like the K₂CO₃/glycerol deep eutectic solvent, the base facilitates the deprotonation of malononitrile and hydroxylamine, increasing their nucleophilicity.[4][5] This approach often allows the reaction to proceed under milder, greener conditions at room temperature.[4]
Product Characterization: A Self-Validating System
Confirmation of the product's identity is achieved through standard spectroscopic techniques. The data presented below, derived from published literature, serves as a benchmark for validating a successful synthesis.[1]
| Technique | Observation | Interpretation |
| Appearance | Solid (e.g., Orange) | Crystalline product |
| Melting Point | 156–158 °C | Purity indicator[7] |
| FT-IR (KBr, cm⁻¹) | ~3400, ~3340~2220~1615 | N-H stretch (Amino group)C≡N stretch (Nitrile group)C=N/C=C stretch (Ring) |
| ¹H NMR (CDCl₃, ppm) | δ 8.22 (s, 2H)δ 7.88 (d, 2H)δ 7.12 (d, 2H) | -NH₂ (Amino protons)Aromatic protons (ortho)Aromatic protons (meta/para) |
| ¹³C NMR (CDCl₃, ppm) | δ 166.9, 162.1δ 132.3, 125.6, 119.0δ 113.3δ 76.0 | C3 and C5 (Isoxazole ring)Aromatic carbons (Phenyl ring)C≡N (Nitrile carbon)C4 (Isoxazole ring) |
| Mass Spec (m/z) | 185.28 (M+) | Molecular Ion Peak (C₁₀H₇N₃O) |
Critical Safety and Handling Protocols
Adherence to strict safety measures is paramount during this synthesis. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before use.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8] All operations should be conducted within a certified chemical fume hood.[9]
-
Reagent-Specific Hazards:
-
Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme caution.
-
Hydroxylamine Hydrochloride: Corrosive. Causes severe skin burns and eye damage. Avoid creating dust.[10]
-
Ceric Ammonium Sulfate: An oxidizing agent. Keep away from flammable materials.
-
Organic Solvents (IPA, Ethanol, Ethyl Acetate): Highly flammable. Ensure no open flames or spark sources are present.
-
-
Waste Disposal: Chemical waste must be disposed of according to institutional and local environmental regulations. Do not pour organic solvents or reaction residues down the drain.[11]
Applications in Research and Drug Development
The 5-amino-3-phenylisoxazole-4-carbonitrile core is more than a synthetic curiosity; it is a launchpad for the development of novel therapeutic agents. The functional groups on the scaffold are ripe for diversification.
-
The Amino Group: Can be acylated, alkylated, or used in the construction of larger heterocyclic systems.
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a vast chemical space for analogue synthesis.
Derivatives of this class have demonstrated a wide range of biological activities, including significant antimicrobial (antibacterial and antifungal) and antioxidant properties, making them promising leads for further investigation in drug discovery pipelines.[4][5]
Conclusion
The one-pot, three-component synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile represents a powerful and efficient method for accessing a high-value chemical building block. By understanding the interplay of the reactants, the underlying reaction mechanism, and the role of catalysis, researchers can reliably and safely produce this versatile compound. This guide provides the necessary technical framework—from a validated experimental protocol to essential characterization and safety data—to empower scientists in their synthetic and drug discovery endeavors. The continued exploration of such MCRs is key to advancing the fields of organic and medicinal chemistry.
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- Jagannadham, K., et al. (2025). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research, 9(5), 107-111. [Link]
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- Taimoory, S. M. D., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1843. [Link]
- Landor, S. R., et al. (1974). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 557-561. [Link]
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Methodological & Application
Application Notes & Protocols: 5-Aminoisoxazole-4-carbonitrile in Medicinal Chemistry
Introduction: The Privileged Status of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." This core is found in a multitude of biologically active molecules and FDA-approved drugs, including the anti-inflammatory agent Parecoxib and the antibacterial sulfonamides Sulfisoxazole and Sulfamethoxazole.[1][3][4]
Among the diverse array of isoxazole building blocks, 5-aminoisoxazole-4-carbonitrile stands out as a particularly versatile and valuable intermediate. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic nitrile, allows for facile and divergent derivatization. This enables the rapid generation of compound libraries for hit-to-lead campaigns and structure-activity relationship (SAR) studies. These derivatives have shown a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][5][6][7] This guide provides an in-depth look at the synthesis, reactivity, and application of this powerful scaffold, complete with field-proven protocols for researchers in drug discovery.
Part 1: Synthesis of the this compound Core
The construction of the this compound ring system is most efficiently achieved through condensation reactions. The choice of starting materials and conditions can be tailored to prioritize yield, purity, or environmental sustainability ("green chemistry").
Foundational Synthesis: From Activated Methylene Nitriles
A robust and widely-used method involves the reaction of an activated methylene compound, such as (1-ethoxyethylidene)malononitrile, with hydroxylamine.[7] The ethoxy group acts as a leaving group, facilitating the cyclization and formation of the isoxazole ring.
Causality Behind the Method: This pathway is effective because the starting material is pre-activated for cyclization. The electron-withdrawing nitrile groups make the methylene protons acidic, while the ethoxy group provides a clean departure route upon nucleophilic attack by hydroxylamine, driving the reaction forward.
Protocol 1: Synthesis of 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile
This protocol is adapted from established literature procedures.[7]
Materials:
-
(1-Ethoxyethylidene)malononitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.0 eq)
-
10% Sodium hydroxide solution
-
Water
-
Ethanol
-
Ice
Procedure:
-
Prepare the free base of hydroxylamine by dissolving hydroxylamine hydrochloride (0.2 mol) in 80 mL of 10% aqueous sodium hydroxide. The reaction is exothermic; maintain temperature control.
-
To this solution, add (1-ethoxyethylidene)malononitrile (0.2 mol) dropwise under vigorous stirring.
-
Scientist's Note: The rate of addition is critical. Maintain the reaction temperature below 50°C (323 K) to prevent side reactions and decomposition of hydroxylamine. Use an ice bath as needed.
-
-
After the addition is complete, continue stirring the mixture for an additional 1.5 hours at room temperature (approx. 20°C / 293 K) to ensure the reaction goes to completion.
-
A solid precipitate will form. Collect the product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from an aqueous ethanol solution to yield single crystals of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile.
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point) to confirm its identity and purity. The isoxazole ring is essentially planar, and the amino group nitrogen typically exhibits sp² character.[7][8]
Green Chemistry Approach: Multicomponent Synthesis
An increasingly popular, environmentally friendly alternative is the one-pot multicomponent reaction (MCR) of an aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][6][9] These reactions can often be performed in green solvents like deep eutectic solvents (DES) or ethanol, minimizing hazardous waste.[1][5]
Causality Behind the Method: MCRs are highly atom-economical and efficient. The reaction proceeds through a cascade of events, starting with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of hydroxylamine and subsequent intramolecular cyclization and dehydration. The use of a mild base or catalyst facilitates these steps in a single pot.
Workflow of Multicomponent Synthesis
Caption: Derivatization pathways from the core scaffold.
Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid
This protocol outlines the conversion of the nitrile to a carboxylic acid, a key step for creating peptide building blocks like AMIA. [10] Materials:
-
5-Amino-3-methyl-isoxazole-4-carbonitrile (1.0 eq)
-
Concentrated Sulfuric Acid
-
Water
-
Ice bath
-
Sodium Hydroxide (for pH adjustment)
Procedure:
-
Carefully add 5-amino-3-methyl-isoxazole-4-carbonitrile (1.0 eq) to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Scientist's Note: This reaction is highly exothermic and must be performed with extreme caution in a fume hood with appropriate personal protective equipment. Add the starting material slowly in small portions.
-
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice. This will precipitate the product and dilute the acid.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7. Keep the solution cool in an ice bath during neutralization.
-
The precipitated solid, 5-amino-3-methyl-isoxazole-4-carboxylic acid, is collected by vacuum filtration.
-
Wash the product with cold water and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis, including green multicomponent options, combined with the orthogonal reactivity of its functional groups, provides medicinal chemists with a reliable and efficient tool for generating novel chemical entities. The demonstrated success in producing potent antimicrobial agents and its potential for creating new classes of peptidomimetics underscores its continued importance. [1][10]As research progresses, this versatile scaffold is poised to be at the heart of developing next-generation therapeutics to address unmet medical needs.
References
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- ResearchGate. (n.d.). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides.
- Kozak, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.
- Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
- ResearchGate. (n.d.). A Base Promoted Multigram Synthesis of Aminoisoxazoles: Valuable Building Blocks for Drug Discovery and Peptidomimetics.
- Martis, G.J., & Gaonkar, S.L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E.
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Application Notes and Protocols: Antimicrobial Activity of 5-Aminoisoxazole-4-carbonitrile Derivatives
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Isoxazole-based heterocyclic compounds have emerged as a pharmacologically significant scaffold, demonstrating a wide array of biological activities.[1][2][3][4] This document focuses specifically on the 5-aminoisoxazole-4-carbonitrile framework, a promising subclass of isoxazoles with demonstrated potential as antimicrobial agents.[5][6] We provide a comprehensive guide for researchers, detailing an efficient synthesis protocol, standardized methods for evaluating antimicrobial efficacy, and a framework for data interpretation. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data.
Introduction: The Rationale for Isoxazole Scaffolds in Antimicrobial Research
The isoxazole ring system is a versatile five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique physicochemical properties, allowing isoxazole derivatives to interact with various biological targets, including enzymes and receptors.[1][3] Their broad spectrum of pharmacological activities includes antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][4][5]
The this compound core, in particular, can be synthesized efficiently through green chemistry principles, making it an attractive starting point for library development in drug discovery campaigns.[5][6] These compounds serve as suitable candidates for further modification into novel drugs due to the presence of multiple functional groups on their rings.[5][6] This guide will equip researchers with the foundational knowledge and practical protocols to explore the antimicrobial potential of this promising compound class.
Synthesis of this compound Derivatives
An efficient and environmentally conscious approach to synthesizing the title compounds is through a multicomponent reaction (MCR). This strategy involves the one-pot reaction of an aromatic or heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[5][7] The use of a deep eutectic solvent (DES) such as K2CO3/glycerol as the catalytic medium represents a significant advancement over traditional methods, offering high yields, short reaction times, and adherence to green chemistry principles.[5][6]
Protocol 2.1: Green Multicomponent Synthesis
This protocol describes a general procedure for synthesizing a representative this compound derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Potassium carbonate (K2CO3)
-
Glycerol
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Prepare the Catalytic Medium: Prepare the K2CO3/Glycerol deep eutectic solvent.
-
Combine Reagents: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in the K2CO3/glycerol medium.[5][6]
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-80°C) for the required time (typically 1-2 hours).
-
Monitor Progress: Monitor the reaction's progress using TLC (e.g., mobile phase of Ethyl Acetate: n-hexane - 4:6).[7]
-
Isolation: Upon completion, pour the reaction mixture into cold water. The solid product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Synthesis Workflow Diagram
Caption: Workflow for the green synthesis of this compound derivatives.
Postulated Mechanism of Antimicrobial Action
While the precise mechanism of action for all isoxazole derivatives is not universally defined and remains an active area of investigation, their antimicrobial effects are generally categorized as either bacteriostatic or bactericidal.[8] Bacteriostatic agents inhibit microbial growth, often by targeting essential metabolic processes like protein synthesis, while bactericidal agents actively kill the microbes, frequently by disrupting the cell wall or membrane integrity.[8] For many novel synthetic compounds, a common mechanism involves the inhibition of key bacterial enzymes essential for survival and replication.
Hypothetical Bacterial Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism where a this compound derivative acts as a bacteriostatic agent by inhibiting a critical enzyme in a bacterial metabolic pathway.
Caption: Hypothetical inhibition of a bacterial metabolic pathway by a derivative.
Protocols for Antimicrobial Susceptibility Testing (AST)
To determine the antimicrobial efficacy of the synthesized compounds, standardized susceptibility testing is required.[9] The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar diffusion method are two of the most widely used and reliable techniques.[10][11]
Protocol 4.1: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][12]
Materials:
-
Synthesized this compound derivative
-
Sterile 96-well microtiter plates[10]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile Mueller-Hinton Broth (MHB)[10]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Solvent for compound (e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24h culture), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Dilute this adjusted inoculum in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12] This must be done within 15 minutes of standardization.[13]
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation and Controls:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Positive Control: Include wells with broth, inoculum, and a standard antibiotic.
-
Negative Control (Growth Control): Include wells with broth, inoculum, and the solvent (at the same concentration as in the test wells), but no test compound.
-
Sterility Control: Include wells with broth only to check for contamination.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[12]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[12]
Protocol 4.2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth in the MIC plate.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth on the subculture plate.
Antimicrobial Susceptibility Testing Workflow
Caption: General workflow for MIC and MBC determination.
Data Presentation and Interpretation
Systematic presentation of quantitative data is essential for comparing the efficacy of different derivatives and for understanding structure-activity relationships (SAR).
Table 1: Example Data Summary for Antimicrobial Activity
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| 4a | S. aureus ATCC 29213 | Positive | 16 | 32 | Gentamicin | 1 |
| 4a | E. coli ATCC 25922 | Negative | 32 | 64 | Gentamicin | 2 |
| 4b | S. aureus ATCC 29213 | Positive | 8 | 16 | Gentamicin | 1 |
| 4b | E. coli ATCC 25922 | Negative | 16 | 32 | Gentamicin | 2 |
| 4d | C. albicans ATCC 90028 | N/A (Fungus) | 64 | 128 | Fluconazole | 4 |
Interpretation:
-
A lower MIC/MBC value indicates higher antimicrobial potency.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
-
Structure-Activity Relationship (SAR): By comparing the activity of derivatives with different substitutions (e.g., compounds 4a, 4b, 4d), researchers can deduce SAR. For instance, studies have shown that the presence of electron-withdrawing groups on the aryl ring can enhance antibacterial activity.[7][14] Broad-spectrum activity was observed for certain isoxazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6]
Conclusion
This compound derivatives represent a versatile and promising scaffold in the search for new antimicrobial agents.[1][5] Their straightforward, green synthesis allows for the rapid generation of diverse chemical libraries. The standardized protocols provided in this guide offer a robust framework for the synthesis and systematic evaluation of their antimicrobial properties. Through careful execution of these methods and thoughtful interpretation of the resulting data, researchers can effectively identify lead compounds and elucidate the structure-activity relationships that will drive the development of the next generation of antimicrobial drugs.
References
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- Unknown Author. (n.d.).
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
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- Unknown Author. (n.d.).
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
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- Unknown Author. (n.d.).
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Application Notes and Protocols for Anticancer Drug Discovery Using 5-Aminoisoxazole-4-carbonitrile
Abstract
The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant potential in oncology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5-Aminoisoxazole-4-carbonitrile as a versatile starting scaffold for the discovery and development of novel anticancer agents. We will explore the mechanistic basis for the anticancer effects of isoxazole derivatives, present a strategic workflow for a drug discovery campaign, and provide detailed, field-tested protocols for key experimental stages, from initial library synthesis and high-throughput screening to preliminary mechanism of action and target identification studies.
Introduction: The Strategic Value of the Isoxazole Scaffold
The search for novel anticancer therapeutics is often challenged by issues of drug resistance, toxicity, and poor pharmacokinetic profiles.[3][4] This has led to a focus on identifying "privileged scaffolds"—molecular frameworks that can be readily modified to interact with multiple biological targets with high affinity.[5] The isoxazole ring system is one such scaffold, found in numerous biologically active molecules and approved drugs.[6][7]
This compound, specifically, represents a highly valuable starting point for combinatorial chemistry and library synthesis.[8][9][10] Its functional groups—an amine, a nitrile, and the isoxazole core—provide multiple reactive handles for chemical modification, enabling the rapid generation of diverse compound libraries. This diversity is crucial for screening against a wide range of cancer-related targets and cellular phenotypes. This guide outlines the rationale and practical steps for utilizing this powerful scaffold in a modern anticancer drug discovery program.
Mechanistic Landscape of Isoxazole Derivatives in Oncology
Derivatives of the isoxazole core exert their anticancer effects through a variety of mechanisms, making them a rich source for developing drugs against diverse cancer types.[4][11][12] Understanding these potential mechanisms is critical for designing effective screening funnels and mechanism-of-action (MoA) studies.
Key molecular targets and cellular processes modulated by isoxazole-containing compounds include:
-
Protein Kinase Inhibition: Many isoxazole derivatives function as potent inhibitors of serine/threonine and tyrosine kinases that are critical for cancer cell proliferation, survival, and angiogenesis, such as EGFR, VEGFR, and Src-family kinases.[13][14]
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for stabilizing numerous oncoproteins. Isoxazole-based compounds have been developed as HSP90 inhibitors, leading to the degradation of these client proteins and subsequent cancer cell death.[15]
-
Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, a validated anticancer strategy. By disrupting tubulin polymerization, these compounds induce cell cycle arrest and apoptosis.[4][15]
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect of many successful isoxazole anticancer agents is the induction of programmed cell death (apoptosis).[4][11]
A Strategic Workflow for Drug Discovery
A successful drug discovery campaign requires a logical progression from a broad search to a focused investigation. The following workflow illustrates a typical path from the this compound scaffold to a validated lead compound. Each major step is detailed with specific protocols in the subsequent sections.
Part A: Library Synthesis and Primary Screening Protocols
The initial phase focuses on generating chemical diversity and identifying compounds with broad anticancer activity.
Protocol 1: General Strategy for Derivative Library Synthesis
Causality: The utility of this compound stems from its suitability for multicomponent reactions (MCRs). MCRs are highly efficient, allowing for the one-pot synthesis of complex molecules from three or more starting materials, which is ideal for rapidly building a diverse library.[6][9][10]
Methodology Overview: A common and effective approach is a one-pot synthesis reacting this compound with an appropriate aldehyde and a third component, often in the presence of a catalyst. By varying the aldehyde, a wide range of substituents can be introduced, exploring different chemical spaces to find interactions with various biological targets.
-
Reaction Setup: In a suitable solvent (e.g., ethanol), combine equimolar amounts of an aromatic or heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.
-
Catalysis: Introduce a catalyst. While various catalysts can be used, environmentally friendly options are preferred.[10]
-
Reaction: Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring progress via Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture, and collect the precipitated product by filtration. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final derivative.
-
Characterization: Confirm the structure of each new derivative using standard analytical techniques (¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 2: High-Throughput Cell Viability Screening
Causality: The first biological evaluation of a new compound library is a primary screen to assess its general cytotoxicity against cancer cells.[16] Assays that measure metabolic activity or intracellular ATP levels are excellent proxies for cell viability and are amenable to high-throughput formats.[17][18] Using a panel of cell lines from different cancer types (e.g., breast, lung, colon) provides early insights into the potential breadth of activity.[8]
Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [17][18][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized isoxazole derivatives in culture medium. A common starting concentration for a primary screen is 10 µM. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a standard treatment period (e.g., 72 hours).[19]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[17]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits."
Data Presentation: Example IC₅₀ Data for a Hypothetical Library
For compounds identified as hits, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Scaffold Modification (R-group) | IC₅₀ vs. MCF-7 (µM) [Breast] | IC₅₀ vs. A549 (µM) [Lung] | IC₅₀ vs. HCT116 (µM) [Colon] |
| ISOX-001 | Phenyl | 12.5 | 15.2 | 18.1 |
| ISOX-002 | 4-Chlorophenyl | 2.1 | 3.5 | 4.0 |
| ISOX-003 | 4-Methoxyphenyl | 8.9 | 10.1 | 9.5 |
| ISOX-004 | 3,4-Dichlorophenyl | 0.9 | 1.2 | 1.5 |
| Doxorubicin | Reference Drug | 0.5 | 0.8 | 0.6 |
Table 1: Example dose-response data for a hypothetical series of this compound derivatives. Such data helps establish an initial structure-activity relationship (SAR).
Part B: Hit Validation and Target Identification Protocols
Once primary hits are identified, the focus shifts to confirming their activity and elucidating their molecular mechanism.
Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7)
Causality: A critical question is whether a compound kills cancer cells by inducing a controlled, programmed cell death (apoptosis) or by non-specific necrosis. Apoptosis is a preferred mechanism for anticancer drugs. Caspases are key executioner enzymes in the apoptotic cascade, and their activity can be measured with high sensitivity using a luminogenic substrate.
Methodology:
-
Cell Seeding and Treatment: Seed cells in white-walled, clear-bottom 96-well plates and treat with hit compounds at their approximate IC₅₀ and 5x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix contents by gentle shaking for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates the activation of caspase-3 and/or -7, and thus, induction of apoptosis.
Protocol 4: Strategy for Molecular Target Identification
Causality: Identifying the direct protein target of a novel compound is a crucial yet challenging step in drug discovery.[20][21] It validates the mechanism and enables rational drug design. Affinity-based and label-free methods are two powerful, complementary approaches.[20][22]
Methodology Overview: Affinity-Based Pull-Down [20][22]
-
Probe Synthesis: Synthesize a probe molecule by attaching a linker and a biotin tag to your validated hit compound. It is critical to attach the linker at a position that does not disrupt the compound's biological activity (as determined by SAR).
-
Cell Lysate Incubation: Incubate the biotinylated probe with cell lysate from a sensitive cancer cell line. The probe will bind to its target protein(s). As a control, perform a parallel incubation with excess non-biotinylated "competitor" compound; this will prevent the probe from binding its specific targets.
-
Affinity Purification: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads.
-
Elution and Analysis: Wash the beads to remove non-specific binders. Elute the bound proteins and separate them using SDS-PAGE.
-
Protein Identification: Excise protein bands that are present in the probe sample but absent or reduced in the competitor control sample. Identify these proteins using mass spectrometry (LC-MS/MS).
Methodology Overview: Drug Affinity Responsive Target Stability (DARTS) [20][23]
-
Principle: This label-free method relies on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.
-
Incubation: Treat cell lysate with your hit compound across a range of concentrations. Also, include a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to all samples and incubate for a short period.
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or by Western blot if you have a candidate target in mind. The target protein will appear as a protected, intact band at higher compound concentrations, while other proteins will be degraded. Mass spectrometry can be used for unbiased, proteome-wide identification of protected proteins.
Part C: Lead Optimization and Signaling Pathway Analysis
With a validated hit and a potential target, the goal is to improve the compound's potency, selectivity, and drug-like properties through iterative chemical synthesis and biological testing (SAR).
Structure-Activity Relationship (SAR) Development: SAR is established by systematically modifying the structure of a hit compound and measuring the effect on biological activity.[4][12] For example, using the data from Table 1, a clear SAR emerges: adding electron-withdrawing groups (like -Cl) to the phenyl ring enhances cytotoxic activity. This insight guides the synthesis of the next generation of compounds.
Data Presentation: Example SAR for a Kinase Inhibitor
| Compound ID | R-group Modification | Cytotoxicity IC₅₀ (µM) | Target Kinase IC₅₀ (nM) |
| ISOX-004 | 3,4-Dichlorophenyl | 0.9 | 150 |
| ISOX-004-A | 3-Chloro-4-fluorophenyl | 0.7 | 110 |
| ISOX-004-B | 3-Chloro-4-(morpholino)phenyl | 0.2 | 15 |
| ISOX-004-C | 3-Chloro-4-methylphenyl | 1.5 | 250 |
Table 2: Example SAR data showing how modifying a 'hit' (ISOX-004) can improve both cellular potency and direct target inhibition.
Signaling Pathway Analysis: Once a target is identified (e.g., a specific kinase), it's essential to confirm that the compound inhibits the downstream signaling pathway in cells.
Conclusion and Future Perspectives
This compound is a powerful and versatile scaffold for modern anticancer drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while the isoxazole core is predisposed to interacting with a wide range of cancer-relevant biological targets. The protocols and strategies outlined in this document provide a robust framework for researchers to progress from this initial building block to validated hit compounds and, ultimately, to lead candidates with therapeutic potential. Future work will involve detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, pharmacokinetic studies, and evaluation in in vivo animal models to translate these laboratory findings into clinically relevant therapies.
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- 10. researchgate.net [researchgate.net]
- 11. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]
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- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Aminoisoxazole-4-carbonitrile Derivatives as Potent Antioxidant Agents
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This has driven significant research into the discovery and development of novel antioxidant agents. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the isoxazole ring system has emerged as a privileged structure due to its wide range of biological activities.[1][2][3][4] This application note focuses specifically on the 5-aminoisoxazole-4-carbonitrile core, a class of compounds demonstrating significant promise as antioxidant agents.[1][5][6][7] We provide detailed protocols for the synthesis and evaluation of these derivatives, offering insights into the causality behind experimental choices to empower researchers in their drug discovery efforts.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is efficiently achieved through a one-pot, multicomponent reaction. This approach is favored for its high atom economy, operational simplicity, and often environmentally friendly conditions, making it ideal for generating compound libraries for screening purposes.[5][6][7][8] The reaction convenes an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a suitable catalyst.[5][9][10]
Caption: General workflow for the multicomponent synthesis of this compound derivatives.
Protocol 1: One-Pot Synthesis
This protocol describes a general procedure for synthesizing a representative 5-amino-3-phenylisoxazole-4-carbonitrile.
-
Reaction Setup: In a round-bottom flask, combine malononitrile (1 mmol), the desired substituted aromatic aldehyde (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or isopropanol (20 mL).[9]
-
Rationale: Ethanol is a common, relatively green solvent that effectively dissolves the reactants. A slight excess of hydroxylamine hydrochloride ensures the complete conversion of the aldehyde intermediate.
-
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or potassium carbonate, or a Lewis acid like ceric ammonium sulphate to the mixture.[5][9]
-
Rationale: The catalyst facilitates two key steps: the initial Knoevenagel condensation between the aldehyde and malononitrile, and the subsequent cyclization with hydroxylamine. The choice of catalyst can influence reaction time and yield.
-
-
Reaction Execution: Stir the mixture at room temperature or under reflux (e.g., 60-80°C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial and simple technique to visually track the consumption of reactants and the formation of the product, preventing unnecessary heating that could lead to side products.
-
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice or cold water. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound derivative.
-
Rationale: Recrystallization is a standard purification technique for solid compounds, removing soluble impurities to yield a product of high purity, which is essential for accurate biological evaluation.
-
Proposed Mechanism of Antioxidant Action
The antioxidant activity of phenolic and amine-containing compounds is typically mediated through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[11][12] For this compound derivatives, the exocyclic amino group (-NH₂) and any electron-donating substituents (e.g., hydroxyl, methoxy) on the aryl ring are critical for radical scavenging.[13][14] In the presence of a free radical (R•), the derivative can donate a hydrogen atom from its amino group, neutralizing the radical and forming a stable, resonance-delocalized radical on the antioxidant molecule itself.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by 5-aminoisoxazole derivatives.
Protocols for In Vitro Antioxidant Activity Evaluation
To quantify the antioxidant potential of newly synthesized derivatives, a panel of assays is recommended. No single assay can capture all aspects of antioxidant activity; therefore, using complementary methods is crucial for a comprehensive assessment.[15]
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable assays for screening antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[16][17] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[17][18]
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 7. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajrcps.com [ajrcps.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. ijnrd.org [ijnrd.org]
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- 14. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
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- 16. tandfonline.com [tandfonline.com]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
protocol for synthesizing oxazolo[5,4-d]pyrimidines from 5-Aminoisoxazole-4-carbonitrile
Introduction: The Strategic Importance of the Oxazolo[5,4-d]pyrimidine Scaffold in Modern Drug Discovery
The oxazolo[5,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its structural analogy to endogenous purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] This unique characteristic has led to the discovery of oxazolo[5,4-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and immunosuppressive properties.[2][3][4][5]
Notably, in the realm of oncology, these compounds have emerged as promising inhibitors of key signaling pathways implicated in tumorigenesis and metastasis.[6][7] Derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), crucial mediators of angiogenesis and cell proliferation.[6] The versatility of the oxazolo[5,4-d]pyrimidine framework allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop highly selective and efficacious therapeutic agents.[1]
This application note provides a comprehensive, step-by-step protocol for the synthesis of the oxazolo[5,4-d]pyrimidine scaffold, starting from the readily accessible precursor, 5-aminoisoxazole-4-carbonitrile. The protocol is designed for researchers and scientists engaged in drug discovery and medicinal chemistry, offering a robust and reproducible methodology for accessing this valuable class of compounds.
Synthetic Strategy: A Two-Step, One-Pot Annulation of the Pyrimidine Ring
The synthesis of the oxazolo[5,4-d]pyrimidine core from this compound is efficiently achieved through a two-step, one-pot reaction sequence. This strategy involves the initial formation of a reactive intermediate by treating the starting material with an orthoformate, followed by cyclization with an amine to construct the fused pyrimidine ring.
Figure 1: A high-level overview of the synthetic workflow.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Can be synthesized if needed. |
| Triethyl orthoformate | ≥98% | Anhydrous | Store under inert gas. |
| Acetic Anhydride | ACS Grade | ||
| Ammonia (7N in Methanol) | Or other primary amines. | ||
| Ethanol | Anhydrous | ||
| Diethyl Ether | Anhydrous | ||
| Ethyl Acetate | HPLC Grade | For chromatography. | |
| Hexanes | HPLC Grade | For chromatography. | |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Synthesis
Step 1: Formation of the Ethoxymethyleneamino Intermediate
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add acetic anhydride (5-10 vol) followed by triethyl orthoformate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours.
-
Rationale: The reaction between the primary amino group of the isoxazole and triethyl orthoformate in the presence of acetic anhydride forms a reactive N-ethoxymethyleneamino intermediate. Acetic anhydride acts as a water scavenger, driving the reaction to completion.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the intermediate should appear.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess acetic anhydride and triethyl orthoformate under reduced pressure. The resulting residue is the crude intermediate and is typically used in the next step without further purification.
Step 2: Cyclization to the Oxazolo[5,4-d]pyrimidine Core
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol (10-20 vol).
-
Add a solution of the desired amine (e.g., 7N ammonia in methanol, 3.0-5.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. In some cases, gentle heating (40-60 °C) may be required to facilitate cyclization.
-
Rationale: The amine displaces the ethoxy group of the intermediate, and subsequent intramolecular cyclization onto the nitrile group forms the thermodynamically stable pyrimidine ring, yielding the desired oxazolo[5,4-d]pyrimidine.
-
-
Monitor the reaction by TLC. The intermediate spot should be replaced by a new, more polar spot corresponding to the product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Work-up and Purification
-
Triturate the crude residue with a non-polar solvent such as diethyl ether or hexanes to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
If necessary, purify the product further by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final oxazolo[5,4-d]pyrimidine.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals of the oxazolo[5,4-d]pyrimidine ring system.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction in Step 1 | Insufficient heating or reaction time. Moisture in reagents. | Ensure anhydrous conditions. Increase reaction time or temperature. Use a larger excess of triethyl orthoformate. |
| Low yield of cyclized product | Incomplete formation of the intermediate. Side reactions. | Ensure the intermediate is formed completely before adding the amine. Run the cyclization step at a lower temperature for a longer duration. |
| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Optimize the trituration step. Use a different solvent system for column chromatography. |
Visualization of the Reaction Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Versatile Scaffold: Application Notes on 5-Aminoisoxazole-4-carbonitrile in Agricultural Chemistry
For Researchers, Scientists, and Agrochemical Development Professionals
The quest for novel, effective, and environmentally benign agrochemicals is a perpetual challenge in modern agriculture. In this context, the heterocyclic compound 5-Aminoisoxazole-4-carbonitrile has emerged as a privileged scaffold, a foundational chemical structure upon which a diverse array of potent fungicides, herbicides, and insecticides can be built. Its inherent structural features and synthetic accessibility make it a cornerstone for the development of next-generation crop protection agents.
This comprehensive guide serves as a detailed application note and protocol resource for researchers and scientists engaged in the discovery and development of new agrochemicals. It provides a Senior Application Scientist's perspective on the synthesis, application, and evaluation of this compound derivatives, emphasizing the scientific rationale behind the methodologies and the importance of robust experimental design.
The Significance of the this compound Scaffold
The isoxazole ring system is a well-established pharmacophore in medicinal and agricultural chemistry, known for its diverse biological activities.[1][2] The 5-amino-4-cyano substitution pattern of the core molecule offers several advantages for agrochemical design:
-
Synthetic Versatility: The amino and cyano groups provide reactive handles for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Structural Rigidity and Planarity: The aromatic isoxazole ring imparts a degree of rigidity to the molecule, which can be crucial for specific binding to target enzymes or receptors.
-
Favorable Physicochemical Properties: Derivatives can be synthesized with a range of lipophilicities and polarities, influencing their uptake, translocation, and metabolic stability in target organisms.
-
Broad-Spectrum Potential: The scaffold has been successfully elaborated to yield compounds with fungicidal, herbicidal, and insecticidal properties, highlighting its versatility.[3][4][5]
Synthesis Protocols
The synthesis of agrochemically active compounds based on the this compound core typically involves a two-stage process: the synthesis of the parent scaffold followed by its derivatization.
Synthesis of the Core Scaffold: this compound
A robust and efficient method for the synthesis of this compound is crucial for any research program. While various methods exist, a common and reliable approach involves the condensation of malononitrile with hydroxylamine.
Protocol 2.1: Synthesis of this compound
Materials:
-
Malononitrile
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium ethoxide, potassium carbonate)
-
An appropriate solvent (e.g., ethanol, isopropanol)
-
Standard laboratory glassware and purification apparatus (e-g., rotary evaporator, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in the chosen solvent.[6]
-
Base Addition: Slowly add the base (e.g., sodium ethoxide, 1.2 equivalents) to the reaction mixture at room temperature. The addition should be controlled to manage any exotherm.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl). The product may precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Causality of Experimental Choices: The use of a slight excess of hydroxylamine hydrochloride and base ensures the complete conversion of the limiting reagent, malononitrile. The choice of solvent and base can influence the reaction rate and yield; optimization may be required for specific laboratory conditions.
Synthesis of Agrochemical Derivatives
The true potential of this compound lies in its derivatization. The amino group is a key site for modification, often through acylation, alkylation, or condensation reactions to introduce diverse functionalities. A common approach is the multicomponent reaction where the isoxazole ring is formed and derivatized in a single step.[7]
Protocol 2.2: Multicomponent Synthesis of 3-Aryl-5-amino-isoxazole-4-carbonitrile Derivatives
This protocol describes a one-pot synthesis of 3-aryl substituted derivatives, which have shown promising biological activities.[6]
Materials:
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Substituted aromatic aldehydes
-
A catalyst (e.g., ceric ammonium sulphate, or a green catalyst like K2CO3 in glycerol)[6][7]
-
A suitable solvent (e.g., ethanol, isopropanol, or a deep eutectic solvent)[6][7]
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine malononitrile (1 mmol), the desired substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in the chosen solvent (e.g., 30 mL of ethanol).[6]
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., ceric ammonium sulphate, 2 mmol) to the mixture.[6]
-
Reaction: Stir the reaction mixture at reflux for 5-8 hours, monitoring its progress by TLC.[6]
-
Work-up and Isolation: After completion, pour the reaction mixture into cold water and neutralize with a sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure 3-aryl-5-amino-isoxazole-4-carbonitrile derivative.
Expertise in Action: The multicomponent approach is highly efficient as it reduces the number of synthetic steps, saving time and resources. The choice of catalyst and solvent system can significantly impact the reaction's efficiency and environmental footprint. Green chemistry approaches, such as using deep eutectic solvents, are increasingly favored.[7]
Caption: General workflow for the synthesis of the this compound scaffold and its derivatives.
Application in Fungicide Discovery
Derivatives of this compound have demonstrated significant potential as antifungal agents against a range of plant pathogenic fungi.[3]
Proposed Mechanism of Action: Sterol Demethylation Inhibition
Many isoxazole-based fungicides are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[8] They specifically target the C14-demethylase enzyme (CYP51), a cytochrome P450-dependent enzyme.[9] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[8] While this is a common mechanism for azole fungicides, it is a plausible and often investigated target for novel isoxazole derivatives.
Caption: Proposed mechanism of action for fungicidal isoxazole derivatives.
Protocol for In Vitro Antifungal Screening
A standardized in vitro screening protocol is essential for the preliminary evaluation of the antifungal activity of newly synthesized compounds.
Protocol 3.1: Mycelial Growth Inhibition Assay
Materials:
-
Pure cultures of target plant pathogenic fungi (e.g., Rhizoctonia solani, Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Amended Media: Cool the autoclaved PDA to 45-50°C. Add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with the solvent (DMSO) only and a blank control with no additions.
-
Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average colony diameter of the control and T is the average colony diameter of the treated plate.
-
-
EC50 Determination: To determine the Effective Concentration for 50% inhibition (EC50), test a wider range of concentrations and analyze the data using probit analysis.[10]
Self-Validation: The inclusion of a positive control (a known commercial fungicide) and a solvent control is critical for validating the assay. Consistent results across replicate plates are also essential for data reliability.
Efficacy Data of Representative Derivatives
The following table summarizes the reported antifungal activity of some this compound derivatives against common plant pathogens.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| Derivative 4b | Rhizoctonia solani | 11.3 | [10] |
| Derivative 4d | Rhizoctonia solani | 13.7 | [10] |
| Hymexazol (Control) | Rhizoctonia solani | 6.11 | [10] |
Application in Herbicide Discovery
The this compound scaffold has also been explored for the development of herbicides.
Proposed Mechanism of Action: HPPD Inhibition
A key target for many bleaching herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage.[11] Inhibition of HPPD leads to the depletion of these vital molecules, resulting in the characteristic bleaching of the plant tissue and eventual death. Some isoxazole-based herbicides are known to act as HPPD inhibitors.[12]
Caption: Proposed mechanism of action for herbicidal isoxazole derivatives.
Protocol for In Vitro and In Vivo Herbicidal Screening
Herbicidal activity is typically assessed through a combination of in vitro enzyme assays and whole-plant bioassays.
Protocol 4.1: Whole-Plant Post-Emergence Bioassay
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and a crop species for selectivity testing (e.g., rice).
-
Pots filled with a suitable soil mix.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
Test compounds formulated as a sprayable solution.
-
A laboratory sprayer for uniform application.
Procedure:
-
Plant Growth: Sow the seeds of the weed and crop species in pots and grow them in a growth chamber or greenhouse until they reach the 2-3 leaf stage.
-
Treatment Application: Prepare spray solutions of the test compounds at various concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare). Include a blank formulation control and a commercial herbicide standard.
-
Spraying: Uniformly spray the plants with the test solutions using a laboratory sprayer.
-
Evaluation: Return the treated plants to the growth chamber. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment using a 0-100% rating scale (0 = no effect, 100 = complete kill).
-
Data Analysis: Determine the IC50 (concentration for 50% inhibition) or GR50 (dose for 50% growth reduction) values from the dose-response data.
Trustworthiness of the Protocol: The use of a susceptible weed species, a tolerant crop species, and a commercial standard allows for a comprehensive evaluation of both efficacy and selectivity. Replicating the experiment is crucial for statistical validity.
Efficacy Data of Representative Derivatives
The following table presents herbicidal activity data for representative isoxazole derivatives.
| Compound ID | Target Weed | Application Rate (g/ha) | Inhibition (%) | Reference |
| I-05 | Echinochloa crus-galli | 150 | Excellent | [12] |
| I-05 | Abutilon theophrasti | 150 | Excellent | [12] |
| I-26 | Portulaca oleracea | 10 mg/L (in vitro) | 100 | [12] |
Application in Insecticide Discovery
The versatility of the this compound scaffold extends to the development of insecticides.
Proposed Mechanism of Action: GABA Receptor Antagonism
A key target for several classes of insecticides is the γ-aminobutyric acid (GABA) receptor in the insect nervous system.[5] GABA is an inhibitory neurotransmitter, and its receptor is a ligand-gated chloride ion channel. Antagonists of this receptor block the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, the death of the insect.[13] Certain isoxazoline derivatives have been shown to act as competitive antagonists of insect GABA receptors.[5]
Caption: Proposed mechanism of action for insecticidal isoxazole derivatives.
Protocol for Insecticidal Bioassay
A common method for evaluating the insecticidal activity of new compounds is the topical application or diet incorporation bioassay.
Protocol 5.1: Topical Application Bioassay
Materials:
-
Target insect species (e.g., houseflies, Musca domestica; diamondback moth larvae, Plutella xylostella).
-
Test compounds dissolved in a suitable solvent (e.g., acetone).
-
Microsyringe or microapplicator.
-
Cages or containers for holding the treated insects.
-
A source of food for the insects.
Procedure:
-
Insect Rearing: Rear the target insects under controlled conditions to ensure a uniform population for testing.
-
Dose Preparation: Prepare serial dilutions of the test compounds in the chosen solvent.
-
Application: Using a microapplicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Treat a control group with the solvent only.
-
Observation: Place the treated insects in holding containers with access to food and water.
-
Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment.
-
LD50 Calculation: Determine the Lethal Dose for 50% of the population (LD50) by analyzing the dose-mortality data using probit analysis.
Authoritative Grounding: This method is a standard in insecticide toxicology and provides a direct measure of the contact toxicity of a compound. Proper handling of the insects and precise application are key to obtaining reliable data.
Efficacy Data of Representative Derivatives
The following table shows the insecticidal activity of a representative isoxazolol derivative.
| Compound | Target Insect | LD50 (nmol/fly) | Reference |
| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Housefly (Musca domestica) | 5.6 | [5] |
Conclusion and Future Perspectives
This compound is a remarkably versatile and synthetically accessible scaffold that has proven its value in the discovery of novel agrochemicals. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this chemical class. Future research should focus on the continued exploration of novel derivatives through combinatorial chemistry and high-throughput screening, the elucidation of precise mechanisms of action for new active compounds, and the optimization of lead compounds for enhanced efficacy, selectivity, and environmental safety. The integration of computational modeling and structure-based design will undoubtedly accelerate the development of the next generation of highly effective and sustainable crop protection solutions derived from this promising isoxazole core.
References
- The in vitro fungicidal EC 50 values of the selected compounds. - ResearchGate.
- Sterol Biosynthesis Inhibitors: C14 Demethylation (DMIs) | Request PDF - ResearchGate.
- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS).
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central.
- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles - ResearchGate.
- Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PubMed Central.
- Fungitoxicity of 5‐aminoisoxazole‐4‐thiocyanate derivatives | Request PDF - ResearchGate.
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Application Notes & Protocols: 5-Aminoisoxazole-4-carbonitrile as a Versatile Precursor for the Synthesis of Pyrrolo-Fused Heterocycles
Abstract
Pyrrole and its fused heterocyclic derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of 5-aminoisoxazole-4-carbonitrile, a highly versatile and reactive building block, for the synthesis of diverse pyrrolo-fused heterocyclic systems. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of key scaffolds like pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines, and discuss the critical parameters that ensure successful and reproducible outcomes. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and heterocyclic chemistry.
The Strategic Advantage of this compound
The isoxazole ring is a "masked" synthon. Its inherent ring strain and the labile N-O bond allow for strategic ring-opening under reductive conditions. This transformation unmasks a highly functionalized and reactive intermediate, typically a β-enaminonitrile derivative. The strategic placement of the amino and cyano groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, leading directly to the formation of a pyrrole ring.
The primary advantage of this approach is the atom-economical construction of a substituted aminopyrrole-carbonitrile core, which is itself a powerful intermediate for further annulation reactions.[3][4] This strategy allows for the rapid assembly of complex heterocyclic frameworks from simple, readily available starting materials.[5][6]
Figure 1: General synthetic workflow from the precursor to target scaffolds.
Synthesis of Pyrrolo[2,3-d]pyrimidines: The Deazapurine Core
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are bioisosteres of purines and are prevalent in kinase inhibitors and other targeted therapies.[7][8] The synthesis from this compound proceeds via a two-step, one-pot sequence involving reductive ring opening followed by cyclocondensation.
Mechanism: From Isoxazole to Pyrrole
The cornerstone of this synthesis is the reductive cleavage of the isoxazole N-O bond. Catalytic hydrogenation using catalysts like Raney Nickel is highly effective. This cleavage generates a transient β-ketonitrile which rapidly tautomerizes to the more stable (Z)-2-cyano-3-aminoacrylonitrile intermediate. This intermediate is primed for intramolecular cyclization.
Under basic or thermal conditions, the Thorpe-Ziegler reaction occurs.[9][10] The amino group attacks the vicinal nitrile, leading to a 5-endo-dig cyclization to form an iminopyrroline, which quickly tautomerizes to the aromatic 2,4-diamino-1H-pyrrole-3-carbonitrile.
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Application Notes and Protocols for Screening 5-Aminoisoxazole-4-carbonitrile Libraries for Biological Activity
Authored by: Gemini, Senior Application Scientist
Introduction: The 5-Aminoisoxazole-4-carbonitrile Scaffold as a Privileged Structure
The this compound core is a five-membered aromatic heterocycle recognized in medicinal chemistry for its versatile biological activities.[1][2] This scaffold is present in a variety of biologically active molecules and serves as a valuable starting point for the synthesis of new therapeutic agents.[1][3] Derivatives have demonstrated a wide spectrum of pharmacological potential, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][4][5] The isoxazole ring system is particularly noted in compounds designed as protein kinase inhibitors, a critical target class in oncology and immunology.[6][7] Given its synthetic tractability and proven biological relevance, libraries based on this scaffold are excellent candidates for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of biological pathways.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on how to effectively screen this compound libraries to identify and validate new bioactive compounds.
Part 1: Foundational Principles of Library Screening
The initial phase of any drug discovery program involves screening large collections of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity.[8][9] For a this compound library, two primary screening strategies can be employed: target-based screening and phenotypic screening.[10]
-
Target-Based Screening: This approach involves testing compounds for their ability to modulate a specific, pre-defined biological target, such as a single enzyme or receptor.[9] It is a hypothesis-driven method that is highly effective when the molecular mechanism of a disease is well understood.
-
Phenotypic Screening: This strategy is agnostic to the specific molecular target.[10][11] Instead, it identifies compounds that produce a desired change in a cellular or organismal phenotype, such as inducing cancer cell death or preventing inflammation.[12][13] A key challenge in phenotypic screening is the subsequent process of target deconvolution to understand the compound's mechanism of action.[14][15]
The choice between these approaches depends on the research question, the available resources, and the depth of knowledge about the underlying biology of the disease of interest.
Caption: General workflow for screening small molecule libraries.
Part 2: Application Note - Target-Based Screening of a Kinase
Objective: To identify compounds from a this compound library that inhibit the activity of a specific protein kinase (e.g., EGFR, CK2), a target class where isoxazole derivatives have shown promise.[6][16]
Causality Behind Experimental Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer. We will use a biochemical assay that measures the phosphorylation of a substrate by the target kinase. The assay is designed for a high-throughput format (384- or 1536-well plates) to enable rapid screening of the entire library.[17] A robust assay is characterized by a high Z'-factor, which indicates a large separation between positive and negative control signals, ensuring that hits can be reliably distinguished from noise.[18][19]
Assay Development and Validation Protocol
The goal of assay development is to create a robust, reproducible, and cost-effective method suitable for HTS.[]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The specific components and pH should be optimized for the kinase of interest.[17]
-
Kinase: Dilute the recombinant kinase enzyme in assay buffer to a working concentration (e.g., 2-5 nM). This concentration should be determined experimentally to yield a robust signal within the linear range of the assay.
-
Substrate & ATP: Prepare a solution containing the kinase substrate (a peptide or protein) and adenosine triphosphate (ATP). The ATP concentration is critical; using a concentration near the Michaelis constant (Km) makes the assay more sensitive to competitive inhibitors.
-
-
Assay Miniaturization and Automation:
-
Assay Validation:
-
DMSO Tolerance: Test the assay's performance in the presence of various concentrations of dimethyl sulfoxide (DMSO), the solvent used for the compound library. Ensure the final DMSO concentration (typically ≤1%) does not significantly inhibit the enzyme.
-
Z'-Factor Calculation: Run multiple plates with only positive controls (no inhibitor, 100% activity) and negative controls (a known potent inhibitor, 0% activity). The Z'-factor is calculated using the means (μ) and standard deviations (σ) of these controls: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. An assay with a Z' > 0.5 is considered excellent for HTS.[18][19]
-
Signal Stability: Confirm that the assay signal is stable over the time required for plate reading.[17]
-
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | > 0.5 | Ensures the assay can reliably distinguish hits from background noise.[18] |
| Signal-to-Background (S/B) | > 5 | Indicates a sufficient dynamic range for the assay readout. |
| Coefficient of Variation (%CV) | < 15% | Demonstrates the precision and reproducibility of the assay.[18] |
| DMSO Tolerance | < 10% signal change at final %DMSO | Confirms that the compound solvent does not interfere with the assay.[] |
Table 1: Key parameters for HTS assay validation.
Primary HTS Protocol
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the this compound library into a 384-well assay plate. Each compound is typically tested at a single concentration (e.g., 10 µM).
-
Enzyme Addition: Add the diluted kinase enzyme to all wells and incubate for a short period (e.g., 15 minutes) to allow compounds to bind.
-
Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect Signal: Add the detection reagent (e.g., a reagent that produces luminescence in the absence of ATP, such as Kinase-Glo®). This reagent stops the enzymatic reaction and generates a signal inversely proportional to kinase activity.
-
Data Acquisition: Read the plates on a compatible plate reader.
Part 3: Application Note - Phenotypic Screening for Anti-Proliferative Activity
Objective: To identify compounds from the library that inhibit the proliferation of a human cancer cell line (e.g., HCT-116, MCF-7), a hallmark of potential anticancer agents.[6]
Causality Behind Experimental Design
Phenotypic screening allows for the discovery of compounds that work through potentially novel mechanisms of action, as it does not rely on a pre-selected target.[10][11] A cell-based assay measuring cell viability is a common and effective method for identifying anti-proliferative agents.[21] The assay must be robust enough to handle the variability inherent in biological systems. High-content imaging can also be used to gather more detailed morphological information from the primary screen.[13]
Cell-Based Assay Protocol
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).
-
Harvest cells and seed them into 384-well clear-bottom plates at a pre-determined optimal density. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Add compounds from the this compound library to the cell plates using an acoustic liquid handler to minimize cell disturbance. Include vehicle controls (DMSO) and positive controls (a known cytotoxic agent like staurosporine).
-
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells).
-
Incubate as per the manufacturer's instructions to lyse the cells and stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. A decrease in signal relative to the DMSO control indicates a reduction in cell viability.
Part 4: Data Analysis, Hit Confirmation, and Progression
Primary Data Analysis
For each compound, calculate the percent inhibition or percent activity relative to the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
A "hit" is defined as any compound that surpasses a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).
Hit Confirmation and Validation
The initial hits from a primary screen are often contaminated with false positives.[21] A rigorous confirmation and validation cascade is essential.[8][22][23]
-
Hit Confirmation: Re-test all primary hits in the same assay to confirm their activity and eliminate experimental artifacts.[8]
-
Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency. The resulting data is fitted to a sigmoidal curve to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Hit Validation:
-
Orthogonal Assays: Test the active compounds in a different, secondary assay that measures the same biological endpoint but uses a different technology. This helps to eliminate technology-specific artifacts.[23]
-
Counter-Screens: For target-based hits, perform assays to check for non-specific activity (e.g., compound aggregation). For phenotypic hits, counter-screens against normal, non-cancerous cell lines are crucial to assess for selective toxicity.[6]
-
Scaffold Hopping/Analog Synthesis: Initial hits can be used as a starting point for "scaffold hopping" or the synthesis of close analogs to explore the structure-activity relationship (SAR).[24][25][26] This is the first step in the hit-to-lead process.
-
Hit-to-Lead Optimization
Validated hits with desirable potency, selectivity, and initial physicochemical properties are advanced to the hit-to-lead (H2L) stage.[22] This phase involves iterative cycles of chemical synthesis and biological testing to optimize the compound's properties (e.g., potency, metabolic stability, solubility) with the goal of identifying a lead compound suitable for further development.[27][28]
Caption: Workflow for hit validation and lead optimization.
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- Powers, S. K., et al. (2022). Scaffold hopping by net photochemical carbon deletion of azaarenes. PubMed Central.
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- El-Naggar, M., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed.
- Abdel-Maksoud, M. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
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Application Note & Protocols: Strategic Functionalization of the 5-Aminoisoxazole-4-carbonitrile Core
Introduction: The Strategic Value of the 5-Aminoisoxazole-4-carbonitrile Scaffold
The this compound framework is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of biologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4][5] The synthetic versatility of this heterocycle, particularly the reactivity of its C5-amino group, offers a powerful handle for molecular diversification. Strategic functionalization at this position allows for the fine-tuning of a compound's physicochemical properties, target affinity, and pharmacokinetic profile.
This guide provides an in-depth exploration of key methodologies for derivatizing the 5-amino group of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to navigate potential challenges and ensure reproducible, high-yield syntheses.
Pillar 1: Understanding the Reactivity of the C5-Amino Group
The reactivity of the amino group in this compound is governed by the electronic landscape of the heterocyclic ring. It is part of a conjugated "push-pull" system, where the electron-donating amino group (the "push") is in conjugation with the electron-withdrawing nitrile group (the "pull").[2] This electronic interplay, while activating the ring, can also diminish the nucleophilicity of the amino group compared to a simple aniline.
Furthermore, studies have suggested that the exocyclic amino group can exhibit partial imine character, and a strong intramolecular hydrogen bond may exist between one of the amino hydrogens and the nitrogen of the nitrile group.[4][6] This can stabilize the starting material and increase the activation energy required for certain reactions. Consequently, while standard amine reactions are applicable, conditions may need to be optimized to overcome this inherent lack of reactivity.
Pillar 2: Core Methodologies & Self-Validating Protocols
The following sections detail robust protocols for the most common and impactful transformations of the 5-amino group. Each protocol is designed as a self-validating system, with clear steps and explanations for reagent choices.
Methodology A: N-Acylation for Amide Synthesis
The formation of an amide bond is a cornerstone of drug design. Amides are generally stable, can act as hydrogen bond donors and acceptors, and are prevalent in numerous FDA-approved drugs.
Causality Behind Experimental Choices:
-
Reagents: Acyl chlorides or anhydrides are used as activated forms of carboxylic acids, ensuring the reaction proceeds efficiently.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product without competing with the primary amine as a nucleophile.
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.
Protocol 1: General Procedure for N-Acylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Methodology B: N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are another critical functional group in medicinal chemistry, known for their roles in antibacterial drugs and carbonic anhydrase inhibitors. The synthetic approach is analogous to N-acylation.
Protocol 2: General Procedure for N-Sulfonylation
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve in anhydrous pyridine or a mixture of DCM and pyridine (approx. 0.1 M). Pyridine often serves as both the solvent and the base.
-
Sulfonylation: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq) portion-wise or dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine. A precipitate of the product may form. If so, collect it by filtration. If not, extract the mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography or recrystallization.
Methodology C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the gold standard, offering broad substrate scope and functional group tolerance where classical methods fail.[7]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. The ligand, typically bulky and electron-rich (e.g., XPhos, SPhos, BINAP), is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is common, but bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for more sensitive substrates.[9]
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Therefore, the reaction must be performed under a strictly inert atmosphere (N₂ or Argon) using degassed solvents.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation
-
Glovebox/Inert Setup: In a glovebox or using Schlenk line techniques, add the aryl halide (1.0 eq), this compound (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried reaction vessel.
-
Base Addition: Add the base (e.g., NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M).
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS (taking care to quench aliquots before analysis).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Pillar 3: Data Presentation & Visualization
Summary of Functionalization Strategies
| Reaction Type | Electrophile / Coupling Partner | Typical Reagents/Catalyst | Base | Solvent | Temperature |
| N-Acylation | R-COCl, (R-CO)₂O | - | TEA, DIPEA, Pyridine | DCM, THF, DMF | 0 °C to RT |
| N-Sulfonylation | R-SO₂Cl | - | Pyridine, TEA | Pyridine, DCM | 0 °C to RT |
| N-Arylation | Ar-Br, Ar-I, Ar-OTf | Pd₂(dba)₃, XPhos (or other ligand) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C |
Experimental Workflows & Mechanisms
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Pillar 4: Authoritative Grounding & Product Characterization
Confirming the identity and purity of the synthesized derivatives is paramount. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling change is the disappearance of the broad singlet corresponding to the -NH₂ protons (typically δ 5.0-8.0 ppm) and the appearance of a new, sharper singlet or doublet for the single -NH proton of the amide or sulfonamide, often at a downfield chemical shift (δ 8.0-12.0 ppm). New signals corresponding to the protons of the introduced acyl, sulfonyl, or aryl group will also appear. [10] * ¹³C NMR: The carbon signals of the isoxazole ring will show slight shifts upon functionalization. The appearance of new carbon signals, such as a carbonyl carbon for amides (δ 160-180 ppm) or aromatic carbons for N-aryl derivatives, provides further confirmation. [10][11]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
N-Acylation: Look for the appearance of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹ and a change in the N-H stretching region (a single N-H band around 3300 cm⁻¹ instead of the doublet for the primary amine). [10] * N-Sulfonylation: Expect two characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
References
- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal.
- Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- Journal of the American Society for Mass Spectrometry. (2023).
- ResearchGate. (n.d.). Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications.
- Chebanov, V. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
- HETEROCYCLE. (1980). Mass spectrometry of oxazoles. 14(6).
- ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
- National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Ge, Y., et al. (n.d.). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. Nanjing University of Technology.
- PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles.
- MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors.
- Revues Scientifiques Marocaines. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS.
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The Strategic Utility of 5-Aminoisoxazole-4-carbonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Selective Kinase Inhibitors
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer and autoimmune disorders. Kinases, through their catalytic function of phosphorylation, orchestrate complex signaling cascades that govern cell growth, differentiation, and survival. The dysregulation of these pathways is a common hallmark of pathology, making the development of selective kinase inhibitors a cornerstone of modern drug discovery. A key strategy in this endeavor is the exploration of privileged heterocyclic scaffolds that can be elaborated into potent and specific inhibitors. Among these, the 5-aminoisoxazole-4-carbonitrile core has emerged as a versatile and synthetically tractable starting material for the construction of innovative kinase inhibitor libraries. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of a promising class of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, with a particular focus on targeting the Janus Kinase (JAK) family.
Scientific Background: The Isoxazole Scaffold and its Potential in Kinase Inhibition
The this compound moiety is a highly functionalized five-membered heterocycle. Its utility in medicinal chemistry stems from the presence of two key reactive sites: the 5-amino group and the 4-cyano group. The amino group serves as a nucleophilic handle for the construction of fused heterocyclic systems, a common feature in many ATP-competitive kinase inhibitors. The nitrile group, while also reactive, can participate in various chemical transformations or act as a key pharmacophoric element, engaging in hydrogen bonding or other interactions within the kinase active site.
The isoxazole ring itself is considered a valuable bioisostere for other five-membered heterocycles and can contribute favorably to the physicochemical properties of a drug candidate, including metabolic stability and cell permeability. The strategic incorporation of the isoxazole scaffold can lead to novel intellectual property and potentially improved pharmacological profiles compared to existing kinase inhibitors.
A particularly fruitful application of 5-aminoisoxazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a well-established "hinge-binding" motif found in numerous potent kinase inhibitors. The planarity and hydrogen bonding capabilities of the pyrazolo[1,5-a]pyrimidine core allow it to mimic the adenine moiety of ATP, effectively competing for the ATP-binding site of kinases.
Target Focus: The Janus Kinase (JAK) Family
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[1][2][] This pathway is integral to the regulation of the immune system, and its aberrant activation is implicated in a range of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4][5][6]
JAK3, in particular, is an attractive therapeutic target as its expression is largely restricted to hematopoietic cells.[4][6][7] This tissue-specific expression suggests that selective inhibition of JAK3 could provide a targeted immunomodulatory effect with a reduced risk of the broader side effects associated with less selective immunosuppressants. The development of potent and selective JAK3 inhibitors is therefore a significant goal in the treatment of autoimmune disorders.
The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives from this compound offers a promising avenue for the discovery of next-generation JAK inhibitors.
Experimental Section: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core
This section provides a detailed, step-by-step protocol for the synthesis of a core pyrazolo[1,5-a]pyrimidine scaffold from 5-amino-3-methylisoxazole-4-carbonitrile. This core can be further functionalized to generate a library of potential kinase inhibitors.
Protocol 1: Synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
This protocol details the cyclocondensation reaction of 5-amino-3-methylisoxazole-4-carbonitrile with acetylacetone (a β-diketone) to form the pyrazolo[1,5-a]pyrimidine core.
Materials and Reagents:
-
5-Amino-3-methylisoxazole-4-carbonitrile
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Hydrochloric acid (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-3-methylisoxazole-4-carbonitrile (1.0 eq) in absolute ethanol (approximately 10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add ethyl acetate and a dilute solution of hydrochloric acid (e.g., 1 M HCl) to neutralize the piperidine. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile.
Data Summary Table:
| Parameter | Value |
| Starting Material | 5-Amino-3-methylisoxazole-4-carbonitrile |
| Reagents | Acetylacetone, Piperidine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purification Method | Column Chromatography |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the formation of the pyrazolo[1,5-a]pyrimidine core.
Mechanism and Rationale
The cyclocondensation reaction proceeds through a multi-step mechanism. The amino group of the this compound initially attacks one of the carbonyl groups of the acetylacetone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an enamine. Intramolecular cyclization then occurs, with the nitrogen of the isoxazole ring attacking the remaining carbonyl group. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine ring system. The use of a catalytic amount of a base like piperidine facilitates the initial nucleophilic attack and the subsequent dehydration steps.
Application in Kinase Inhibitor Discovery: Targeting the JAK-STAT Pathway
The synthesized 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile serves as a valuable scaffold for the development of potent and selective JAK inhibitors. The methyl groups at positions 2 and 7 can be further modified to explore the structure-activity relationship (SAR) and optimize binding to the kinase active site. The nitrile group at position 6 can also be a key interaction point or a handle for further chemical elaboration.
JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor on the cell surface.[1][2][8] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[8] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] STATs are recruited to the phosphorylated receptor, where they are themselves phosphorylated by the JAKs.[2] Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation and immune responses.[1][2]
Caption: Simplified schematic of the JAK-STAT signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) Insights and Future Directions
While the provided protocol yields a core scaffold, the development of a potent kinase inhibitor requires further optimization. Based on existing literature for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the following SAR insights can guide further synthetic efforts:
-
Substitution at the 2- and 7-positions: Modification of the methyl groups with larger, more lipophilic, or hydrogen-bonding capable groups can significantly impact potency and selectivity.
-
Functionalization of the 6-carbonitrile: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, providing additional points for interaction with the kinase active site or for attaching solubilizing groups.
-
Introduction of substituents on the pyrazole ring: While the current synthesis starts with an unsubstituted pyrazole portion of the isoxazole, starting with substituted 5-aminoisoxazoles would allow for the introduction of various groups on the pyrazole ring of the final product, further expanding the chemical space.
Representative Biological Data for Similar Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors:
| Kinase Target | Scaffold Type | IC50 (nM) | Reference |
| Pim-1 | Pyrazolo[1,5-a]pyrimidine | <100 | [9][10] |
| PI3Kδ | Pyrazolo[1,5-a]pyrimidine | 2.8 | [11] |
| JAK3 | Pyrimidine-based | 7.2 | - |
Note: The IC50 values are representative of potent inhibitors within the pyrazolo[1,5-a]pyrimidine class and are provided for context. The specific activity of the synthesized compound would need to be determined experimentally.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and efficient synthesis of the pyrazolo[1,5-a]pyrimidine core, as detailed in this application note, provides a robust platform for the development of potent and selective inhibitors targeting key signaling pathways, such as the JAK-STAT pathway. The amenability of this scaffold to further chemical modification allows for a systematic exploration of the structure-activity relationship, paving the way for the discovery of next-generation therapeutics for cancer and autoimmune diseases.
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- RCSB PDB. 1YVJ: Crystal structure of the Jak3 kinase domain in complex with a staurosporine analogue.
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- Xu, Y., Brenning, B., D'Amico, D. C., Fultz, K. E., Guo, C., Ho, K. K., ... & Larrow, J. F. (2015). Synthesis and biological evaluation of pyrazolo [1, 5-a] pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS medicinal chemistry letters, 6(1), 69-74.
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(18), 4239.
- Beyzaei, H., Ghasemi, B., Aryan, R., & Zahedi, M. M. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Xu, Y., Brenning, B., D'Amico, D. C., Fultz, K. E., Guo, C., Ho, K. K., ... & Larrow, J. F. (2015). Synthesis and biological evaluation of pyrazolo [1, 5-a] pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS medicinal chemistry letters, 6(1), 69-74.
- Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2019). Synthesis of 3, 4, 5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1, 3-diketones, β-ketoesters, or β-ketoamides. Beilstein journal of organic chemistry, 15(1), 229-239.
- Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2019). Synthesis of 3, 4, 5-Trisubstituted Isoxazoles in Water via a [3+ 2]-Cycloaddition of Nitrile Oxides and 1, 3-Diketones, β-Ketoesters, or β-Ketoamides: Base-mediated and Keto-enol-controlled Mechanism. ChemRxiv.
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- Tkachenko, A. N., Knyazeva, E. A., Khomenko, D. M., & Desenko, S. M. (2017). Three-component heterocyclization of 5-amino-3-methylisoxazole (1), salicylaldehyde (2) and N-aryl-3-oxobutanamides (3a-h). Chemistry of Heterocyclic Compounds, 53(6-7), 744-750.
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Application Note & Protocols: A Strategic Framework for Developing Antifungal Agents from 5-Aminoisoxazole-4-carbonitrile Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with new mechanisms of action.[1] The isoxazole core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide provides a comprehensive, technically-grounded framework for leveraging the 5-aminoisoxazole-4-carbonitrile scaffold as a starting point for a modern antifungal drug discovery program. We present detailed protocols, from the synthesis of a focused compound library to in vitro screening, cytotoxicity assessment, mechanism of action studies, and preliminary in vivo evaluation. The causality behind experimental choices is explained to empower researchers to make informed decisions, and all protocols are designed as self-validating systems.
PART 1: The Rationale - Why this compound?
The development of new antifungal drugs has been slow, and the current arsenal is limited to a few classes of compounds, primarily targeting the fungal cell membrane or cell wall.[2][3] This limited chemical diversity is a major factor in the emergence of resistance. The this compound core presents a compelling starting point for several reasons:
-
Synthetic Tractability: The scaffold can be readily synthesized via efficient multicomponent reactions, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[4][5]
-
Chemical Functionality: The presence of the amino and nitrile groups, along with the isoxazole ring, provides multiple points for chemical modification, enabling fine-tuning of physicochemical and pharmacological properties.
-
Proven Biological Activity: While this specific scaffold is a starting point, broader isoxazole-containing compounds have demonstrated significant antimicrobial and antioxidant activities, suggesting the ring system is biologically compatible and capable of interacting with biological targets.[5][6]
Our strategy follows a logical, multi-stage pipeline designed to identify potent and selective antifungal lead compounds. This process begins with chemical synthesis and progresses through a cascade of biological assays of increasing complexity.
PART 2: The Antifungal Development Workflow
The journey from a chemical scaffold to a potential drug candidate is a systematic process of synthesis, testing, and refinement. The following workflow illustrates the key stages described in this guide.
Caption: High-level workflow for antifungal drug discovery.
PART 2: Synthesis of a Focused Compound Library
The first practical step is to create a diverse set of molecules based on the core scaffold. A multicomponent reaction (MCR) is the most efficient method for this, as it combines three or more starting materials in a single step to create a complex product.
Protocol 2.1: Multicomponent Synthesis of 3-Aryl-5-Aminoisoxazole-4-carbonitrile Derivatives
Principle: This protocol utilizes a one-pot reaction between an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[5][7] The aldehyde provides the diversity element at the 3-position of the isoxazole ring, which is a key area for modulating biological activity. Using a deep eutectic solvent like K2CO3/glycerol can serve as both the catalyst and an environmentally friendly medium.[5]
Materials:
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-nitrobenzaldehyde)
-
Malononitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate (K2CO3)
-
Glycerol
-
Ethanol
-
Deionized water
-
Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Catalyst/Solvent Preparation: In a round-bottom flask, prepare the deep eutectic solvent by mixing K2CO3 and glycerol in a 1:5 molar ratio. Heat gently (approx. 80°C) with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To the prepared solvent, add the substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1.2 mmol).
-
Reaction Execution: Stir the mixture at 60-70°C. Monitor the reaction progress by TLC (e.g., using a 4:6 Ethyl Acetate:Hexane mobile phase). Reactions are typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add ice-cold water (approx. 20 mL) to precipitate the solid product.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure 3-aryl-5-aminoisoxazole-4-carbonitrile derivative.
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 3: In Vitro Efficacy and Selectivity Profiling
Once a library of compounds is synthesized, the next step is to identify which molecules have potent antifungal activity and low toxicity to mammalian cells. This dual-screening approach is critical for identifying compounds with a promising therapeutic window.
Protocol 3.1: Antifungal Susceptibility Testing (Broth Microdilution Method)
Principle: This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.[8] We will follow the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[9] This method ensures reproducibility and comparability of results across different laboratories.[10][11]
Materials:
-
Synthesized isoxazole derivatives (dissolved in DMSO to create stock solutions, e.g., 10 mg/mL)
-
Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
DMSO (vehicle control)
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound. Start by adding 100 µL of RPMI-1640 to wells 2 through 11. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as a sterility control (no inoculum).
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, as required.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction for azoles against yeasts) compared to the growth control well.[8] This can be read visually or with a spectrophotometer.
Data Presentation:
| Compound ID | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| ISOX-001 | 8 | 16 | >64 |
| ISOX-002 | 2 | 4 | 16 |
| Fluconazole | 1 | 8 | N/A |
Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: A core challenge in antifungal development is achieving selective toxicity against fungal cells without harming host cells.[12] The MTT assay is a colorimetric method that measures the metabolic activity of mammalian cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds and a positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (untreated control) and vehicle control (DMSO).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
Data Analysis and Selectivity Index:
The Selectivity Index (SI) is a critical parameter that compares the toxicity of a compound to its efficacy. A higher SI value indicates greater selectivity for the fungal target over host cells.
SI = CC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
| Compound ID | MIC (C. albicans, µg/mL) | CC₅₀ (HEK293, µg/mL) | Selectivity Index (SI) |
| ISOX-001 | 8 | >100 | >12.5 |
| ISOX-002 | 2 | 50 | 25 |
A compound with an SI > 10 is generally considered a promising candidate for further investigation.
PART 4: Elucidating the Mechanism of Action (MoA)
Identifying how a compound kills a pathogen is crucial for lead optimization and overcoming potential resistance.[13] Fungi have several unique biological pathways that are not present in humans, making them excellent targets for selective drugs.[3]
Key Fungal-Specific Targets
-
Ergosterol Biosynthesis Pathway: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Its biosynthesis pathway involves over 20 enzymes and is a well-validated target for azole and polyene antifungals.[14][15] Disrupting this pathway compromises membrane integrity and function.[16]
-
Cell Wall Biosynthesis: The fungal cell wall, composed of chitin, glucans, and mannoproteins, is essential for structural integrity and is absent in human cells.[17][18][19] Enzymes involved in the synthesis of these components, like β-(1,3)-glucan synthase (the target of echinocandins), are prime targets.
-
Protein and Nucleic Acid Synthesis: While these processes are conserved, some fungal enzymes involved, such as aminoacyl-tRNA synthetases or DNA topoisomerases, can have sufficient structural differences from their human counterparts to allow for selective inhibition.[20][21][22]
Caption: Simplified Ergosterol Biosynthesis Pathway Highlighting Key Drug Targets.
Protocol 4.1: Ergosterol Biosynthesis Interference Assay
Principle: This spectrophotometric assay quantifies the total sterol content in fungal cells. A reduction in ergosterol content in compound-treated cells compared to untreated cells suggests interference with the ergosterol biosynthesis pathway.
Materials:
-
Fungal culture (Saccharomyces cerevisiae or Candida albicans)
-
Test compound and positive control (e.g., Fluconazole)
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Sterile deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Grow a fungal culture to the mid-logarithmic phase.
-
Treat the culture with the test compound at its MIC and 0.5x MIC for several hours (e.g., 4-6 hours). Include an untreated control and a positive control.
-
Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.
-
Add 3 mL of alcoholic KOH to each cell pellet and vortex vigorously.
-
Incubate in an 80°C water bath for 1 hour to saponify the cellular lipids.
-
Allow the tubes to cool to room temperature.
-
Extract the non-saponifiable lipids (sterols) by adding 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes and allow the layers to separate.
-
Carefully transfer the upper n-heptane layer to a clean tube.
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm.
-
Data Analysis: Ergosterol and its precursor 24(28)-dehydroergosterol create a characteristic four-peaked curve. The absence or significant reduction of these peaks in the treated sample indicates inhibition of the ergosterol biosynthesis pathway. Calculate the percentage of ergosterol content relative to the untreated control.
PART 5: Preliminary In Vivo Efficacy Assessment
Promising candidates with good in vitro activity and a high selectivity index must be tested in a living system to evaluate their efficacy and safety.
Discussion of In Vivo Models
-
Murine Models: Mice are the most common mammalian models for fungal infections.[23][24] Systemic infections can be established by intravenous injection of pathogens like C. albicans or C. neoformans. These models are crucial for assessing a drug's pharmacokinetic and pharmacodynamic properties and its ability to clear an infection in a complex biological system.[25]
-
Alternative Models: Invertebrate models like the larvae of the wax moth Galleria mellonella are gaining popularity for early-stage efficacy testing.[25][26] They are cost-effective, ethically less complex, and can provide rapid data on compound efficacy and toxicity. Their innate immune system shares structural and functional similarities with that of mammals.[25]
Protocol 5.1: High-Level Overview of a Murine Model of Systemic Candidiasis
Principle: This model establishes a lethal systemic infection in mice, and the efficacy of a test compound is measured by its ability to reduce the fungal burden in key organs (like the kidneys) and/or improve survival rates.[23]
Materials:
-
Immunocompetent mice (e.g., BALB/c or CD-1 strain)
-
Pathogenic Candida albicans strain
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection)
-
Positive control antifungal (e.g., Fluconazole)
Procedure Outline:
-
Infection: Mice are infected via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of C. albicans.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Mice are divided into groups: vehicle control, positive control, and different dose levels of the test compound. Treatment is typically administered once or twice daily for several days.
-
Endpoint 1 (Survival): A cohort of mice is monitored daily for a set period (e.g., 14-21 days), and survival rates are recorded.
-
Endpoint 2 (Fungal Burden): A separate cohort of mice is euthanized at a specific time point (e.g., 3-5 days post-infection). Kidneys (the primary target organ for C. albicans) are harvested, homogenized, and plated on agar to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the survival curves between groups using a log-rank test. Compare the fungal burden between groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in fungal burden or increase in survival indicates in vivo efficacy.
References
- MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.
- PMC - PubMed Central - NIH. (n.d.). The antifungal pipeline: a reality check.
- ASM Journals. (n.d.). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs.
- ScienceDirect. (n.d.). Ergosterol biosynthesis pathway in Aspergillus fumigatus.
- PMC - NIH. (n.d.). Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae.
- MDPI. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp..
- ResearchGate. (n.d.). Ergosterol biosynthesis pathway in filamentous fungi. Ergosterol is....
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- ResearchGate. (n.d.). The antifungal drug development pipeline. Antifungal drugs approved by the FDA and under clinical trials (denoted in red font).
- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- PMC - NIH. (n.d.). Genomic Approaches to Antifungal Drug Target Identification and Validation.
- MDPI. (n.d.). Identification of Antifungal Targets Based on Computer Modeling.
- WHO. (2025). Antifungal agents in clinical and preclinical development: overview and analysis.
- MDPI. (n.d.). Experimental In Vivo Models of Candidiasis.
- Wiley Online Library. (n.d.). The structure and synthesis of the fungal cell wall.
- Baishideng Publishing Group. (2024). Antifungal pipeline: Is there light at the end of the tunnel?
- PubMed. (1987). In vivo models: evaluating antifungal agents.
- PMC - PubMed Central - NIH. (n.d.). A Practical Guide to Antifungal Susceptibility Testing.
- ResearchGate. (n.d.). (PDF) Molecular targets for antifungals in amino acid and protein biosynthetic pathways.
- Taylor & Francis Online. (n.d.). Avenues for antifungal drug discovery and development: where to now?
- PubMed - NIH. (n.d.). Fungal cell wall organization and biosynthesis.
- Oxford Academic. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians.
- ResearchGate. (2018). (PDF) Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- PMC - PubMed Central. (n.d.). The Fungal Cell Wall: Structure, Biosynthesis, and Function.
- PMC. (n.d.). Molecular targets for antifungals in amino acid and protein biosynthetic pathways.
- Creative Biolabs. (n.d.). Fungal Nucleic Acid & Protein Biosynthesis Targets.
- Frontiers. (2024). Alternative in-vivo models of mucormycosis.
- MDPI. (n.d.). In Vitro or In Vivo Models, the Next Frontier for Unraveling Interactions between Malassezia spp. and Hosts. How Much Do We Know?
- Longdom Publishing. (n.d.). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm.
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
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Application Notes and Protocols for 5-Aminoisoxazole-4-carbonitrile in Alzheimer's Disease Research
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: Targeting Neuroinflammation in Alzheimer's Disease through Cholesterol Metabolism
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and hyperphosphorylated tau tangles. However, a growing body of evidence implicates neuroinflammation as a critical third pathological hallmark that significantly contributes to the neurodegenerative process. Microglia, the resident immune cells of the central nervous system, play a dual role in this process. While initially neuroprotective, chronic activation of microglia leads to the sustained release of pro-inflammatory cytokines, exacerbating neuronal damage.
A promising and novel therapeutic target at the intersection of lipid metabolism and neuroinflammation is the enzyme Cholesterol 25-hydroxylase (CH25H) . CH25H is an interferon-stimulated gene that converts cholesterol into 25-hydroxycholesterol (25-HC). In the context of AD, CH25H expression is upregulated in the brain, particularly in disease-associated microglia (DAM). The resulting increase in 25-HC levels acts as a potent modulator of inflammation, amplifying the pro-inflammatory response in microglia and contributing to tau-mediated neurodegeneration. Consequently, the inhibition of CH25H presents a compelling therapeutic strategy to mitigate neuroinflammation and its detrimental effects in AD.
The isoxazole scaffold is a versatile heterocyclic motif found in numerous biologically active compounds, with some derivatives reported to possess anti-Alzheimer's properties. This document provides detailed application notes and protocols for the investigation of 5-Aminoisoxazole-4-carbonitrile , a representative isoxazole-containing small molecule, as a potential inhibitor of CH25H for Alzheimer's disease research.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | 5-amino-1,2-oxazole-4-carbonitrile[1] |
| CAS Number | 98027-17-9[1][2] |
| Molecular Formula | C₄H₃N₃O[1] |
| Molecular Weight | 109.09 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[3][4] |
Synthesis: this compound and its derivatives can be synthesized via a multicomponent reaction involving an aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a suitable catalyst and solvent system.[5][6][7]
Safety and Handling: this compound is a nitrile-containing compound. Nitriles are considered toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, within a chemical fume hood.[8][9] Avoid inhalation of dust and contact with skin and eyes.[4]
Hypothesized Mechanism of Action
We hypothesize that this compound may act as an inhibitor of the CH25H enzyme. By binding to the active site or an allosteric site of CH25H, it could prevent the conversion of cholesterol to 25-HC. This reduction in 25-HC levels would, in turn, dampen the pro-inflammatory signaling cascades in microglia, leading to a decrease in the production of neurotoxic cytokines and potentially offering a neuroprotective effect.
Caption: Hypothesized mechanism of this compound in mitigating neuroinflammation.
Experimental Protocols
The following protocols are designed to investigate the potential of this compound as a CH25H inhibitor for Alzheimer's disease research.
Protocol 1: In Vitro CH25H Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of this compound on CH25H enzymatic activity by quantifying the production of 25-HC.
Materials:
-
Recombinant human CH25H enzyme
-
Cholesterol substrate (solubilized, e.g., with 2-hydroxypropyl-β-cyclodextrin)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (dissolved in DMSO)
-
25-HC ELISA kit or LC-MS/MS system for quantification[10][11][12][13]
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant CH25H enzyme
-
This compound or vehicle control (DMSO in assay buffer)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the cholesterol substrate and NADPH to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or organic solvent, depending on the detection method).
-
Quantification of 25-HC:
-
Data Analysis: Calculate the percentage of CH25H inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Caption: Workflow for the in vitro CH25H enzyme inhibition assay.
Protocol 2: Cellular Neuroinflammation Assay in Microglia
This protocol assesses the ability of this compound to suppress the inflammatory response in a microglial cell line. Lipopolysaccharide (LPS) is used as a potent inflammatory stimulus known to upregulate CH25H expression.[14]
Materials:
-
BV-2 or HMC3 microglial cell lines
-
Appropriate cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)[15][16][17]
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells (excluding the negative control wells) to induce an inflammatory response and upregulate CH25H. A typical concentration is 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Use ELISA kits to measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants according to the manufacturer's protocols.[17][18][19]
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.
-
Data Analysis: Normalize cytokine concentrations to the vehicle-treated, LPS-stimulated control. Determine the dose-dependent effect of this compound on the reduction of pro-inflammatory cytokine release.
Caption: Workflow for the cellular neuroinflammation assay in microglia.
Protocol 3: Neuroprotection Assay in a Neuron-Microglia Co-culture Model
This protocol evaluates whether the anti-inflammatory effects of this compound on microglia translate to a neuroprotective effect on a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Microglial cell line (e.g., BV-2)
-
Co-culture compatible medium
-
Transwell inserts (optional, for non-contact co-culture)
-
LPS
-
This compound (dissolved in DMSO)
-
Reagents for assessing neuronal viability (e.g., Calcein-AM/Ethidium Homodimer-1 staining, LDH assay)
-
Immunocytochemistry reagents for neuronal markers (e.g., β-III tubulin)
Procedure:
-
Neuronal Cell Seeding: Seed SH-SY5Y cells in a 24-well plate and differentiate them towards a mature neuronal phenotype if required by the experimental design.
-
Co-culture Setup:
-
Direct Co-culture: Add microglial cells directly to the SH-SY5Y culture at a specific ratio (e.g., 1:1).
-
Indirect Co-culture: Seed microglial cells on Transwell inserts and place them into the wells containing the SH-SY5Y cells.
-
-
Acclimatization: Allow the co-culture to stabilize for 24 hours.
-
Treatment and Stimulation:
-
Add various concentrations of this compound or vehicle control to the co-culture medium.
-
After 1-2 hours of pre-treatment, add LPS to stimulate the microglial cells.
-
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Assessment of Neuronal Health:
-
Viability Staining: Use live/dead cell staining to visualize and quantify neuronal survival.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the medium as an indicator of cell death.
-
Immunocytochemistry: Fix the cells and stain for neuronal markers like β-III tubulin to assess neurite integrity and overall neuronal morphology.
-
-
Data Analysis: Quantify the neuroprotective effect of this compound by comparing neuronal viability and morphology in treated versus untreated, LPS-stimulated co-cultures.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for evaluating this compound as a potential therapeutic agent for Alzheimer's disease, based on the hypothesis that it inhibits the pro-inflammatory enzyme CH25H. Successful demonstration of efficacy in these in vitro and cell-based assays would provide a strong rationale for further preclinical investigation, including pharmacokinetic profiling and in vivo studies in animal models of Alzheimer's disease. The targeting of CH25H represents a promising avenue in the ongoing search for novel disease-modifying therapies for this devastating neurodegenerative condition.
References
- Creative Biolabs. (n.d.). Neuroinflammation Assay Services.
- ResearchGate. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Cellectricon. (n.d.). Neuroinflammation.
- AMSBIO. (n.d.). Human 25-hydroxycholesterol (25-OHC) Elisa kit.
- Charles River Laboratories. (n.d.). Neuroinflammation Studies.
- Scantox. (2025). Translational Neuroinflammation Assays for High-Throughput In Vitro Screening.
- Charles River Laboratories. (n.d.). Microglial Activation Assays.
- PubChem. (n.d.). 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile.
- Bio-protocol. (n.d.). 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile (4a).
- ResearchGate. (2018). (PDF) Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- Journal of Inflammation Research. (n.d.). Assaying Microglia Functions In Vitro.
- F1000Research. (2025). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights.
- Bit Bio. (n.d.). Stimulation for cytokine secretion in ioMicroglia.
- Bit Bio. (n.d.). ioMicroglia Stimulation for cytokine release.
- ResearchGate. (2017). Protocol for measuring 25-hydroxycholesterol (25-OHC) in cells.
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
- Immunity. (2013). Interferon-Inducible Cholesterol-25-Hydroxylase Broadly Inhibits Viral Entry by Production of 25-Hydroxycholesterol.
- ACS Omega. (2024). A Reliable Quantification of Cholesterol and 25-Hydroxycholesterol in Liposomal Adjuvant Formulation by Liquid Chromatography High-Resolution Tandem Mass Spectrometry.
- Alchem.Pharmtech. (n.d.). CAS 98027-17-9 | this compound.
- S&G Gloves. (2025). How to Store Nitrile Gloves Properly.
- BMC Chemistry. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- The EMBO Journal. (2020). Cholesterol 25‐Hydroxylase inhibits SARS‐CoV‐2 and other coronaviruses by depleting membrane cholesterol.
- PNAS. (2020). Cholesterol 25-hydroxylase suppresses SARS-CoV-2 replication by blocking membrane fusion.
- Journal of Lipid Research. (2012). Cholesterol 25-hydroxylation activity of CYP3A.
- CDC. (n.d.). NITRILES.
- International Journal of Molecular Sciences. (2020). Multifaceted Functions of CH25H and 25HC to Modulate the Lipid Metabolism, Immune Responses, and Broadly Antiviral Activities.
- Bio-protocol. (2023). Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells.
- Free Chemistry Online. (2024). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical.
- Journal of Neural Transmission. (2002). The neurotoxic effect of 24-hydroxycholesterol on SH-SY5Y human neuroblastoma cells.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- International Journal of Molecular Sciences. (2021). Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State.
- Viruses. (2021). Cholesterol-25-Hydroxylase Suppresses Seneca Valley Virus Infection via Producing 25-Hydroxycholesterol to Block Adsorption Procedure.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
- Journal of Lipid Research. (2010). 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism.
- Journal of Lipid Research. (2006). Marked upregulation of cholesterol 25-hydroxylase expression by lipopolysaccharide.
- Journal of Crohn's and Colitis. (2018). The Oxysterol Synthesising Enzyme CH25H Contributes to the Development of Intestinal Fibrosis.
- ResearchGate. (n.d.). (A) SH-SY5Y cells were treated for 48 h with 5 µM 7β-hydroxycholesterol....
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Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles for Cerebrovascular Disorder Treatment
For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Introduction: The Therapeutic Potential of 5-Aminoisoxazoles in Cerebrovascular Disorders
Cerebrovascular disorders, particularly ischemic stroke, represent a leading cause of mortality and long-term disability worldwide.[1][2] The pathophysiology of ischemic stroke is complex, initiated by the cessation of blood flow and culminating in a cascade of detrimental biochemical events, including excitotoxicity, oxidative stress, and inflammation, which lead to irreversible neuronal damage.[3][4] A key player in the excitotoxic cascade is the overactivation of glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6] This has led to the investigation of compounds that can modulate AMPA receptor activity as potential neuroprotective agents.
The 5-aminoisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[7] Notably, certain 5-aminoisoxazoles are being explored for their potential in treating cerebrovascular disorders.[8] It is hypothesized that these compounds may act as positive allosteric modulators (PAMs) of AMPA receptors.[9][10] In the context of stroke, enhancing AMPA receptor function in the sub-acute phase may promote neuroprotection and functional recovery, potentially through the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[11][12][13]
This guide provides a detailed protocol for the synthesis of 5-aminoisoxazoles via a highly regioselective 1,3-dipolar cycloaddition reaction. Furthermore, it delves into the proposed mechanism of action of these compounds as neuroprotective agents in cerebrovascular disorders, offering a comprehensive resource for researchers in the field.
Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition
The 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines is a robust and efficient one-pot method for the synthesis of 5-aminoisoxazoles.[8][14] This reaction is highly regioselective, yielding the desired 5-amino substituted isoxazole with good to excellent yields.[8] The causality behind this synthetic choice lies in its operational simplicity, mild reaction conditions, and the ready availability of starting materials.
Experimental Workflow for 5-Aminoisoxazole Synthesis
Caption: Workflow for the two-part synthesis of 5-aminoisoxazoles.
Detailed Synthetic Protocol
Part 1: Synthesis of α-Cyanoenamines (e.g., 1-Morpholinoacrylonitrile)
This initial step creates the dipolarophile necessary for the cycloaddition. The choice of a secondary amine (e.g., morpholine) determines the substitution at the 5-amino position of the final isoxazole.
-
Materials:
-
Chloroacetaldehyde (50% aqueous solution)
-
Morpholine
-
Potassium cyanide (KCN)
-
Triethylamine (TEA)
-
Diethyl ether
-
Cyclohexane
-
-
Procedure:
-
In a round-bottom flask, combine the 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).
-
Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred mixture. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add triethylamine dropwise to the mixture. A solid precipitate will form.
-
Filter the solid and recrystallize from cyclohexane to yield the pure 1-morpholinoacrylonitrile.[8]
-
Part 2: One-Pot Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition
This protocol details the cycloaddition using a hydroxamoyl chloride as the nitrile oxide precursor. This method is chosen for its efficiency and good yields.
-
Materials:
-
1-Morpholinoacrylonitrile (from Part 1)
-
Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)
-
Triethylamine (TEA)
-
Toluene
-
-
Procedure:
-
In a dry round-bottom flask, dissolve the 1-morpholinoacrylonitrile and the hydroxamoyl chloride in toluene.
-
Add triethylamine to the mixture. This acts as a base to facilitate the in situ generation of the nitrile oxide from the hydroxamoyl chloride.
-
Stir the reaction mixture at room temperature overnight. The reaction is self-validating in that the formation of triethylamine hydrochloride as a precipitate indicates the progress of the reaction.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 5-aminoisoxazole derivative.[8][14]
-
Proposed Neuroprotective Mechanism of Action
The therapeutic potential of 5-aminoisoxazoles in cerebrovascular disorders is thought to be mediated through their action as positive allosteric modulators (PAMs) of AMPA receptors.[9][10] In the ischemic brain, there is an initial excitotoxic phase where excessive glutamate release leads to neuronal death.[15] However, in the subsequent sub-acute phase, promoting neuronal plasticity and survival is crucial for recovery.[12]
5-Aminoisoxazole-based AMPA PAMs are hypothesized to bind to an allosteric site on the AMPA receptor, enhancing the receptor's response to glutamate without directly activating it.[16][17] This modulation is thought to prolong the opening of the ion channel, leading to a sustained, but not excessive, influx of cations. This controlled enhancement of AMPA receptor signaling is believed to trigger downstream neuroprotective pathways.
One of the key proposed downstream effects is the increased expression and release of brain-derived neurotrophic factor (BDNF).[11][12][13] BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. By potentiating AMPA receptor activity, 5-aminoisoxazoles may stimulate BDNF signaling in the peri-infarct cortex, the area surrounding the core ischemic lesion. This localized increase in BDNF can, in turn, activate signaling cascades that promote neuronal survival, reduce apoptosis, and enhance synaptic plasticity, ultimately contributing to functional recovery after a stroke.
Signaling Pathway Diagram
Caption: Proposed neuroprotective signaling pathway of 5-aminoisoxazoles.
Quantitative Data Summary
The 1,3-dipolar cycloaddition method provides a reliable route to a variety of 5-aminoisoxazoles with good to excellent yields. The table below summarizes the reported yields for the synthesis of different 5-aminoisoxazole derivatives using this method.
| Compound ID | R Group on Nitrile Oxide | Amine Moiety | Yield (%) | Reference |
| 4a | p-Cl-Phenyl | Morpholine | 75 | [8] |
| 4g | Phenylcarboxamide | Morpholine | 64 | [8] |
| 4h | Phenylcarboxamide | Piperidine | 58 | [8] |
Conclusion
The synthesis of 5-aminoisoxazoles via 1,3-dipolar cycloaddition offers a practical and efficient method for accessing a class of compounds with significant therapeutic potential for cerebrovascular disorders. The proposed mechanism of action, involving the positive allosteric modulation of AMPA receptors and subsequent upregulation of neuroprotective pathways like BDNF signaling, provides a strong rationale for their further investigation. The protocols and insights provided in this guide are intended to empower researchers to explore the synthesis and biological evaluation of novel 5-aminoisoxazole derivatives as promising candidates for the treatment of ischemic stroke and other related neurological conditions.
References
- Clarkson, A. N., Overman, J. J., Zhong, S., Mueller, R., Lynch, G., & Carmichael, S. T. (2011). AMPA receptor-induced local brain-derived neurotrophic factor signaling mediates motor recovery after stroke. Journal of Neuroscience, 31(10), 3766-3775. [Link]
- Desfeux, A., Gressens, P., Olivier, P., Lelièvre, V., Gadisseux, J. F., Evrard, P., & Vireslizier, J. L. (2003). Positive allosteric modulators of AMPA receptors are neuroprotective against lesions induced by an NMDA agonist in neonatal mouse brain. Brain Research, 970(1-2), 221-5. [Link]
- Clarkson, A. N., Overman, J. J., Mueller, R., Lynch, G., & Carmichael, S. T. (2011). AMPA Receptor-Induced Local Brain-Derived Neurotrophic Factor Signaling Mediates Motor Recovery After Stroke. NIH Public Access, 31(10), 3766-3775. [Link]
- Xagena. (n.d.). Stroke: selective inhibition of pathological form of AMPA receptor could protect vulnerable neurons. Xagena. [Link]
- Clarkson, A. N., et al. (2011). AMPA Receptor-Induced Local Brain-Derived Neurotrophic Factor Signaling Mediates Motor Recovery after Stroke. Journal of Neuroscience. [Link]
- Clarkson, A. N., et al. (2011). AMPA Receptor-Induced Local Brain-Derived Neurotrophic Factor Signaling Mediates Motor Recovery after Stroke.
- Di Ciano, L., et al. (2024). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI. [Link]
- Sindi, M., et al. (2024). Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. Frontiers in Immunology. [Link]
- Sindi, M., et al. (2024). Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis. PubMed Central. [Link]
- Wikipedia. (n.d.).
- Turski, L., et al. (2005). Novel alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor antagonists of 2,3-benzodiazepine type: chemical synthesis, in vitro characterization, and in vivo prevention of acute neurodegeneration. Journal of Medicinal Chemistry. [Link]
- O'Neill, M. J., & Ornstein, P. L. (1994). The pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA)/kainate antagonists and their role in cerebral ischaemia. Cerebrovascular and brain metabolism reviews. [Link]
- ResearchGate. (n.d.). Overview of neuroprotective agents and their assumed mechanisms of action.
- Suzuki, H., et al. (2022). Inhibition of AMPA (α-Amino-3-Hydroxy-5-Methyl-4-Isoxazole Propionate) Receptor Reduces Acute Blood-Brain Barrier Disruption After Subarachnoid Hemorrhage in Mice.
- Sharma, B., et al. (2023). AMPA receptor modulation through sequential treatment with perampanel and aniracetam mitigates post-stroke damage in experimental model of ischemic stroke. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
- Saad, A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-535. [Link]
- Kumar, A., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
- Ng, Z. X., et al. (2022). Neuroprotective agents in acute ischemic stroke.
- Liu, S., et al. (2022).
- Allen, C. L., & Bayraktutan, U. (2009). Ischemic Stroke and Neuroprotection. Journal of Neurosciences in Rural Practice. [Link]
- ResearchGate. (n.d.). Table of Mechanisms of Action of Neuroprotectors.
- Gill, R. (2000). Glutamate AMPA receptor antagonist treatment for ischaemic stroke.
- Khalafy, J., Akbari Dilmaghani, K., Soltani, L., & Poursattar-Marjani, A. (2008). THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. Chemistry of Heterocyclic Compounds. [Link]
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- 2. Ischemic Stroke and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ischemic stroke: From pathological mechanisms to neuroprotective strategies [frontiersin.org]
- 5. The pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA)/kainate antagonists and their role in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
- 10. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. AMPA receptor-induced local brain-derived neurotrophic factor signaling mediates motor recovery after stroke. [escholarship.org]
- 12. AMPA Receptor-Induced Local Brain-Derived Neurotrophic Factor Signaling Mediates Motor Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Stroke: selective inhibition of pathological form of AMPA receptor could protect vulnerable neurons - Xagena [xagena.it]
- 16. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminoisoxazole-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Aminoisoxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the common challenges in this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the synthesis of this compound, presented in a direct question-and-answer format.
Problem 1: Consistently Low or No Product Yield
Question: My reaction has resulted in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I systematically troubleshoot this?
Answer: Low or no yield is the most frequent challenge in this synthesis. It typically stems from one of four areas: the integrity of your starting materials, the specific reaction pathway followed, suboptimal reaction conditions, or losses during workup. A systematic approach is crucial for diagnosis.
First, let's visualize a logical workflow to diagnose the issue. This flowchart will guide your troubleshooting process from the initial observation of low yield to a targeted solution.
Caption: A flowchart for troubleshooting low yields.
-
Starting Material Integrity:
-
Malononitrile: This reagent can degrade over time, especially if exposed to moisture. Ensure it is a free-flowing white solid. Purity issues can halt the initial Knoevenagel condensation.
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This is generally stable, but should be kept dry. It is the source of the N-O fragment of the isoxazole ring.
-
Aldehyde: The purity of the aldehyde is critical. Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction. Use freshly distilled or recently purchased aldehyde if possible.
-
Solvent/Catalyst: Ensure solvents are anhydrous where required and catalysts are active. For instance, if using a base like K₂CO₃, ensure it has not absorbed excessive atmospheric moisture.[1]
-
-
Reaction Pathway and Order of Addition (Critical Insight): The multicomponent synthesis of this compound can proceed via two main pathways. The order in which you mix the reactants determines the dominant pathway, and choosing the wrong one is a primary cause of low yield.[2]
-
Pathway A (High Yield): Knoevenagel condensation of the aldehyde and malononitrile occurs first to form an arylidene malononitrile intermediate. This intermediate then reacts with hydroxylamine in a Michael addition followed by cyclization to form the desired isoxazole. This is the most efficient route.[2]
-
Pathway B (Low Yield/Side Products): If the aldehyde and hydroxylamine are mixed first, they can form an aldoxime. While this aldoxime can technically react with malononitrile, it is a much slower and less efficient pathway, often resulting in aldoxime as the major, undesired product.[2]
Recommendation: Always pre-mix the aldehyde and malononitrile in the presence of the catalyst before adding hydroxylamine.
-
Caption: The critical impact of reagent addition order.
-
Reaction Conditions: The choice of catalyst and solvent system dramatically affects reaction time and yield.
| Catalyst System | Solvent | Temp. | Typical Yield | Reference | Notes |
| K₂CO₃ | Glycerol | Room Temp. | 70-94% | Beyzaei et al. (2018)[1] | Green, efficient method. Glycerol acts as both solvent and promoter. |
| Ceric Ammonium Sulfate | Isopropyl Alcohol | Reflux | Good to Excellent | Krishnarao & Sirisha (2023)[3] | Lewis acid catalysis. Requires heating. |
| None (Base-catalyzed) | Ethanol | Reflux | Moderate | Varies | Traditional method, may require longer reaction times. |
Problem 2: Significant Impurity Formation
Question: My NMR spectrum shows significant impurities alongside my product. How can I identify and minimize them?
Answer: The primary impurity, as discussed, is often the aldoxime formed from the reaction of the aldehyde and hydroxylamine.[2] Its presence is a strong indicator of an incorrect order of addition.
-
Identification: Aldoximes have characteristic signals in ¹H NMR (a C-H proton next to the N-OH group, often around 8 ppm) and can be co-spotted against your starting aldehyde on a TLC plate.
-
Minimization: Adhere strictly to Pathway A (Knoevenagel first).
-
Purification: If impurities are present, the product can often be purified by recrystallization from ethanol or an ethanol/water mixture. Column chromatography can be used but may be complicated by the product's polarity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and environmentally friendly synthetic route? A1: The multicomponent reaction using a K₂CO₃/glycerol deep eutectic solvent system is highly recommended. It is efficient, proceeds at room temperature, gives high yields (70-94%), and utilizes a green, recyclable solvent.[1][2]
Q2: How critical is the pH of the reaction? A2: The pH is very important. The reaction requires a basic catalyst (like K₂CO₃ or another base) to facilitate the initial Knoevenagel condensation.[2] If the medium is too acidic, the hydroxylamine will exist as the protonated, non-nucleophilic hydroxylammonium salt, and the reaction will not proceed efficiently. The decomposition of hydroxylamine itself is also pH-dependent.[4]
Q3: My purified this compound appears to be decomposing during workup or storage. Why? A3: The isoxazole ring, while aromatic, contains a relatively weak N-O bond. It can be sensitive to certain conditions.[5]
-
Strongly Basic Conditions: Ring-opening can occur with strong bases, especially upon heating. Use mild bases for workup and avoid prolonged exposure.
-
Reductive Conditions: The N-O bond can be cleaved by catalytic hydrogenation (e.g., H₂/Pd). Avoid these conditions if you have other functional groups that require reduction.
-
Storage: Store the final product in a cool, dark, and dry place. It is a solid and generally stable, but like many complex organic molecules, it is best stored protected from light and moisture.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Multicomponent Reaction
Adapted from Beyzaei et al., Chemistry Central Journal (2018).[1]
Materials:
-
Aromatic or Heteroaromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Hydroxylamine hydrochloride (1.0 mmol, 70 mg)
-
Potassium Carbonate (K₂CO₃) (0.25 mmol, 35 mg)
-
Glycerol (1.0 mL)
Procedure:
-
To a 10 mL round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), potassium carbonate (0.25 mmol), and glycerol (1.0 mL).
-
Stir the mixture vigorously at room temperature. The initial Knoevenagel condensation should begin promptly. Monitor the disappearance of the aldehyde spot by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Once the aldehyde is consumed (typically 10-20 minutes), add the hydroxylamine hydrochloride (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated by your TLC analysis until a new, more polar spot corresponding to the product appears and the intermediate is consumed (typically 20-120 minutes).
-
Upon completion, add 10 mL of cold water to the flask. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and dry it to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solid does not dissolve easily, add hot water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.
References
- Beyzaei, H., et al. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(114). [Link]
- Bio-protocol. (n.d.). 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile (4a). Bio-protocol. [Link]
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. [Link]
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12, 114. As referenced in Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
- Boucher, J. L., & Stella, L. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron, 42(14), 3871-3885. As referenced in PMC. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- Al-Awadi, N. A., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912.
- Kao, C. S., & Duh, Y. S. (2010). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of thermal analysis and calorimetry, 102(2), 651-659. [Link]
Sources
Technical Support Center: Purification of 5-Aminoisoxazole-4-carbonitrile Derivatives
Last Updated: 2026-01-08
Introduction
5-Aminoisoxazole-4-carbonitrile and its derivatives are pivotal building blocks in medicinal chemistry, forming the core of various therapeutic agents.[1][2] However, their unique chemical structure—featuring a basic amino group, a nitrile moiety, and a potentially labile isoxazole ring—presents significant purification challenges. Researchers frequently encounter issues with stability, solubility, and interactions with purification media, leading to yield loss and purity concerns.
This guide provides field-proven troubleshooting advice and detailed protocols to navigate these complexities. It is structured to provide quick answers through FAQs and in-depth solutions in the troubleshooting guides, ensuring you can efficiently resolve purification hurdles in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of this compound derivatives.
Q1: What are the most common impurities I should expect?
A: Common impurities typically arise from the synthetic route. For derivatives synthesized via multicomponent reactions of aldehydes, malononitrile, and hydroxylamine, you can expect unreacted starting materials, side-products from the self-condensation of malononitrile, or partially reacted intermediates.[3][4] Hydrolysis of the nitrile group to a carboxamide or carboxylic acid can also occur if the compound is exposed to acidic or basic conditions during workup or purification.
Q2: My compound is a vibrant, unwanted color. How can I remove colored impurities?
A: Colored impurities are often highly polar, conjugated byproducts. If recrystallization is your chosen method, adding a small amount of activated charcoal to the hot solution can be effective.[5] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.[6] Be cautious, as charcoal can also adsorb your product, potentially reducing the yield. Use it sparingly and test on a small scale first.
Q3: Why is my compound degrading on the silica gel column?
A: Standard silica gel is inherently acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). The basic 5-amino group of your isoxazole derivative can strongly interact with these acidic sites, leading to several problems:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted.
-
Catalytic Degradation: The acidic surface can promote the hydrolysis of the nitrile or the opening of the sensitive isoxazole ring.[7][8]
Q4: My compound streaks badly during TLC and column chromatography. What causes this and how can I fix it?
A: This phenomenon, known as "tailing," is a classic sign of strong interaction between a basic analyte and acidic stationary phase.[9][10] The basic amino group binds strongly to the acidic silanol groups on the silica plate or packing material.[10] To resolve this, you must neutralize these interactions. The most common solution is to add a small amount of a competitive base, like triethylamine (TEA) or ammonia, to your mobile phase (eluent). A concentration of 0.1-1% is typically sufficient to dramatically improve peak shape.[11][12]
Q5: My purified compound seems pure by NMR, but it degrades or changes color after a few days. How should I store it?
A: The 5-aminoisoxazole scaffold can be sensitive to light, air (oxidation), and residual acid or base. The weak N-O bond in the isoxazole ring makes it susceptible to photochemical reactions or reductive cleavage.[1][8] For long-term storage, keep the compound in a tightly sealed amber vial, under an inert atmosphere (nitrogen or argon), and stored in a freezer (-20 °C). Ensure all residual solvents, especially protic or acidic ones, have been thoroughly removed.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Crystallization & Recrystallization Challenges
Crystallization is a powerful purification technique for solids, relying on solubility differences between the desired compound and impurities in a given solvent.[13]
Problem: The compound "oils out" instead of forming crystals.
This occurs when the compound comes out of solution at a temperature above its melting point, or when its solubility is too high in the chosen solvent.
Causality: The solute-solvent interactions are too strong, preventing the organized lattice formation required for crystallization. This is common with polar molecules in polar solvents.
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling often promotes oiling.
-
Use a Solvent/Anti-Solvent System: This is a highly effective technique.[14] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
Troubleshooting Flowchart for Recrystallization
This decision tree guides you through the process of selecting a suitable recrystallization strategy.
Caption: Decision tree for recrystallization troubleshooting.
Data Table: Common Solvents for Recrystallization
Choosing the right solvent is critical. A good solvent should dissolve the compound when hot but not when cold.[15] The principle of "like dissolves like" is a useful starting point.
| Solvent | Polarity | Boiling Point (°C) | Common Co-Solvents (Anti-solvents) | Notes |
| Water | High | 100 | Ethanol, Acetone | Good for polar compounds, but high boiling point can make drying difficult.[16] |
| Ethanol | High | 78 | Water, Hexane, Diethyl Ether | Excellent general-purpose solvent for moderately polar compounds.[16] |
| Isopropanol (IPA) | Medium | 82 | Water, Hexane | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Medium | 77 | Hexane, Heptane | Good for compounds with ester or ketone functionalities.[16] |
| Acetone | Medium | 56 | Hexane, Water | Very strong solvent, often needs an anti-solvent. Low boiling point is advantageous.[16] |
| Dichloromethane | Low | 40 | Hexane, Pentane | Dissolves many organics, but low boiling point limits the temperature gradient. |
| Toluene | Low | 111 | Hexane, Heptane | Good for less polar, aromatic compounds. High boiling point can be a drawback. |
| Hexane/Heptane | Very Low | ~69 | Ethyl Acetate, Acetone, DCM | Often used as an anti-solvent for polar compounds. |
Guide 2: Flash Chromatography Purification
When crystallization fails or purity is low, flash column chromatography is the primary alternative.[13]
Problem: Severe peak tailing and poor separation.
Causality: As mentioned in the FAQs, the basic amino group interacts strongly with acidic silanol groups on the silica surface. This leads to a non-linear adsorption isotherm, causing the characteristic tailing shape.[10][11]
Solutions:
-
Mobile Phase Modification: This is the easiest and most common fix. Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per liter of eluent. The amine modifier acts as a competitive base, binding to the active silanol sites and allowing your compound to elute symmetrically.[11][12]
-
Use Deactivated Silica: For particularly sensitive compounds, consider using silica gel that has been pre-treated or "deactivated." You can purchase commercially available deactivated silica or prepare it yourself by slurrying standard silica gel in your eluent containing 1-2% TEA, then evaporating the solvent.
-
Alternative Stationary Phases: If issues persist, consider switching to a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase).
Experimental Protocol: Neutralized Flash Chromatography
-
Prepare the Slurry: In a beaker, add your silica gel to the chosen eluent (e.g., 30% Ethyl Acetate in Hexane). Add 0.5% v/v triethylamine to the eluent.
-
Pack the Column: Pour the silica slurry into your column and use pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Equilibrate: Run 2-3 column volumes of the neutralized eluent through the packed column to ensure the entire stationary phase is equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution to create a dry powder (this is called "dry loading"). Gently evaporate the solvent. Carefully add the dry-loaded sample to the top of the column.
-
Elute: Begin running your neutralized eluent through the column, collecting fractions and monitoring by TLC. The improved peak shape should result in better separation and purity.
Visualization: Analyte-Silica Interaction
This diagram illustrates the cause of tailing and how an amine additive resolves the issue.
Caption: Mechanism of peak tailing and its mitigation.
References
- CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds.
- EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- Comprehensive Guide. (2025, June 16). Purification Techniques in Organic Chemistry.
- International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
- ResearchGate. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
- Wikipedia. Isoxazole.
- University of Rochester, Department of Chemistry. How To: Purify by Crystallization.
- ResearchGate. (2019, October 21). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
- PubMed. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.
- Recrystallization. Recrystallization.
- Waters Knowledge Base. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
- Crystallization. 4. Crystallization.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- ResearchGate. Reduction of Isoxazoles including Sulfamethoxazole by Aqueous Fe II –Tiron Complex: Impact of Structures.
- Reddit. (2023, May 5). Tailing of basic compound.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
- ResearchGate. (2018, November 9). (PDF) Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- NIH. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- PubMed Central. (2018, November 15). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst.
- International Journal of Modern Pharmaceutical Research. (2025, March 27). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE. DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST.
- PubMed. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrcps.com [ajrcps.com]
- 4. researchgate.net [researchgate.net]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. acdlabs.com [acdlabs.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. How To [chem.rochester.edu]
- 15. ijddr.in [ijddr.in]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing 5-Aminoisoxazole-4-carbonitrile Synthesis
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 5-Aminoisoxazole-4-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the critical parameters that govern success.
Synthesis Overview and Mechanism
This compound is a valuable heterocyclic building block in medicinal chemistry. The most common and direct laboratory synthesis involves the condensation and cyclization reaction between ethoxymethylenemalononitrile (EMMN) and hydroxylamine . The reaction proceeds by an initial nucleophilic attack of hydroxylamine on the electron-deficient alkene of EMMN, followed by an intramolecular cyclization with the elimination of ethanol to form the stable isoxazole ring.
Below is a standard workflow diagram illustrating the key stages of the synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Critical Reaction Parameters
The success of this synthesis hinges on the careful control of several key parameters. Understanding the causality behind these choices is essential for optimization and troubleshooting.
| Parameter | Recommendation & Rationale |
| Reagent Quality | Hydroxylamine Hydrochloride: Use a high-purity grade. The presence of impurities can affect reactivity and introduce contaminants. It is often supplied as a stable hydrochloride salt.[1] Ethoxymethylenemalononitrile (EMMN): EMMN is sensitive to moisture and can hydrolyze. Ensure it is stored in a desiccated environment and use a fresh or properly stored bottle. |
| Stoichiometry | Hydroxylamine: Typically used in a slight excess (1.1 to 1.2 equivalents) to ensure complete consumption of the EMMN starting material. |
| Base Selection & Equivalents | Purpose: A base is required to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile. Choice: Use a non-nucleophilic base like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or triethylamine (TEA). Use at least 1.0 equivalent relative to the hydroxylamine hydrochloride. Carbonates are often preferred for easier work-up. |
| Solvent | Choice: Protic solvents like ethanol or isopropanol are commonly used as they effectively dissolve the starting materials and facilitate the reaction.[2] The choice of solvent can influence reaction rate and solubility of the final product. |
| Temperature | Control is Crucial: The initial addition of EMMN to the hydroxylamine solution is often exothermic. Maintain a low temperature (0-10 °C) during addition to prevent runaway reactions and the formation of byproducts. After addition, the reaction can be gently warmed to room temperature or slightly above to drive it to completion. |
| Reaction Time | Monitoring: Reaction completion should be monitored using Thin Layer Chromatography (TLC). Typical reaction times can range from 2 to 12 hours. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[3] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction resulted in a very low or no product yield. What went wrong?
Low yield is the most common issue and can stem from several sources. Follow this decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting low product yield.
In-depth Explanation:
-
Reagent Integrity: EMMN is highly reactive towards water. Hydrolysis will consume the starting material, directly leading to lower yields. Ensure solvents are anhydrous.
-
Insufficient Base: If free hydroxylamine is not generated in sufficient quantity, the reaction will be slow or incomplete. This is a common oversight.
-
Temperature Control: Uncontrolled exotherms can lead to the formation of complex side products or degradation of the desired isoxazole ring.[3]
-
Work-up pH: The amino group on the product has a pKa. If the aqueous layer is too acidic during extraction, the product may become protonated and remain in the aqueous phase, leading to significant loss.
Q2: My final product is an off-color oil or a sticky solid, not a clean crystalline powder. How can I improve its purity?
This issue points towards the presence of residual starting materials, solvents, or side products.
-
Cause: Often, this is due to the formation of aldoximes or other condensation byproducts, especially if aldehydes are present as impurities.[4] In other cases, incomplete reaction leaves behind starting materials.
-
Solution 1 - Optimized Work-up: After quenching the reaction, consider an aqueous wash with a mild acid (e.g., dilute HCl) to remove any unreacted hydroxylamine and base, followed by a brine wash.
-
Solution 2 - Purification Strategy: Purification of isoxazoles can be challenging due to byproducts having similar polarities.[3]
-
Column Chromatography: This is the most effective method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) via TLC is necessary to find optimal separation conditions.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be highly effective at removing minor impurities.
-
Q3: My TLC analysis shows the reaction has stalled and is not proceeding to completion. What should I check?
A stalled reaction typically indicates a limiting reagent or suboptimal conditions.
-
Check Reagents: A primary cause is the degradation of hydroxylamine. If the base was not added, or if the free hydroxylamine solution was prepared and left for too long, it may have decomposed.
-
Increase Temperature: If the reaction is clean but slow at room temperature, gently warming the mixture to 40-50 °C can help drive it to completion. Monitor carefully by TLC to ensure the product is not degrading at the higher temperature.
-
Re-dose Reagent: If you suspect the hydroxylamine was limiting, a carefully controlled addition of a small amount of fresh hydroxylamine solution can restart the reaction.
Frequently Asked Questions (FAQs)
-
FAQ 1: Why is hydroxylamine hydrochloride used instead of free hydroxylamine? Free hydroxylamine is unstable and can be hazardous. The hydrochloride salt (NH₂OH·HCl) is a stable, crystalline solid that is much safer and easier to handle and store.[1] The active nucleophile is generated in situ by the addition of a base.
-
FAQ 2: Can I use a stronger base like sodium hydroxide (NaOH)? It is not recommended. Strong bases like NaOH can promote the degradation of the isoxazole ring, which is known to be susceptible to ring-opening under strongly basic conditions.[3] Milder bases like carbonates or organic amines are safer for the product's integrity.
-
FAQ 3: My purified this compound seems to discolor over time. How should I store it? The amino group can make the compound susceptible to air oxidation, which often results in discoloration. For long-term storage, it is best to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., <4 °C) and protected from light.
-
FAQ 4: What are the key safety precautions for this reaction?
-
Hydroxylamine: Is toxic and a potential skin sensitizer. Always handle hydroxylamine hydrochloride in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Malononitrile/EMMN: These are toxic and should be handled with care in a well-ventilated fume hood.
-
Exotherm: Be prepared for an exothermic reaction during the addition of reagents by using an ice bath for cooling.
-
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (1.2 eq.) in ethanol. Stir the resulting suspension at room temperature for 20-30 minutes.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Addition: Dissolve ethoxymethylenemalononitrile (EMMN) (1.0 eq.) in a minimal amount of ethanol. Add this solution dropwise to the cold hydroxylamine suspension over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of EMMN.
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting solid by recrystallization from an appropriate solvent (e.g., isopropanol or ethanol/water) to yield pure this compound.
-
References
- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. [Link]
- ResearchGate. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, available on PubMed Central. [Link]
Sources
overcoming low reactivity of substituted aldehydes in isoxazole synthesis
Technical Support Center: Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing isoxazole scaffolds, particularly when encountering challenges with low-reactivity starting materials. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] However, its synthesis is not always straightforward. A common and significant hurdle is the low reactivity of substituted aldehydes, which are key building blocks in many classical and modern synthetic approaches. This guide provides in-depth troubleshooting advice, alternative strategies, and detailed protocols to overcome this challenge.
Troubleshooting Guide: Overcoming Low Reactivity
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My isoxazole synthesis is failing or giving disappointingly low yields when using a substituted aromatic aldehyde. What is the underlying cause?
A1: The low yield is most likely due to the inherent electronic and steric properties of your substituted aldehyde, which directly impact its electrophilicity. The carbonyl carbon of the aldehyde is the electrophilic center that undergoes nucleophilic attack in the initial step of many isoxazole syntheses (e.g., condensation with hydroxylamine or a 1,3-dicarbonyl compound).
-
Electronic Effects:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃), alkyl, or amino (-NR₂) groups on an aromatic aldehyde increase the electron density on the carbonyl carbon. This "push" of electrons makes the carbon less electrophilic and therefore less reactive towards nucleophiles. In some multi-component reactions, aldehydes with EDGs have been observed to give higher yields, but this is often under specific, optimized conditions that overcome the inherent low reactivity, such as using ultrasound irradiation.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halides (-Cl, -Br) "pull" electron density away, making the carbonyl carbon more electrophilic and generally more reactive.[2]
-
-
Steric Hindrance: Bulky substituents, particularly in the ortho position of an aromatic aldehyde (e.g., a tert-butyl group), can physically block the approach of the nucleophile to the carbonyl carbon. This steric clash significantly slows down the reaction rate, often leading to incomplete conversion or the promotion of side reactions.
Understanding these fundamental principles is the first step in diagnosing the problem with your specific substrate.
Q2: I've identified my substituted aldehyde as the likely problem. How can I modify my existing reaction conditions to force the reaction to completion?
A2: Optimizing reaction parameters is the most direct approach to overcoming inherent low reactivity. A systematic, multi-variable approach is often necessary.
-
Increase Thermal Energy:
-
Conventional Heating: Simply increasing the reaction temperature can provide the necessary activation energy. However, be cautious, as excessively high temperatures can lead to decomposition of starting materials or intermediates, or favor undesired side reactions.[3]
-
Microwave Irradiation: This is a highly effective method for driving difficult reactions. Microwave energy provides rapid and uniform heating, often reducing reaction times from hours to minutes and significantly improving yields for sluggish transformations.[2][4][5]
-
-
Leverage Catalysis:
-
Acid Catalysis: For reactions involving condensation, a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid (like BF₃·OEt₂) can activate the aldehyde. The acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack.
-
Organocatalysis: Amine-based catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), have been successfully used in cascade reactions involving aldehydes and nitro compounds to form isoxazoles.[6][7]
-
-
Solvent Choice: The solvent plays a critical role in reactant solubility and can influence reaction pathways.[3] If your reactants are not fully dissolved, the reaction will be slow and inefficient. For polar intermediates, switching to a more polar solvent (e.g., from toluene to DMF or NMP) can stabilize charged transition states and accelerate the reaction. In some cases, aqueous solvent systems, in line with green chemistry principles, have proven highly effective, especially when combined with ultrasound.[2][5]
The following workflow provides a systematic approach to troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield isoxazole synthesis.
Q3: My aldehyde is extremely unreactive, and simple optimization is not working. What are the most robust alternative synthetic strategies I should consider?
A3: When facing a highly unreactive aldehyde, it is often more efficient to change the synthetic strategy entirely. The most powerful modern approach is the 1,3-dipolar cycloaddition, which builds the isoxazole ring from different precursors.
-
Strategy 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides This is arguably the most versatile and widely used method for isoxazole synthesis.[1] Instead of using the aldehyde directly in a condensation reaction, you first convert it into an aldoxime . This aldoxime is then oxidized in situ to a highly reactive nitrile oxide intermediate. The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with an alkyne (the dipolarophile) to form the isoxazole ring with high efficiency.
-
Advantages: This method decouples the aldehyde's reactivity from the ring-forming step. The cycloaddition is often very fast and high-yielding. It also offers excellent control over regioselectivity, particularly with copper(I) catalysis for terminal alkynes.[8]
-
Key Consideration: A common side reaction is the dimerization of the nitrile oxide to form a furoxan.[3][4] This can be minimized by the slow addition of the oxidant or by generating the nitrile oxide in the presence of a high concentration of the alkyne.
-
Caption: Workflow for 1,3-dipolar cycloaddition isoxazole synthesis.
-
Strategy 2: Multi-Component Reactions (MCRs) MCRs combine three or more reactants in a single pot to form the product, incorporating atoms from all starting materials. Several MCRs have been developed for isoxazole synthesis that show broad substrate scope. For example, a one-pot, three-component reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester (like ethyl acetoacetate) can yield highly substituted isoxazol-5(4H)-ones.[2][5] These reactions are often promoted by ultrasound and can be performed in green solvents like water, making them highly efficient and environmentally friendly.[2]
-
Strategy 3: Condensation with Primary Nitro Compounds An alternative to the 1,3-dicarbonyl pathway involves reacting aldehydes with primary nitro compounds (R-CH₂-NO₂).[9] These reactions can lead to a variety of substituted isoxazoles, and recent modifications to the process have allowed for excellent control over regioselectivity.[9][10] This method provides access to isoxazole substitution patterns that may be difficult to obtain through other routes.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step instructions for key strategies discussed above.
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol details the in situ generation of a nitrile oxide from an aldoxime, followed by a microwave-assisted cycloaddition with an alkyne.[4]
Step 1: Aldoxime Synthesis
-
Dissolve the substituted aldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium hydroxide (1.1 eq.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Perform a standard aqueous workup and extract the aldoxime product. Purify by recrystallization or column chromatography if necessary.
Step 2: Microwave-Assisted Cycloaddition
-
To a 10 mL microwave vial, add the aldoxime (1.0 eq., 0.5 mmol), the terminal alkyne (1.2 eq., 0.6 mmol), and N-Chlorosuccinimide (NCS) (1.1 eq., 0.55 mmol).
-
Add 3 mL of DMF as the solvent, followed by pyridine (1.1 eq., 0.55 mmol).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
Scientist's Note: The pyridine acts as a base to facilitate the elimination of HCl during the in situ formation of the nitrile oxide from the intermediate hydroximoyl chloride. NCS is the oxidant.
-
-
After the reaction, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3,5-disubstituted isoxazole.
Protocol 2: Ultrasound-Promoted, One-Pot, Three-Component Synthesis of Isoxazol-5(4H)-ones
This protocol is an example of a green, efficient MCR for synthesizing 3-methyl-4-arylmethylene isoxazol-5(4H)-ones.[2][5]
-
In a 50 mL flask, combine the substituted aromatic aldehyde (1.0 eq., 1 mmol), ethyl acetoacetate (1.0 eq., 1 mmol), and hydroxylamine hydrochloride (1.0 eq., 1 mmol) in 10 mL of an ethanol-water (1:1) mixture.
-
Add pyruvic acid (5 mol%, 0.05 mmol) as the catalyst.[5]
-
Scientist's Note: Pyruvic acid catalyzes the reaction, activating the ethyl acetoacetate and facilitating the condensation steps.[5]
-
-
Place the flask in an ultrasonic bath and irradiate at room temperature (or slightly elevated, e.g., 40-60 °C) with a power of 90-100 W.[2]
-
Monitor the reaction progress by TLC. Reaction times are typically very short, often between 10-30 minutes.[2][5]
-
Upon completion, a solid product will often precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The product is often of high purity and may not require further purification.
Frequently Asked Questions (FAQs)
-
Q: How do I choose the best synthetic route for my specific target?
-
A: For simple, reactive aldehydes, a classical condensation with a 1,3-dicarbonyl compound may suffice.[11] For aldehydes with moderate to low reactivity due to electronic or steric effects, the 1,3-dipolar cycloaddition is the most robust and versatile choice.[1] If your target is a highly functionalized isoxazol-5(4H)-one, a multi-component reaction is likely the most efficient path.[5]
-
-
Q: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I improve selectivity?
-
A: Regioselectivity is a common challenge and is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[4] For terminal alkynes, using a copper(I) catalyst (e.g., CuI) strongly favors the formation of the 3,5-disubstituted isoxazole.[8] For internal, unsymmetrical alkynes, the selectivity is harder to control, but modifying the solvent or the electronic nature of the substituents can influence the outcome.
-
-
Q: What are the key safety precautions when working with hydroxylamine and generating nitrile oxides?
-
A: Hydroxylamine and its salts can be explosive, especially when heated in the absence of a solvent. Always handle with care and avoid large-scale, neat reactions. Nitrile oxides are high-energy intermediates and are typically generated in situ to avoid isolation. Ensure your reaction is well-ventilated and conducted behind a safety shield.
-
Data Summary
The choice of catalyst and reaction conditions can dramatically impact yield, especially for challenging substrates.
| Aldehyde Substituent | Method | Catalyst | Conditions | Typical Yield Range | Reference |
| p-Methoxy (EDG) | MCR | Pyruvic Acid | Ultrasound, H₂O/EtOH, RT | 85-95% | [5] |
| p-Nitro (EWG) | MCR | Pyruvic Acid | Ultrasound, H₂O/EtOH, RT | 90-98% | [5] |
| Unsubstituted | 1,3-Dipolar Cycloaddition | None | Microwave, 120 °C, 15 min | 70-85% | [4] |
| ortho-Methyl (Steric) | 1,3-Dipolar Cycloaddition | CuI | RT | 65-80% | [8] |
| Various Aromatic | Cascade Reaction | DABCO | Ultrasound, H₂O, 80 °C | 60-90% | [6][7] |
References
- Synthesis of isoxazoles. (2019, January 19). YouTube. [Link]
- Al-Warhi, T., et al. (2023).
- Maccioni, E., et al. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. [Link]
- Al-Warhi, T., et al. (2023).
- Guchhait, S. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- Kumar, A., et al. (2024). Construction of Isoxazole ring: An Overview. Nano Bio Letters. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
- Guchhait, S. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- Kumar, A., & Narasimhan, B. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
- Sharma, A., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Letters in Organic Chemistry. [Link]
- Hazarika, P. K., et al. (2023). Recyclability of the catalyst for the synthesis of isoxazole and isoxazoline.
- de Fatima, A., & Modolo, L. V. (2010). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Maccioni, E., et al. (2023). Optimization of the reaction conditions for the synthesis of isoxazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
stability issues of 5-Aminoisoxazole-4-carbonitrile in solution
Welcome to the technical support center for 5-Aminoisoxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. However, the isoxazole ring, while generally aromatic and stable, possesses a labile N-O bond that makes it susceptible to degradation under certain experimental conditions. Understanding these sensitivities is critical to ensure the integrity of your experiments and the reliability of your results. This guide will walk you through common stability challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: I am dissolving my this compound, and I suspect it is degrading. What are the primary factors that influence its stability in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, temperature, and light .
-
pH: The isoxazole ring is particularly susceptible to base-catalyzed hydrolysis. In alkaline conditions, the hydroxide ion can attack the electrophilic carbon atoms of the ring, leading to ring opening. While stable in acidic to neutral pH at room temperature, its decomposition accelerates as the pH becomes more basic.
-
Temperature: Elevated temperatures can significantly increase the rate of degradation, especially in combination with non-optimal pH conditions. A study on a similar compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, noted decreased stability with heat generation. For the related isoxazole-containing drug, leflunomide, the half-life for decomposition at pH 7.4 was 7.4 hours at 37°C, which dropped to 1.2 hours at pH 10.
-
Light: Photochemical conditions, particularly UV irradiation, can provide the energy to induce rearrangement of the isoxazole ring. If your experimental setup involves exposure to light for prolonged periods, photodegradation should be considered.
Q2: What are the likely degradation products of this compound in solution?
A2: While specific degradation products for this compound are not extensively documented in the literature, based on the known reactivity of the isoxazole ring, the most probable degradation pathway, especially under basic conditions, is hydrolytic cleavage of the N-O bond. This would likely lead to the formation of a β-ketonitrile derivative.
A proposed degradation pathway is illustrated below:
Caption: Proposed hydrolytic degradation of this compound.
Studies on other isoxazole derivatives have shown the formation of various ring-opened products and smaller molecular fragments depending on the specific conditions. It is also plausible that under certain conditions, the amino and cyano groups could undergo hydrolysis.
Q3: I am seeing unexpected peaks in my HPLC analysis after storing my stock solution. How can I confirm if these are degradation products?
A3: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to generate degradation products.
A general workflow for a forced degradation study is as follows:
Caption: Workflow for a forced degradation study.
By comparing the chromatograms of the stressed samples to a control (a freshly prepared solution), you can identify the peaks corresponding to degradation products. Mass spectrometry (MS) is an invaluable tool for characterizing these new peaks by providing molecular weight and fragmentation data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of compound over time in a stock solution (e.g., in DMSO). | Hydrolysis due to residual water in the solvent or exposure to atmospheric moisture. | 1. Use anhydrous solvents: Ensure that your solvent (e.g., DMSO, DMF) is of high purity and anhydrous. Residual water can facilitate slow hydrolysis over time. 2. Store under inert atmosphere: Aliquot your stock solution into smaller vials and store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. 3. Store at low temperature: Store stock solutions at -20°C or -80°C to slow down the rate of any potential degradation reactions. |
| Rapid degradation observed when preparing a solution in an aqueous buffer. | pH of the buffer is too high (alkaline). | 1. Measure the pH of your final solution: The isoxazole ring is known to be labile in basic conditions. Ensure the pH of your buffer is neutral (pH 7.0-7.4) or slightly acidic. 2. Prepare solutions fresh: If working in aqueous buffers, it is best practice to prepare the solution immediately before use. 3. Perform a pH stability screen: If your experiment requires a specific pH, it is advisable to perform a quick stability screen by incubating your compound at different pH values and analyzing for degradation over time. |
| Inconsistent results from experiments conducted on different days. | Degradation of the stock solution or thermal/photodegradation during the experiment. | 1. Aliquot stock solutions: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots. 2. Protect from light: Conduct experiments in amber vials or protect your samples from direct light, especially if the experiment is lengthy or involves UV detection. 3. Control temperature: Maintain a consistent and controlled temperature throughout your experiment. Avoid localized heating from equipment. |
| Formation of a precipitate in the solution. | Poor solubility or formation of an insoluble degradation product. | 1. Verify solubility: First, ensure that you are not exceeding the solubility limit of the compound in your chosen solvent. 2. Analyze the precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradation product. 3. Consider co-solvents: If solubility is an issue, the use of a co-solvent may be necessary. However, be mindful of the co-solvent's potential impact on stability. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector and a mass spectrometer (LC-MS)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Set up stress conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a photostability chamber with a defined light source (e.g., UV and visible light).
-
-
Incubate the samples for a defined period (e.g., 24 hours). A control sample (stock solution diluted in solvent) should be kept at room temperature and protected from light.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable LC-MS method. A gradient elution with a C18 column is a good starting point.
-
Compare the chromatograms of the stressed samples with the control to identify new peaks.
-
Characterize the degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.
References
- Ishikawa, T. (n.d.). Synthetic Reactions Using Isoxazole Compounds. [Link]
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
- PubMed. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link]
- BioProcess International. (n.d.).
- In-Pharma Technologist. (2022).
- MedCrave. (2016).
- ResearchGate. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. [Link]
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]
- PubMed Central. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. [Link]
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
- National Institutes of Health. (n.d.).
- International Journal in Management and Social Science. (2021).
- ResearchGate. (2025). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. [Link]
- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
- PubMed. (n.d.). Isoxazoles.
- MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. [Link]
- ResearchGate. (2023). An Aminoisoxazole‐Based Proto‐RNA. [Link]
- ResearchGate. (2025). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
troubleshooting mass spectrometry fragmentation of 5-Aminoisoxazole-4-carbonitrile
Technical Support Center: Mass Spectrometry of 5-Aminoisoxazole-4-carbonitrile
Welcome to the technical support guide for the mass spectrometric analysis of this compound (C₄H₃N₃O, Mol. Wt.: 109.09 g/mol ).[1] This document is designed for researchers, chemists, and drug development professionals who utilize mass spectrometry for the characterization of this important heterocyclic building block. As a small, polar molecule with multiple functional groups, this compound can present unique challenges during analysis, from ionization to fragmentation.[2][3][4]
This guide provides in-depth, question-and-answer-based troubleshooting, moving from common issues to complex fragmentation analysis. Our approach is grounded in the fundamental principles of mass spectrometry, explaining not just what to do, but why each step is scientifically justified.
Part 1: Foundational Analysis & Common Issues
This section addresses the most frequent and fundamental questions encountered during the initial analysis of this compound.
Q1: I'm analyzing my sample via ESI-MS. What are the primary ions I should be looking for?
Answer: For a molecule like this compound, which contains a basic amino group, the primary ion you should expect to see in positive mode Electrospray Ionization (ESI) is the protonated molecule, [M+H]⁺ .
However, ESI is a soft ionization technique where molecules can also associate with cations present in the solvent, on glassware, or in the sample matrix.[5] This leads to the formation of "adduct ions." It is critical to identify these to avoid misinterpreting your spectrum. The most common adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are ubiquitous contaminants.[6]
To correctly identify your target ion, consult the following table of calculated masses.
| Ion Species | Formula | Exact Mass (m/z) | Notes |
| Neutral Molecule (M) | C₄H₃N₃O | 109.0276 | The theoretical exact mass of the compound.[1] |
| Protonated Ion [M+H]⁺ | C₄H₄N₃O⁺ | 110.0354 | This is your primary target ion in positive ESI mode. |
| Sodium Adduct [M+Na]⁺ | C₄H₃N₃ONa⁺ | 132.0175 | Often seen alongside [M+H]⁺, sometimes with higher intensity. |
| Potassium Adduct [M+K]⁺ | C₄H₃N₃OK⁺ | 147.9915 | Less common than sodium but frequently observed. |
| Ammonium Adduct [M+NH₄]⁺ | C₄H₇N₄O⁺ | 127.0620 | Common if ammonium-based buffers (e.g., ammonium formate) are used. |
These values are crucial for initial spectral interpretation. If you observe a strong peak at m/z 132.0175 but a weak one at 110.0354, you are likely observing the sodium adduct as the predominant ion.
Q2: The expected molecular ion peak ([M+H]⁺ at m/z 110.035) is extremely weak or completely missing from my spectrum. What is the likely cause?
Answer: The most common reason for a weak or absent molecular ion in ESI is in-source fragmentation (also known as in-source decay).[7][8] This occurs when the analyte molecule is given too much energy during the ionization or desolvation process, causing it to fragment before it is even detected by the mass analyzer.[9] For heterocyclic compounds, which can have varying thermal stabilities, this is a frequent issue.[10]
The primary culprits are excessively high voltages in the ion source (like the cone or fragmentor voltage) and high temperatures (capillary or desolvation temperature).[11] The goal is to find "softer" ionization conditions that preserve the intact molecular ion.
The following diagram illustrates a systematic workflow to diagnose and solve this common problem.
Caption: Troubleshooting workflow for a weak or missing molecular ion.
See the detailed methodology in Protocol 1 for a step-by-step guide to optimizing source parameters.
Part 2: Fragmentation Analysis & Structural Elucidation
Once a stable molecular ion is obtained, the next step is to induce fragmentation in a controlled manner (MS/MS or MS²) to gain structural information.
Q3: I have isolated the [M+H]⁺ ion and performed MS/MS analysis. How do I interpret the resulting fragment ions?
Answer: The fragmentation of isoxazole rings in mass spectrometry is often predictable and follows specific pathways. The key structural feature driving fragmentation is the relatively weak N-O bond within the five-membered ring.[12] Collision-induced dissociation (CID) provides the energy to initiate bond cleavages, leading to characteristic neutral losses.
For protonated this compound, fragmentation likely begins with the cleavage of this N-O bond, followed by rearrangements and the loss of small, stable neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).
The diagram below outlines the most probable fragmentation cascade. The initial protonation is presumed to be on the exocyclic amino group, which is a strong base.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient 5-Aminoisoxazole-4-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 5-Aminoisoxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthetic transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound and related derivatives.
Q1: What are the most common catalytic systems for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through a multicomponent reaction involving an aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][2][3] The choice of catalyst is crucial for high yields and short reaction times.[4] Commonly employed catalytic systems include:
-
Base Catalysts: Inorganic bases like potassium carbonate (K₂CO₃) are frequently used, often in conjunction with a solvent like glycerol, forming a deep eutectic solvent that acts as the catalytic medium.[1][2][3] Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been reported.[5] Basic catalysts are generally more effective than acidic ones for this transformation.[4]
-
Lewis Acid Catalysts: Lewis acids such as ceric ammonium sulfate have been successfully used to catalyze the reaction in solvents like isopropyl alcohol.[6]
-
Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of reusability and ease of purification. Examples include titanium dioxide (TiO₂) and nano copper stabilized on layered double hydroxide.[7][8]
-
Organocatalysts: Eco-friendly organocatalysts like glutamic acid have been employed for the synthesis of related isoxazole derivatives.[9]
Q2: What is the proposed reaction mechanism and how does the catalyst influence it?
A2: There are two primary proposed mechanisms for the formation of 5-aminoisoxazole-4-carbonitriles in a multicomponent reaction.[4] The catalyst plays a key role in directing the reaction pathway and accelerating the rate-determining steps.
-
Pathway 1 (Knoevenagel Condensation First): The reaction begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of hydroxylamine and subsequent intramolecular cyclization and dehydration to yield the final isoxazole product. Base catalysts are particularly effective at promoting the initial Knoevenagel condensation by deprotonating the active methylene group of malononitrile.
-
Pathway 2 (Aldoxime Formation First): Alternatively, the aldehyde can first react with hydroxylamine to form an aldoxime. This aldoxime can then react with malononitrile. However, this pathway can sometimes lead to the aldoxime as a major byproduct, especially under certain conditions.[4]
The catalyst's role is to facilitate the formation of the key intermediates and promote the cyclization step. For instance, in base-catalyzed reactions, the base generates the nucleophilic species required for the condensation and addition steps.
Q3: How do reaction conditions like solvent and temperature affect the synthesis?
A3: Solvent and temperature are critical parameters that can significantly impact the yield and reaction time.
-
Solvent: The choice of solvent can influence reactant solubility and catalyst activity. Green solvents like glycerol and water are increasingly being used.[1][5] Using a deep eutectic solvent system like K₂CO₃/glycerol can serve as both the solvent and the catalyst, offering an environmentally friendly and efficient medium.[1][2][3] In some cases, solvent-free conditions at elevated temperatures have proven effective.[10]
-
Temperature: While some catalytic systems operate efficiently at room temperature, others may require heating to achieve optimal results.[4][6] However, excessive temperatures can sometimes lead to decreased yields due to side reactions or product degradation.[4] It is crucial to optimize the temperature for the specific catalytic system being used.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Product Yield
Low yield is a frequent challenge. The following steps can help diagnose and resolve this issue.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Catalyst | Screen different catalysts (e.g., K₂CO₃, ceric ammonium sulfate, TiO₂).[1][6][8] | Catalyst activity is paramount for driving the reaction to completion. Different catalysts have varying efficiencies based on the specific substrates and conditions. |
| Suboptimal Reaction Conditions | Optimize temperature and solvent. For K₂CO₃/glycerol, room temperature is often optimal.[4] For other systems, reflux may be necessary.[6] | The kinetics of the reaction are highly dependent on temperature and the solvent's properties. Optimization ensures the reaction proceeds at an appropriate rate without promoting side reactions. |
| Incorrect Order of Reagent Addition | For the K₂CO₃/glycerol system, simultaneous addition of all reagents is recommended.[4] | The order of addition can influence which reaction pathway is favored. Premixing certain reagents can lead to the formation of stable, less reactive intermediates, such as aldoximes.[4] |
| Impure Starting Materials | Ensure the purity of aldehydes, malononitrile, and hydroxylamine hydrochloride. | Impurities can interfere with the catalyst or participate in side reactions, consuming reactants and reducing the yield of the desired product. |
Issue 2: Formation of Impurities/By-products
The presence of significant impurities can complicate purification and reduce the overall efficiency.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Formation of Aldoxime | Adjust the order of reagent addition. Avoid pre-mixing the aldehyde and hydroxylamine.[4] | As discussed in the mechanism, the formation of a stable aldoxime can be a competing reaction pathway that does not lead to the desired isoxazole. |
| Knoevenagel Adduct as a Major By-product | Ensure an adequate amount of hydroxylamine is present and that the cyclization conditions are favorable. | If the cyclization step is slow, the intermediate arylidene malononitrile may accumulate or participate in other reactions. |
| Polymerization of Malononitrile | Use fresh, high-purity malononitrile and avoid excessively high temperatures or prolonged reaction times. | Malononitrile can be prone to self-condensation or polymerization under certain conditions, especially in the presence of strong bases. |
Issue 3: Reaction Stalls or Fails to Go to Completion
A stalled reaction can be frustrating. Here are some steps to consider.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Catalyst Deactivation | For heterogeneous catalysts, check for deactivation and consider regeneration or using fresh catalyst.[7] | The active sites of a heterogeneous catalyst can be blocked by impurities or by-products, reducing its efficacy over time. |
| Insufficient Catalyst Loading | Optimize the catalyst loading. For instance, with ceric ammonium sulfate, a catalytic amount is specified.[6] | An insufficient amount of catalyst will result in a slow reaction rate that may not reach completion within a reasonable timeframe. |
| Poor Solubility of Reactants | Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature. | If reactants are not in the same phase, the reaction rate will be limited by mass transfer, leading to an incomplete reaction. |
Experimental Protocols & Data
Protocol 1: Green Synthesis using K₂CO₃/Glycerol[1][2][3]
This protocol outlines an environmentally friendly and efficient synthesis of 5-aminoisoxazole-4-carbonitriles.
Step 1: Reagent Preparation
-
In a round-bottom flask, mix the aryl aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol).
Step 2: Reaction Execution
-
Add the K₂CO₃/glycerol (4:1 molar ratio) deep eutectic solvent to the flask.
-
Stir the mixture at room temperature.
Step 3: Reaction Monitoring & Work-up
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the pure product.
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of this compound derivatives.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| K₂CO₃/Glycerol | Glycerol | Room Temp. | 40 min | 70-94 | [1][11] |
| Ceric Ammonium Sulfate | Isopropyl Alcohol | Reflux | 5 hrs | Good | [6] |
| TiO₂ | Acetonitrile | Reflux | 7 hrs | Good | [8] |
| DABCO | Water | 80 °C (Ultrasonication) | 24 hrs | Good | [5] |
Visualizing the Synthesis
Reaction Workflow
The following diagram illustrates the general workflow for the multicomponent synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues in the synthesis.
Caption: Decision tree for troubleshooting synthesis issues.
References
- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (n.d.). ResearchGate.
- Copper-Catalyzed Isoxazole Synthesis. (n.d.). Thieme.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. [Link]
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. SciSpace. [Link]
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthetic reactions using isoxazole compounds. (n.d.). Nagoya University.
- Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]
- Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry, 14(3), 253. [Link]
- 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile (4a). (n.d.). Bio-protocol.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12, 114. [Link]
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
- One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2000). Molecules, 5(1), 105-112. [Link]
- Mohammadi, F., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 10839. [Link]
- Synthesis of Functionalized 3-Cyanoisoxazoles Using a Dianionic Reagent. (2017). The Journal of Organic Chemistry, 82(10), 5344-5352. [Link]
- An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. (n.d.). ResearchGate.
- Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 27071-27079. [Link]
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 755861. [Link]
- Jagannadham, K., et al. (2025). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research, 9(5), 107-112. [Link]
- Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (n.d.). ResearchGate.
- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008).
- THE SYNTHESIS OF NEW 5-AMINOISOXAZOLES BY REACTION OF THIOCARBAMOYLCYANOACETATES WITH HYDROXYLAMINE. (2017).
- One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2000).
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5621. [Link]
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Navigating the Scale-Up of 5-Aminoisoxazole-4-carbonitrile Synthesis: A Technical Support Guide
The successful scale-up of 5-aminoisoxazole-4-carbonitrile, a pivotal intermediate in pharmaceutical manufacturing, requires a nuanced understanding of chemical engineering principles alongside robust organic chemistry. Transitioning this synthesis from the laboratory bench to a pilot plant or full-scale production environment often uncovers challenges that can impact yield, purity, and safety. This technical support guide is designed for researchers, scientists, and drug development professionals, offering practical, experience-driven solutions to common scale-up hurdles.
Troubleshooting Guide: From Benchtop to Reactor
This section addresses specific, frequently encountered problems during the scale-up of this compound synthesis, providing detailed troubleshooting strategies grounded in scientific principles.
Issue 1: Diminished or Inconsistent Yields
Question: Our lab-scale synthesis of this compound consistently achieves yields of over 85%. However, upon scaling to a 100 L reactor, our yields have dropped to below 60% and vary significantly between batches. What are the probable causes and how can we rectify this?
Answer: A non-linear decrease in yield upon scale-up is a classic chemical engineering problem, often rooted in mass and heat transfer limitations.
-
Inefficient Mixing: Large reactors have a much lower surface-area-to-volume ratio, making homogenous mixing more challenging. This can create localized areas of high reagent concentration or "hot spots," which can lead to the formation of undesired byproducts and reduce the overall yield.
-
Solution: The agitation system must be appropriate for the reactor size and the viscosity of the reaction mixture. This may necessitate a switch from a simple magnetic stir bar to a more powerful overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine or anchor stirrer). The use of baffles in the reactor can also significantly improve mixing efficiency.[1]
-
-
Inadequate Thermal Control: The exothermic nature of the reaction between ethoxymethylenemalononitrile and hydroxylamine can be difficult to manage on a larger scale. Poor heat dissipation can lead to a rise in the internal temperature, promoting side reactions and degradation of the product.
-
Solution: A robust temperature control system is paramount. This typically involves a jacketed reactor with a high-performance heat transfer fluid. A carefully controlled, slow addition of reagents is crucial to manage the exotherm. Performing reaction calorimetry studies can provide invaluable data on the heat flow of the reaction, allowing for safer and more controlled scale-up.
-
-
Extended Reaction and Work-up Times: Operations that are swift in the lab, such as reagent addition, heating, cooling, and extractions, take considerably longer at scale. Prolonged exposure of the product to the reaction or work-up conditions can lead to degradation.[2]
-
Solution: It is critical to establish the stability of all intermediates and the final product under the reaction and work-up conditions for extended periods. In-process controls (IPCs), such as HPLC, should be used to monitor the reaction's progress and determine the optimal time for quenching, rather than relying on the time established at the lab scale.
-
Issue 2: Emergence of New Impurities and Altered Purity Profile
Question: On scaling up, our this compound is showing several new impurities that were not detected or were present at negligible levels in our lab-scale batches. How can we identify and control these?
Answer: The appearance of new impurities often points to subtle changes in the reaction conditions or the quality of the raw materials.
-
Raw Material Quality: The purity of starting materials and solvents can have a magnified impact at a larger scale. Trace impurities that were insignificant in a 10 g reaction can become a significant issue in a 10 kg batch.
-
Solution: Source high-purity reagents and solvents from reputable suppliers and always request a Certificate of Analysis (CoA). It may be necessary to implement in-house quality control testing for critical raw materials.
-
-
Side Reactions: Localized temperature and concentration gradients, as discussed above, can favor alternative reaction pathways. For example, the dimerization of nitrile oxide intermediates can lead to the formation of furoxans, reducing the yield of the desired isoxazole.[3]
-
Solution: A thorough understanding of the reaction mechanism is essential for identifying potential side reactions. Techniques such as Design of Experiments (DoE) can be employed to systematically study the impact of various process parameters (temperature, concentration, addition rate, etc.) on the impurity profile and identify the optimal conditions to minimize their formation.
-
Table 1: Key Process Parameters and their Impact on Purity
| Parameter | Potential Impact on Purity | Recommended Control Strategy |
| Temperature | Increased formation of thermal degradation products and regioisomers. | Strict temperature control (± 2°C) using an automated reactor system. |
| pH | Can influence the rate of cyclization versus side reactions. | Online pH monitoring and controlled addition of acid or base. |
| Reagent Addition Rate | Rapid addition can create localized excesses, leading to byproduct formation. | Utilize a calibrated dosing pump for slow, controlled addition. |
| Mixing Speed | Poor mixing can lead to inhomogeneous reaction conditions. | Optimize stirrer speed and design based on reactor geometry and reaction viscosity. |
Issue 3: Challenges in Product Isolation and Drying
Question: We are experiencing difficulties with the filtration of our product at a larger scale. The fine crystalline powder is clogging the filter, and the subsequent drying process is taking an excessively long time.
Answer: Solid handling and isolation are frequently challenging aspects of scale-up.
-
Filtration Problems: The crystal habit (size and shape) of the product can significantly impact its filtration characteristics. Fine, needle-like crystals, which are easily handled in a lab-scale Büchner funnel, can form a dense, impermeable cake in a large-scale filter.
-
Solution: Optimize the crystallization process to control the crystal size and morphology. This can often be achieved by slowing down the rate of crystallization through controlled cooling or the slow addition of an anti-solvent.
-
-
Extended Drying Times: Large quantities of wet, dense filter cake can be very difficult to dry efficiently. This can lead to issues with residual solvents and may require prolonged exposure to heat, which could degrade the product.
-
Solution: The choice of drying equipment is critical. For larger scales, a vacuum oven with heated shelves is often used. For even larger quantities, a tumble dryer or a paddle dryer can provide more efficient heat transfer and agitation, leading to faster and more uniform drying. It is also beneficial to break up the wet filter cake before drying to increase the surface area.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely employed and scalable synthesis is the condensation reaction between an activated alkene, such as (1-ethoxyethylidene)malononitrile, and hydroxylamine.[4] This reaction is typically high-yielding and utilizes readily available starting materials. The mechanism involves a nucleophilic attack of hydroxylamine, followed by an intramolecular cyclization to form the isoxazole ring.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The scale-up of this synthesis introduces several significant safety hazards that must be carefully managed:
-
Hydroxylamine: Hydroxylamine and its salts can be thermally unstable and have explosive potential, especially at elevated temperatures or in the presence of impurities.[5][6] It is imperative to handle hydroxylamine with care, avoid excessive heating, and ensure that the reaction temperature is strictly controlled.
-
Exothermic Reaction: The reaction is exothermic, and the heat generated must be effectively removed to prevent a runaway reaction.[7]
-
Hazardous Reagents: Malononitrile, a common precursor, is toxic. All personnel should be equipped with appropriate personal protective equipment (PPE), and the reaction should be conducted in a well-ventilated area.
Q3: How can we effectively monitor the reaction progress on a large scale?
A3: In-process controls (IPCs) are essential for consistent and successful scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction. By taking small, periodic samples from the reactor, it is possible to accurately track the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.[3]
Experimental Protocols
Protocol 1: Illustrative Scale-Up Synthesis of this compound
Materials:
-
(1-Ethoxyethylidene)malononitrile (1.0 eq)
-
Sodium hydroxide (1.1 eq)[4]
-
Ethanol (10 vol)
-
Water (for work-up)
Procedure:
-
Charge a suitably sized reactor, equipped with an overhead stirrer, temperature probe, and condenser, with a 10% aqueous solution of sodium hydroxide.
-
Cool the sodium hydroxide solution to 0-5 °C.
-
In a separate vessel, dissolve hydroxylamine hydrochloride in water.
-
Slowly add the hydroxylamine hydrochloride solution to the cooled sodium hydroxide solution, maintaining the temperature below 10 °C.
-
Slowly add the (1-ethoxyethylidene)malononitrile to the reaction mixture over 1-2 hours, ensuring the internal temperature is maintained between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until HPLC analysis confirms the reaction is complete.
-
Cool the reaction mixture to 0-5 °C and adjust the pH to ~7 with hydrochloric acid.
-
Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete crystallization.
-
Isolate the product by filtration, and wash the filter cake with cold water.
-
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Visualizations
Caption: Troubleshooting decision tree for scale-up challenges.
References
- Shoghpour, S., Keykha, A., Rudbari, H. A., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]
- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. [Link]
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
- University of Rochester. (n.d.). How To: Improve Yield. Department of Chemistry. [Link]
- Request PDF. (n.d.). The explosion at Concept Sciences: Hazards of hydroxylamine. [Link]
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. [Link]
- ResearchGate. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. [Link]
- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. [Link]
- Rao, B. L., Murali, K., Bhumika, P., & Jagannadham, K. (2025). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE. International Journal of Modern Pharmaceutical Research, 9(5). [Link]
- Reddit. (2020, February 26). Synthesis - General tips for improving yield? r/chemistry. [Link]
- ARIA. (n.d.). Hydroxylamine explosion in a chemical plant. [Link]
- Chemistry For Everyone. (2025, November 8). How Do You Optimize Chemical Reaction Yields? [Video]. YouTube. [Link]
- Scribd. (n.d.).
- Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride. [Link]
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. [Link]
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. [Link]
- Arulsamy, N., & Bohle, D. S. (2000). Nucleophilic addition of hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime. The Journal of organic chemistry, 65(4), 1139–1143. [Link]
- RSC Publishing. (2022, January 4).
- Frontiers. (2021, November 11).
- ScienceDirect. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. [Link]
- PubMed. (2024, April 17).
- Doubtnut. (2020, January 19). REACTION WITH HYDROXYLAMINE~. [Video]. YouTube. [Link]
- BYJU'S. (n.d.). Oximes. [Link]
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- 7. Nucleophilic addition of hydroxylamine, methoxylamine, and hydrazine to malononitrileoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. nj.gov [nj.gov]
Technical Support Center: Navigating the Challenges of Regioselective Isoxazole Functionalization
Welcome to the technical support center dedicated to addressing the intricate challenges of regioselective functionalization of isoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the synthetic potential of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Understanding the Isoxazole Ring: A Foundation for Regioselectivity
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4][5][6][7] However, its functionalization is not always straightforward. The inherent electronic properties of the ring dictate its reactivity, and understanding these is paramount to achieving regioselectivity.
The C4 position is generally the most electron-rich and susceptible to electrophilic attack.[8] Conversely, the C3 and C5 positions are more electron-deficient and are primary targets for nucleophilic attack or deprotonation. The weak N-O bond also presents both a challenge and a synthetic opportunity, as it can be cleaved under certain conditions.[9][10][11]
Caption: Reactivity map of the isoxazole ring, highlighting the distinct electronic nature of each position.
Troubleshooting Guide: Regioselectivity in Isoxazole Synthesis
A common pitfall in isoxazole chemistry is the formation of regioisomeric mixtures during the initial ring synthesis, particularly with unsymmetrical precursors.[9] This section provides a structured approach to troubleshooting these issues.
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and an unsymmetrical alkyne is producing a mixture of regioisomers. How can I improve the selectivity?
A1: This is a classic challenge where both electronic and steric factors are at play.[9][12] Here’s a decision tree to guide your optimization:
Caption: Decision-making flowchart for addressing regioselectivity issues in isoxazole synthesis.[9]
-
Causality: The regiochemical outcome of 1,3-dipolar cycloadditions is governed by the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the alkyne. Modifying the electronic nature of the substituents on either component can alter these energy levels, thereby favoring one regioisomer. Lewis acids can coordinate to the reactants, further influencing the orbital energies and steric environment. Solvent polarity can also play a significant role in stabilizing one transition state over another.[12]
Q2: I'm experiencing low yields in my 1,3-dipolar cycloaddition, and I suspect nitrile oxide dimerization. What are the best practices to avoid this?
A2: Nitrile oxides are prone to dimerization to form furoxans, which is a common cause of low yields.[9][12]
-
In Situ Generation: Generate the nitrile oxide in the presence of the alkyne (the dipolarophile) to ensure it is trapped before it can dimerize.
-
Slow Addition: Slowly add the nitrile oxide precursor (e.g., an oxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, disfavoring the second-order dimerization process.[9]
-
Temperature Control: While the generation of the nitrile oxide may require specific temperatures, the cycloaddition itself can often be performed at room temperature or slightly elevated temperatures to ensure a sufficient reaction rate with the alkyne.
FAQs: Direct C-H Functionalization
Direct C-H functionalization is a highly desirable, atom-economical method for elaborating the isoxazole core.[2] However, achieving regioselectivity can be challenging.
Q1: What are the general principles for controlling regioselectivity in palladium-catalyzed direct C-H arylation of isoxazoles?
A1: Regioselectivity in Pd-catalyzed C-H arylation is typically directed by the inherent reactivity of the C-H bonds and the choice of ligands and reaction conditions. For unsubstituted isoxazoles, the C5 position is often the most reactive towards C-H activation.[13][14]
| Target Position | Strategy | Example Conditions | Reference |
| C5-Arylation | Pd-catalyzed direct arylation of 3-substituted or 3,4-disubstituted isoxazoles. | PdCl2(MeCN)2, 1,2-bis(diphenylphosphino)benzene (DPPBz), AgF in DMA at 100°C. | [13] |
| C4-Arylation | Requires a directing group or specific substrate pre-functionalization. Can be achieved via electrophilic halogenation followed by cross-coupling. | 1. ICl for iodination at C4. 2. Subsequent Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). | [15][16] |
| C2/C5-Arylation of Oxazole (for comparison) | Ligand and solvent control can switch selectivity between C2 and C5 in the closely related oxazole system. | C5: Polar solvents with specific phosphine ligands. C2: Nonpolar solvents with different phosphine ligands. | [17][18] |
Q2: I am attempting a C-H functionalization, but I am observing ring opening. Why is this happening and how can I prevent it?
A2: The N-O bond of the isoxazole ring is susceptible to cleavage by some transition metals, particularly under reductive conditions.[9][11] If your C-H activation protocol involves a low-valent metal catalyst that can engage in oxidative addition into the N-O bond, ring opening can be a significant side reaction.
-
Mitigation Strategies:
-
Ligand Choice: Use ligands that favor the desired C-H activation pathway and disfavor N-O bond cleavage.
-
Oxidant: The addition of a mild oxidant can sometimes help maintain the catalyst in a higher oxidation state, preventing unwanted side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize decomposition pathways.
-
Troubleshooting Metalation Reactions
Metalation followed by quenching with an electrophile is a powerful method for functionalizing isoxazoles. However, regioselectivity and ring stability are key concerns.
Q1: My metalation of a substituted isoxazole is not regioselective. How can I control where the deprotonation occurs?
A1: The site of deprotonation is influenced by the acidity of the ring protons and the directing ability of any substituents. For a 3,5-dimethylisoxazole, for instance, kinetic deprotonation often favors the C5-methyl group.[19]
-
Kinetic vs. Thermodynamic Control: At low temperatures with strong, non-coordinating bases like LDA or n-BuLi, the kinetically favored proton (often the most sterically accessible or the one leading to a more stable initial complex) is removed. Allowing the reaction to warm or using a different base can lead to the thermodynamically more stable anion.[19]
-
Directing Groups: Substituents can direct metalation to adjacent positions. For example, a hydroxymethyl group at C3 can direct deprotonation to the C4 position.
Q2: I am concerned about ring opening upon deprotonation at C3 or C5. Is this a significant risk?
A2: Yes, deprotonation at C3 or C5 can lead to ring opening, especially if the resulting anion is not stable or if the reaction is allowed to warm.[19] This reactivity is harnessed in certain synthetic applications, such as with Woodward's Reagent K.
Protocol: Regioselective Lateral Metalation and Quenching of 3,5-Dimethylisoxazole
This protocol provides a method for the selective functionalization of the C5-methyl group.
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (10 mL) and 3,5-dimethylisoxazole (1.0 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour. The solution may change color, indicating anion formation.
-
Quenching: Add the desired electrophile (e.g., benzaldehyde, 1.2 eq) dropwise at -78 °C.
-
Warm and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQs: Ring Stability and Incompatibility
The isoxazole ring is generally stable but can be sensitive to certain reagents and conditions.
Q1: Under what conditions is the isoxazole ring unstable?
A1: The N-O bond is the Achilles' heel of the isoxazole ring.[9] Be cautious with the following conditions:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[9]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[9]
-
Photochemical Conditions: UV irradiation can induce rearrangement to an oxazole via an azirine intermediate.[6]
-
Certain Transition Metals: As mentioned, some transition metals can catalyze N-O bond cleavage.[9]
Q2: I need to perform a reaction on a substituent of my isoxazole, but the conditions might affect the ring. What can I do?
A2: The key is to choose reagents and conditions that are compatible with the isoxazole core.
-
Protecting Groups: If a sensitive functional group on the isoxazole needs to be modified, consider if a protecting group strategy is feasible.
-
Mild Reagents: Opt for the mildest possible conditions to achieve the desired transformation. For example, for an oxidation, consider using something other than a harsh metal-based oxidant if possible.
-
Screening: If you are unsure about the stability of your specific isoxazole derivative, run a small-scale test reaction and monitor for decomposition by TLC or LC-MS.
By understanding the underlying principles of isoxazole reactivity and anticipating common challenges, you can develop robust and regioselective functionalization strategies. This guide serves as a starting point for troubleshooting and optimizing your experiments.
References
- Benchchem.
- Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
- ResearchGate.
- RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
- NIH PMC. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
- ACS Publications. Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
- NIH PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
- ResearchGate. Synthesis of isoxazoline N‐oxides 5 and isoxazole‐5‐carboxamides 6.
- RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery.
- RSC Publishing.
- American Chemical Society.
- ResearchGate.
- NIH PMC.
- NIH PMC.
- ResearchGate.
- ResearchGate.
- Reddit.
- American Chemical Society. Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
- Organic Chemistry Portal.
- PubMed.
- THE LATERAL METAL
- Organic & Biomolecular Chemistry (RSC Publishing). Regio- and diastereoselective access to densely functionalized ketones via the Boekelheide rearrangement of isoxazoline N-oxides.
- Benchchem.
- PubMed.
- UM Impact.
- ResearchGate. New Approach for the Synthesis of Isoxazoline- N -oxides.
- PubMed.
- ResearchGate. Synthetic approaches for functionalized isoxazoles.
- ResearchGate.
- MDPI.
- The Journal of Organic Chemistry. A useful, regiospecific synthesis of isoxazoles.
- PubMed.
- ResearchGate. Reaction of the isoxazole 3f under our standard Suzuki conditions leads...
- ACS Publications.
- NIH PMC. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Wikipedia. Isoxazole.
- PubMed. Advances in isoxazole chemistry and their role in drug discovery.
- PubMed. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
- University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.
- Organic Chemistry Portal. Isoxazole synthesis.
- MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
- Organic & Biomolecular Chemistry (RSC Publishing).
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Technical Support Center: Mechanochemical Synthesis of Cyanoxazoles
Welcome to the Technical Support Center for the Mechanochemical Synthesis of Cyanoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the work-up procedure for cyanoxazoles synthesized via mechanochemistry. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to navigate experimental challenges and ensure the successful isolation of your target compounds.
Introduction to Mechanochemical Synthesis of Cyanoxazoles
Mechanochemistry is a burgeoning field in organic synthesis that utilizes mechanical force to drive chemical reactions, often in the absence of bulk solvents.[1] This approach offers significant advantages, including reduced reaction times, higher yields, and a more sustainable environmental footprint compared to traditional solution-based methods.[2][3] The synthesis of 5-amino-4-cyanoxazoles, a class of compounds with notable pharmacological activities, has been successfully achieved through mechanochemical methods, such as ball milling.[2][4]
A common mechanochemical route involves the reaction of 2-amido-3,3-dichloroacrylonitriles with amines in the presence of an inorganic base like dipotassium phosphate (K₂HPO₄), with a small amount of a liquid additive such as ethanol.[2][4] While this method simplifies the overall process, the work-up and purification stages present unique challenges that differ from conventional solution-phase chemistry. This guide will address those specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the work-up for a mechanochemical synthesis of cyanoxazoles compared to a solution-based synthesis?
A1: The main advantage is the simplified work-up procedure.[2] In many cases, the reaction goes to completion, and the solid reaction mixture can be directly subjected to purification, bypassing the need for extensive liquid-liquid extractions to remove large volumes of solvent.[5]
Q2: What are the typical components of the crude reaction mixture after the mechanochemical synthesis of 5-amino-4-cyanoxazoles?
A2: The crude mixture typically contains the desired 5-amino-4-cyanoxazole product, the inorganic base (e.g., dipotassium phosphate), any unreacted starting materials, and potentially some byproducts. The liquid-assisted grinding additive, such as ethanol, is usually present in minimal quantities and may evaporate during the reaction or subsequent handling.
Q3: Is it always necessary to perform a complex purification, such as column chromatography?
A3: Not always. For some 5-amino-4-cyanoxazole derivatives, the purity of the crude product after a simple filtration and wash is sufficient.[4] However, for analytical purposes or when high purity is required, further purification like column chromatography or recrystallization is often necessary.[4]
Q4: Can I use a different base instead of dipotassium phosphate?
A4: While other bases can be explored, dipotassium phosphate is highlighted for being a cost-efficient and non-toxic inorganic base that contributes to a 100% carbon economy for the process.[2][4] The choice of base can influence the reaction efficiency and the complexity of the work-up.
Troubleshooting Guide
This section addresses specific problems you might encounter during the work-up of your mechanochemically synthesized cyanoxazoles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low isolated yield after work-up | 1. Incomplete reaction. 2. Product is partially soluble in the wash solvent. 3. Product adheres to the inorganic base. | 1. Monitor the reaction progress using techniques like TLC or NMR on a small aliquot to ensure completion before work-up. 2. Choose a wash solvent in which your product has minimal solubility. Test solubility with small amounts of product if available. Consider using a saturated solution of a salt (brine) to decrease the solubility of the organic product in aqueous washes.[6] 3. Ensure thorough trituration and washing of the solid mixture to extract all the product. Sonication during the washing step can be beneficial. |
| Difficulty in filtering the reaction mixture | The crude reaction mixture is a fine, dense powder that clogs the filter paper. | 1. Suspend the crude mixture in a suitable organic solvent and stir for a few minutes before filtration. This can help to break up aggregates. 2. Use a pad of Celite® or a similar filter aid on top of the filter paper to improve filtration speed and prevent clogging. |
| Product is contaminated with the inorganic base | Inefficient removal of the inorganic base (e.g., K₂HPO₄) during the wash. | 1. Wash the crude solid with deionized water. Dipotassium phosphate is water-soluble. 2. If the product is not water-sensitive, you can perform a liquid-liquid extraction. Dissolve the crude mixture in a suitable organic solvent and wash with water to remove the inorganic salts. |
| Presence of unreacted starting materials in the final product | The mechanochemical reaction did not go to completion. | 1. Optimize the milling time and frequency. 2. Ensure the correct stoichiometry of reactants and base. 3. If the issue persists, purification by column chromatography or recrystallization will be necessary to separate the product from the starting materials.[4] |
| Product degradation during work-up | The cyanoxazole derivative is unstable to the work-up conditions (e.g., pH, solvent). | 1. Assess the stability of your specific cyanoxazole derivative. 2. If your product is acid- or base-sensitive, use neutral washes. 3. Minimize the work-up time and avoid excessive heat. |
Experimental Protocols
Protocol 1: Basic Work-up by Filtration
This protocol is suitable for reactions that have gone to completion and where the product is a solid with low solubility in a specific organic solvent.
Step-by-Step Methodology:
-
Transfer the crude solid: Carefully transfer the solid reaction mixture from the milling jar to a beaker or flask. Use a spatula to scrape the sides of the jar and the milling balls to ensure maximum recovery.
-
Add wash solvent: Add a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to the crude mixture. The choice of solvent should be based on the solubility of your product (low solubility) and impurities (higher solubility).
-
Triturate the solid: Stir the suspension vigorously for 10-15 minutes. A magnetic stirrer or sonication can be used to ensure the product is thoroughly washed and any soluble impurities are dissolved.
-
Filter the mixture: Filter the suspension through a Büchner funnel fitted with filter paper.
-
Wash the solid: Wash the collected solid on the filter paper with a fresh, small portion of the same organic solvent to remove any remaining impurities.
-
Dry the product: Dry the purified solid product under vacuum to remove any residual solvent.
Protocol 2: Work-up with Aqueous Wash and Extraction
This protocol is recommended when the product is soluble in a common organic solvent and needs to be separated from the inorganic base.
Step-by-Step Methodology:
-
Dissolve the crude mixture: Transfer the solid reaction mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the organic components.
-
Aqueous wash: Add deionized water to the separatory funnel to dissolve the inorganic base (K₂HPO₄).
-
Extract: Shake the separatory funnel gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separate the layers: Drain the organic layer. If dichloromethane is used, it will be the bottom layer. For most other common organic solvents, it will be the top layer.
-
Repeat wash (optional): For thorough removal of inorganic salts, you can wash the organic layer again with brine (saturated NaCl solution).[6]
-
Dry the organic layer: Transfer the organic layer to a clean flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filter and concentrate: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further purification: The resulting crude product can then be purified by column chromatography or recrystallization as needed.[4]
Visualizing the Workflow
Diagram 1: General Work-up Procedure for Mechanochemical Synthesis of Cyanoxazoles
Caption: Decision workflow for selecting the appropriate work-up protocol.
Diagram 2: Detailed Steps for Protocol 2 (Aqueous Extraction)
Caption: Sequential steps for the aqueous extraction work-up protocol.
References
- Merzhyievskyi, D., et al. (2025). Mechanochemical Synthesis of 5‐Amino‐4‐Cyanoxazoles. European Journal of Organic Chemistry.
- ChemistryViews. (2025). Rapid Synthesis of 5-Amino-4-Cyanoxazoles in a Ball Mill.
- ResearchGate. (2025). Preparation of 5‐amino‐4‐cyanoxazoles 1 from... | Download Scientific Diagram.
- ResearchGate. Typical setup employed for a mechanochemical reaction is composed of...
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- ACS Publications. (2024). Mechanochemistry for Organic and Inorganic Synthesis.
- YouTube. (2025). MechanoChemistry: The Science Behind Breaking and Rebuilding Molecules.
- YouTube. (2021). Dr. Stuart James - Mechanochemistry: From Basics to Commercialization.
- Denmark Group. An Introduction to Mechanochemistry: Underlying Theory and Applications in Organic Synthesis.
- National Institutes of Health. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders.
Sources
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Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of 5-Aminoisoxazole-4-carbonitrile Derivatives
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among the heterocyclic compounds, isoxazole derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of a specific subclass, the 5-aminoisoxazole-4-carbonitrile derivatives, offering experimental data, detailed protocols, and insights into their structure-activity relationships to aid researchers and drug development professionals in this critical field.
The Rise of 5-Aminoisoxazole-4-carbonitriles as Antimicrobial Agents
The this compound core represents a versatile scaffold amenable to various chemical modifications, allowing for the fine-tuning of its biological activity. The synthesis of these derivatives is often achieved through efficient and environmentally friendly multicomponent reactions, which is a significant advantage in drug discovery and development.[3][4][5] The presence of the amino and nitrile functionalities on the isoxazole ring is believed to play a crucial role in the antimicrobial action of these compounds, potentially through enhanced binding to biological targets.[6]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
A key study by Beyzaei et al. provides a foundational dataset for comparing the antimicrobial efficacy of a series of novel this compound derivatives.[5] These compounds were synthesized via a green multicomponent reaction and evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Table 1: Comparative Antimicrobial Activity (MIC, MBC, and MFC in µg/mL) of this compound Derivatives
| Compound ID | Derivative (Aryl/Heteroaryl Aldehyde Moiety) | S. aureus (MIC/MBC) | B. subtilis (MIC/MBC) | E. coli (MIC/MBC) | P. aeruginosa (MIC/MBC) | C. albicans (MIC/MFC) | A. niger (MIC/MFC) |
| 4a | Phenyl | 128/256 | 64/128 | 256/512 | 512/>512 | 128/256 | 256/512 |
| 4b | 4-Chlorophenyl | 64/128 | 32/64 | 128/256 | 256/512 | 64/128 | 128/256 |
| 4c | 4-Methylphenyl | 128/256 | 64/128 | 256/512 | 512/>512 | 128/256 | 256/512 |
| 4d | 4-Methoxyphenyl | 64/128 | 32/64 | 128/256 | 256/512 | 64/128 | 128/256 |
| 4e | 4-Nitrophenyl | >512/>512 | >512/>512 | >512/>512 | >512/>512 | >512/>512 | >512/>512 |
| 4f | 2-Hydroxyphenyl | 256/512 | 128/256 | 512/>512 | >512/>512 | 256/512 | 512/>512 |
| 4g | 2-Chlorophenyl | 128/256 | 64/128 | 256/512 | 512/>512 | 128/256 | 256/512 |
| 4h | 3-Nitrophenyl | >512/>512 | >512/>512 | >512/>512 | >512/>512 | >512/>512 | >512/>512 |
| 4i | 2-Furyl | 256/512 | 128/256 | 512/>512 | >512/>512 | 256/512 | 512/>512 |
Data synthesized from Beyzaei et al. (2018).[5]
Key Insights from the Comparative Data:
-
Broad-Spectrum Activity: Several derivatives, notably 4b (4-Chlorophenyl) and 4d (4-Methoxyphenyl), demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the tested fungi.[5]
-
Superior Potency of Substituted Phenyl Rings: The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups at the para-position of the phenyl ring significantly enhanced antimicrobial activity compared to the unsubstituted phenyl derivative (4a ).[2][5] This suggests that electronic properties of the substituents play a crucial role in the compound's interaction with its microbial target.
-
Gram-Positive vs. Gram-Negative Activity: Generally, the derivatives exhibited greater potency against Gram-positive bacteria (S. aureus and B. subtilis) than against Gram-negative bacteria (E. coli and P. aeruginosa). This is a common observation for many antimicrobial compounds and is often attributed to the structural differences in the bacterial cell wall.
-
Limited Activity of Nitro-substituted Derivatives: The presence of a nitro group, particularly in the para (4e ) and meta (4h ) positions, resulted in a significant loss of antimicrobial activity.[5]
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for a preliminary structure-activity relationship analysis, which is crucial for guiding the design of more potent derivatives.
Caption: Structure-Activity Relationship of this compound Derivatives.
Proposed Mechanism of Action
While the exact mechanism of action for this compound derivatives is still under investigation, the broader class of nitrogen-containing heterocyclic compounds is known to exert antimicrobial effects through various mechanisms.[7] These can include the inhibition of essential enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid synthesis.[7][8] The nitrile group, in particular, is a versatile functional group in medicinal chemistry and can act as a bioisostere for other functional groups, enhancing binding affinity to target enzymes or participating in covalent interactions.[6] A plausible hypothesis is that these derivatives interfere with key metabolic pathways within the microbial cell, leading to the inhibition of growth (bacteriostatic/fungistatic) and, at higher concentrations, cell death (bactericidal/fungicidal).[8]
Caption: Proposed Mechanism of Action for this compound Derivatives.
Experimental Protocols: A Guide for Reproducibility
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of this compound derivatives and the subsequent antimicrobial susceptibility testing.
Synthesis of this compound Derivatives (Multicomponent Reaction)
This protocol is adapted from the green synthesis method described by Beyzaei et al.[3][5]
Rationale: A one-pot, three-component reaction is employed for its efficiency, atom economy, and often milder reaction conditions compared to traditional multi-step syntheses.
Caption: Workflow for the Multicomponent Synthesis of Derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of the desired aryl or heteroaryl aldehyde, malononitrile, and hydroxylamine hydrochloride.
-
Solvent and Catalyst Addition: Add a suitable solvent system, such as ethanol or a deep eutectic solvent like glycerol/K2CO3, which acts as both the solvent and catalyst.[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating for the time specified in the literature (typically ranging from 20 minutes to a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into cold water. The solid product that precipitates is then collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Rationale: The broth microdilution method is a quantitative technique that allows for the determination of the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is a widely used and standardized method for antimicrobial susceptibility testing.
Caption: Experimental Workflow for MIC Determination via Broth Microdilution.
Step-by-Step Protocol:
-
Preparation of Microtiter Plate: Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration in the growth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (typically 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination (Optional): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.
Future Perspectives and Conclusion
The this compound scaffold holds significant promise as a source of new antimicrobial agents. The synthetic accessibility and the potential for chemical modification make it an attractive target for further drug discovery efforts. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationship and improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of these compounds to understand their mechanism of action and to potentially identify biomarkers of susceptibility.
-
In Vivo Efficacy and Toxicity Studies: Assessing the most promising candidates in animal models of infection to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
References
- Kumari V S, A., & K, S. (2022). A brief review on isoxazole derivatives as antibacterial agents. International Journal of Research and Review, 9(9), 321-333.
- Arzine, A., Assou, S. A., Guerguer, F. Z., Boujdi, K., & El Yazidi, M. (2025). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. ChemistrySelect, 10(33), e202501123.
- Gautam, N., & Singh, R. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 2(4), 008-014.
- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114.
- Vashisht, H., Sethi, P., & Kumar, V. (2025). Antimicrobial activity of isoxazole derivatives: A brief overview. Chemistry & Biodiversity, e202400029.
- Naallakrishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- Patel, R., & Chhabaria, M. (2024). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. SciSpace.
- Beyzaei, H., Deljoo, M. K., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- Sharma, R., & Kumar, S. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper, 13(1&2), 26-30.
- Solanki, S., & Bhatt, H. (2025). Emerging Frontiers in Antimicrobial Therapy: The Role of Nitrogen-Containing Heterocyclic Compounds in Overcoming Drug-Resistant Infections. Preprints.org.
- Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Symposia of the Society for General Microbiology, 29, 19-31.
- Mączyński, M., Regiec, A., Płoszaj, P., Kačániová, M., & Piwowar, A. (2018). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES.
- Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(21), 15993.
- Martisa, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 6345-6368.
- Lavanya, G., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 13(5), 183-195.
- Mączyński, M., et al. (2019).
- Singh, R. K., et al. (2025). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs.
- Li, X., et al. (2024). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- Thies, S., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 10, 297.
- RamaRao, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2841.
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The Ascendant Role of 5-Aminoisoxazole-4-carbonitrile in Oncology: A Comparative Analysis of Anticancer Efficacy
In the landscape of anticancer drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with a multitude of biological targets.[1][2] This guide provides a comparative analysis of 5-aminoisoxazole-4-carbonitrile and its derivatives against other classes of isoxazole compounds in anticancer assays. We will delve into their cytotoxic profiles, explore the mechanistic underpinnings of their activity, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in oncology and medicinal chemistry.
The Isoxazole Scaffold: A Cornerstone in Anticancer Design
The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it an attractive pharmacophore.[3] Its ability to participate in various non-covalent interactions allows for the fine-tuning of binding affinities to diverse biological targets.[4] Consequently, isoxazole derivatives have been successfully developed as inhibitors of key signaling pathways implicated in cancer progression, including those involving protein kinases and apoptosis regulators.[2][5]
This compound: A Promising Anticancer Moiety
Among the diverse isoxazole derivatives, the this compound core has garnered significant attention for its potent cytotoxic activities across a range of cancer cell lines. The presence of the amino group at the 5-position and the carbonitrile at the 4-position appears to be crucial for its biological activity, though the precise structure-activity relationships are still under active investigation.
Comparative Anticancer Activity: A Data-Driven Analysis
To objectively assess the anticancer potential of this compound derivatives, we have compiled and compared their half-maximal inhibitory concentration (IC50) values against various cancer cell lines with those of other notable isoxazole derivatives. The data, summarized in the tables below, is collated from multiple peer-reviewed studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 4l | 3-(4-Chlorophenyl) | MCF-7 (Breast) | 6.57 ± 2.31 | [6] |
| 4o | 3-(4-Methoxyphenyl) | MCF-7 (Breast) | 21.93 ± 1.34 | [6] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 3.69 ± 0.17 | [6] |
Table 2: Anticancer Activity of Other Isoxazole Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-Diaryl-5-aminoisoxazole | Compound 65 | Huh7 (Liver) | Not explicitly stated, but showed activity | [7] |
| 3,5-Disubstituted Isoxazole | Compound 15 | MCF-7 (Breast), HeLa (Cervical) | Significant inhibition | [8] |
| Isoxazole-Carboxamide | Compound 124 | HeLa (Cervical) | 15.48 ± 0.89 (µg/mL) | [9] |
| Isoxazole-Carboxamide | Compound 126 | Hep3B (Liver) | 23.44 ± 1.99 (µg/mL) | [9] |
| Isoxazole Chalcone | Dihydropyrazole 45 | DU-145 (Prostate) | 2 ± 1 | [10] |
| Isoxazole Chalcone | Dihydropyrazole 39 | DU-145 (Prostate) | 4 ± 1 | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
From the compiled data, it is evident that this compound derivatives exhibit potent anticancer activity, particularly the 3-(4-Chlorophenyl) substituted analog (4l) with an IC50 value in the low micromolar range against the MCF-7 breast cancer cell line.[6] While other isoxazole derivatives also demonstrate significant cytotoxicity, the this compound scaffold represents a promising starting point for the development of novel anticancer agents.
Mechanistic Insights: How Do Isoxazole Derivatives Exert Their Anticancer Effects?
The anticancer activity of isoxazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and to inhibit key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5]
Induction of Apoptosis
Several studies have demonstrated that isoxazole derivatives can trigger apoptosis in cancer cells.[11][12][13] This process is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, and by alterations in the expression of pro- and anti-apoptotic proteins. For instance, some isoxazole derivatives have been shown to increase the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
Caption: Intrinsic Apoptosis Pathway Induced by Isoxazole Derivatives.
VEGFR-2 Inhibition
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14][15] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several isoxazole-based compounds have been identified as potent VEGFR-2 inhibitors.[16] These molecules typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.
Experimental Protocols: A Guide to Anticancer Assays
The evaluation of the anticancer activity of novel compounds relies on robust and reproducible in vitro assays. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for determining cytotoxicity.
MTT Assay Workflow
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.
Caption: MTT Assay Workflow for Cytotoxicity Screening.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Sulforhodamine B (SRB) Assay Workflow
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.[6][7][18] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Caption: SRB Assay Workflow for Cytotoxicity Screening.
Detailed Protocol for SRB Assay:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The available data indicates potent cytotoxic activity against various cancer cell lines, warranting further investigation into their precise mechanisms of action and in vivo efficacy. Future research should focus on synthesizing a broader library of derivatives to establish a more comprehensive structure-activity relationship, which will guide the rational design of next-generation isoxazole-based cancer therapeutics. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their clinical translation.
References
- Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. [Link]
- Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- SRB assay for measuring target cell killing. Protocols.io. [Link]
- Sulforhodamine B (SRB) Assay Protocol.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- MTT Assay Protocol for Cell Viability and Prolifer
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A Guide to the Mechanistic Validation of 5-Aminoisoxazole-4-carbonitrile: A Comparative Analysis of Nucleotide Synthesis Inhibition
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 5-Aminoisoxazole-4-carbonitrile. We will explore a plausible molecular mechanism, propose a series of robust experimental protocols for its validation, and objectively compare its potential performance with a well-established alternative. This document is designed to be a practical, in-depth resource, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring scientific integrity and trustworthiness in the validation process.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] this compound, in particular, serves as a versatile building block for more complex heterocyclic compounds, such as oxazolo[5,4-d]pyrimidines, which bear a structural resemblance to endogenous purine bases.[3] This similarity strongly suggests that its biological effects may stem from interference with nucleotide metabolism, a critical pathway for cell proliferation and survival.[4]
This guide hypothesizes that this compound acts as an inhibitor of the de novo pyrimidine biosynthesis pathway. We will outline a systematic approach to test this hypothesis, focusing on the key enzyme Dihydroorotate Dehydrogenase (DHODH) and using the clinically relevant immunosuppressant Leflunomide as a benchmark for comparison.
The Hypothesized Target: Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is essential for the production of DNA, RNA, and other vital biomolecules.[4] DHODH is the fourth and only redox enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[5] Its activity is indispensable for rapidly proliferating cells, such as cancer cells or activated lymphocytes, making it an attractive therapeutic target.
The overall pathway is depicted below:
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Comparator Compound: Leflunomide
Leflunomide is a prodrug whose active metabolite, teriflunomide, is a potent, reversible inhibitor of human DHODH. It is clinically approved for the treatment of rheumatoid arthritis and multiple sclerosis. Its well-characterized mechanism of action makes it an ideal positive control and comparator for validating the activity of novel inhibitors targeting the same pathway.
A Multi-Tiered Experimental Validation Strategy
To rigorously validate the proposed mechanism, a multi-step approach is essential. This strategy moves from direct biochemical evidence to cellular confirmation, ensuring that the observed effects are not artifacts and are relevant in a biological system.
Caption: A workflow for validating the mechanism of action of a putative DHODH inhibitor.
Tier 1: Biochemical Validation - Direct Enzyme Inhibition
The first and most critical step is to determine if this compound directly inhibits DHODH enzyme activity. A continuous-coupled enzyme assay is a robust method for this purpose.
Principle of the DHODH Assay
This assay measures the DHODH-catalyzed reduction of a cofactor, typically Coenzyme Q (CoQ), coupled to the reduction of a chromogenic substrate like 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction, monitored by a decrease in absorbance at 600 nm, is directly proportional to DHODH activity.
Detailed Experimental Protocol: DHODH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0.
-
DHODH Enzyme: Recombinant human DHODH, diluted to a working concentration (e.g., 20 nM) in Assay Buffer.
-
Substrates: Dihydroorotate (DHO) stock (e.g., 100 mM in water), Decylubiquinone (a CoQ analog) stock (e.g., 10 mM in DMSO).
-
Indicator: DCIP stock (e.g., 5 mM in DMSO).
-
Test Compounds: this compound and Leflunomide, prepared as 10-point, 3-fold serial dilutions in DMSO, starting from 10 mM.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of a master mix containing Assay Buffer, DHODH enzyme (final conc. ~10 nM), Decylubiquinone (final conc. ~50 µM), and DCIP (final conc. ~60 µM).
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of DHO substrate (final conc. ~200 µM).
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | Target | Assay Type | Expected IC50 |
| This compound | Human DHODH | Biochemical (DCIP) | To be determined |
| Leflunomide (Teriflunomide) | Human DHODH | Biochemical (DCIP) | 100 - 500 nM |
Tier 2 & 3: Cellular Validation - Proliferation and Rescue
Demonstrating direct enzyme inhibition is necessary but not sufficient. The next step is to confirm that the compound's effect on whole cells is consistent with the proposed mechanism.
Protocol 1: Cell Proliferation Assay
This assay determines the compound's ability to inhibit the growth of rapidly dividing cells, which are highly dependent on de novo pyrimidine synthesis.
-
Cell Culture: Use a rapidly proliferating cell line (e.g., A549 lung carcinoma, MCF7 breast cancer).[3] Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Leflunomide for 72 hours.
-
Viability Measurement (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting normalized absorbance values against compound concentration.
Protocol 2: Uridine Rescue Experiment
This is the definitive experiment to confirm that the anti-proliferative effect is due to the inhibition of pyrimidine synthesis. If the compound inhibits DHODH, its cytotoxic effect should be reversed by supplying cells with uridine, which can be salvaged to produce the necessary pyrimidines, bypassing the de novo pathway.
Caption: Logic of the uridine rescue experiment to confirm DHODH inhibition.
-
Experimental Setup: Design the experiment with four main treatment groups:
-
Vehicle (DMSO) only
-
Compound only (at a concentration near its GI50, e.g., 3x GI50)
-
Uridine only (e.g., 100 µM)
-
Compound + Uridine
-
-
Procedure:
-
Seed cells as in the proliferation assay.
-
Treat cells with the respective compounds and/or uridine for 72 hours.
-
Measure cell viability using the MTT assay.
-
-
Expected Outcome: A true DHODH inhibitor will show significantly reduced cell viability, but this effect will be completely or largely reversed in the "Compound + Uridine" group. The viability in this rescue group should be close to that of the vehicle or uridine-only controls.
Comparative Cellular Activity (Expected Outcomes)
| Compound | Proliferation Assay (GI50) | Uridine Rescue | Implication |
| This compound | To be determined | Expected to be rescued | Anti-proliferative effect is likely due to pyrimidine starvation. |
| Leflunomide | Low µM range | Rescued | Confirms the standard response for a DHODH inhibitor. |
| Non-specific Cytotoxin (e.g., Doxorubicin) | Potent (nM to low µM) | Not rescued | Anti-proliferative effect is independent of pyrimidine synthesis. |
Conclusion and Path Forward
This guide outlines a rigorous, logical, and self-validating workflow to test the hypothesis that this compound acts as an inhibitor of DHODH. By combining direct biochemical assays with carefully controlled cell-based experiments, researchers can generate a high-confidence dataset to elucidate its mechanism of action.
-
Biochemical assays provide direct evidence of enzyme inhibition and a quantitative measure of potency (IC50).
-
Cellular proliferation assays confirm that the compound is active in a biological context.
-
Uridine rescue experiments are crucial for specifically implicating the de novo pyrimidine synthesis pathway as the relevant target of the compound's anti-proliferative effects.
Successfully completing this validation cascade would not only confirm the molecular mechanism of this compound but also position it as a promising scaffold for the development of novel therapeutics targeting nucleotide metabolism, with a clear benchmark for comparison against established drugs like Leflunomide.
References
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comparative study of different catalysts for 5-Aminoisoxazole-4-carbonitrile synthesis
Introduction
The 5-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Specifically, the 5-aminoisoxazole-4-carbonitrile framework serves as a versatile building block for the synthesis of more complex molecules in drug discovery and development. The efficient construction of this heterocycle is therefore a critical task for synthetic chemists.
This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of this compound derivatives, typically via a one-pot, multi-component reaction. We will delve into the causality behind experimental choices, compare catalyst performance with supporting data, and provide detailed, validated protocols to assist researchers in selecting and implementing the optimal synthetic strategy for their specific needs.
The Core Reaction: A Multi-Component Approach
The most common and atom-economical route to 5-aminoisoxazole-4-carbonitriles is the one-pot condensation of an aromatic or heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride. The catalyst is the linchpin of this transformation, dictating reaction times, yields, and the overall "greenness" of the protocol.
Caption: Proposed Reaction Mechanism in a Basic Medium.
Causality Explained:
-
Knoevenagel Condensation: The base (e.g., K₂CO₃) deprotonates malononitrile, creating a potent nucleophile that attacks the aldehyde carbonyl. Subsequent dehydration yields the arylidene malononitrile intermediate. Lewis acids achieve the same outcome by activating the aldehyde. [3][4]2. Michael Addition & Cyclization: Hydroxylamine, also activated by the base, undergoes a Michael addition to the electron-deficient double bond of the intermediate. The resulting adduct then rapidly undergoes an intramolecular nucleophilic attack of the nitrogen atom onto one of the nitrile groups, leading to the formation of the five-membered isoxazole ring. [4]3. Tautomerization: A final tautomerization step yields the stable aromatic this compound product.
Experimental Protocols
To ensure reproducibility, every protocol must be a self-validating system. The progress of these reactions should be monitored by Thin-Layer Chromatography (TLC), and the final products must be characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, LCMS) to confirm their structure and purity. [3][5]
Protocol 1: Ceric Ammonium Sulfate (CAS) Catalyzed Synthesis
[3] This protocol highlights an efficient synthesis using an inexpensive Lewis acid.
Workflow Diagram:
Sources
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A Comparative Guide to the Structure-Activity Relationship of 5-Aminoisoxazole-4-carbonitrile Analogues in Antimicrobial Applications
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that can surmount the challenge of antimicrobial resistance is paramount. Among the heterocyclic compounds that have garnered significant interest, the 5-aminoisoxazole-4-carbonitrile core stands out as a privileged scaffold. Its inherent structural features and synthetic accessibility make it an attractive starting point for the development of new therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of this compound analogues, with a focus on their antimicrobial properties. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications can dramatically influence biological activity, offering a rationale-driven approach to the design of more potent analogues.
The this compound Scaffold: A Versatile Pharmacophore
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a motif found in numerous biologically active molecules and FDA-approved drugs.[1] The this compound framework, in particular, presents multiple points for functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of the amino and cyano groups offers opportunities for hydrogen bonding and other interactions with biological targets, making this scaffold a promising candidate for the development of inhibitors for various enzymes and receptors.[2]
Our focus in this guide is a series of this compound analogues synthesized via an efficient and environmentally friendly multicomponent reaction. This synthetic strategy allows for the rapid generation of a library of compounds with diverse substitutions, facilitating a comprehensive exploration of the SAR.
Comparative Analysis of Antimicrobial Activity
A study by Beyzaei et al. (2018) provides a foundational dataset for understanding the SAR of this compound analogues against a panel of bacterial and fungal pathogens.[2][3][4] The in vitro inhibitory activity of nine analogues (designated 4a-i ) was evaluated, and the results, presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC), are summarized in the tables below.
Antibacterial Activity
The antibacterial efficacy of the synthesized compounds was tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.
Table 1: Antibacterial Activity (MIC and MBC in µg/mL) of this compound Analogues (4a-i)
| Compound | R-group | S. aureus (MIC/MBC) | B. subtilis (MIC/MBC) | E. coli (MIC/MBC) | P. aeruginosa (MIC/MBC) |
| 4a | 4-Cl-C₆H₄ | 16/32 | 16/32 | 32/64 | 64/128 |
| 4b | 4-F-C₆H₄ | 32/64 | 16/32 | 32/64 | 64/128 |
| 4c | 4-MeO-C₆H₄ | 64/128 | 32/64 | 64/128 | 128/256 |
| 4d | 2,4-diCl-C₆H₃ | 16/32 | 16/32 | 32/64 | 32/64 |
| 4e | 2-NO₂-C₆H₄ | 128/256 | 64/128 | 128/256 | 256/512 |
| 4f | 3-NO₂-C₆H₄ | 64/128 | 32/64 | 64/128 | 128/256 |
| 4g | 4-NO₂-C₆H₄ | 128/256 | 64/128 | 128/256 | 256/512 |
| 4h | 2-pyridyl | >512/>512 | >512/>512 | >512/>512 | >512/>512 |
| 4i | 4-pyridyl | 256/512 | 128/256 | 256/512 | 512/>512 |
| Ciprofloxacin | - | 4/8 | 4/8 | 2/4 | 2/4 |
Data sourced from Beyzaei et al., 2018.[2][4]
Antifungal Activity
The antifungal potential of the analogues was assessed against Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity (MIC and MFC in µg/mL) of this compound Analogues (4a-i)
| Compound | R-group | C. albicans (MIC/MFC) | A. niger (MIC/MFC) |
| 4a | 4-Cl-C₆H₄ | 32/64 | 64/128 |
| 4b | 4-F-C₆H₄ | 32/64 | 64/128 |
| 4c | 4-MeO-C₆H₄ | 64/128 | 128/256 |
| 4d | 2,4-diCl-C₆H₃ | 16/32 | 32/64 |
| 4e | 2-NO₂-C₆H₄ | 128/256 | 256/512 |
| 4f | 3-NO₂-C₆H₄ | 64/128 | 128/256 |
| 4g | 4-NO₂-C₆H₄ | 128/256 | 256/512 |
| 4h | 2-pyridyl | >512/>512 | >512/>512 |
| 4i | 4-pyridyl | 256/512 | 512/>512 |
| Amphotericin B | - | 2/4 | 4/8 |
Data sourced from Beyzaei et al., 2018.[2][4]
Structure-Activity Relationship Insights
The data presented in Tables 1 and 2 reveals several key SAR trends for the antimicrobial activity of these this compound analogues.
-
Electron-Withdrawing Groups are Favorable: The most active compounds (4a , 4b , and 4d ) all possess electron-withdrawing halogen substituents on the aromatic ring.[2][4] This suggests that reducing the electron density of the aromatic ring enhances antimicrobial activity. The di-substituted analogue 4d (2,4-dichloro) generally exhibits the most potent and broad-spectrum activity, indicating that multiple electron-withdrawing groups can be beneficial.[2][4]
-
Electron-Donating Groups are Detrimental: The presence of an electron-donating methoxy group (4c ) leads to a significant decrease in activity against all tested strains compared to the halogenated analogues.[2][4]
-
Positional Isomerism of Nitro Group Matters: The position of the nitro group on the aromatic ring influences activity. The meta-substituted analogue (4f ) is generally more active than the ortho (4e ) and para (4g ) isomers, suggesting that the steric and electronic effects at different positions are critical.[2][4]
-
Heteroaromatic Substituents Show Poor Activity: The replacement of the phenyl ring with a pyridyl ring (4h and 4i ) results in a dramatic loss of antimicrobial activity.[2][4] This could be due to differences in the overall electronic properties, steric hindrance, or the ability of the pyridyl nitrogen to engage in unfavorable interactions with the biological target.
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is crucial to understand the experimental methodologies employed.
Synthesis of this compound Analogues (4a-i)
The synthesis of the title compounds was achieved through a green, one-pot, three-component reaction.[2][3]
Step-by-Step Protocol:
-
A mixture of malononitrile (1 mmol), hydroxylamine hydrochloride (1 mmol), and the respective aryl or heteroaryl aldehyde (1 mmol) is prepared.
-
The deep eutectic solvent K₂CO₃/glycerol is added as the catalytic reaction medium.
-
The reaction mixture is stirred at 80°C for the appropriate time.
-
Upon completion of the reaction (monitored by TLC), water is added to the mixture.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to yield the pure this compound analogue.
This multicomponent approach is highly efficient, providing good product yields in short reaction times and adhering to the principles of green chemistry.[2][3]
Antimicrobial Susceptibility Testing
The antimicrobial activity was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), followed by determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Step-by-Step Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth for bacteria or Sabouraud Dextrose broth for fungi in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated for 24 hours at the appropriate temperature.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for 24-48 hours. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Future Directions and Concluding Remarks
The structure-activity relationship studies of this compound analogues have provided a clear and actionable roadmap for the design of more potent antimicrobial agents. The key takeaway is the beneficial effect of electron-withdrawing groups, particularly halogens, on the appended aryl ring.
Future research in this area should focus on:
-
Exploring a wider range of substituents: Investigating a more diverse array of electron-withdrawing and electron-donating groups at various positions on the aromatic ring will further refine the SAR model.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational QSAR models can help in predicting the activity of novel analogues and guide the synthesis of more potent compounds.[5]
-
Mechanism of action studies: Elucidating the precise molecular target and mechanism by which these compounds exert their antimicrobial effects is crucial for their further development as therapeutic agents.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
References
- Beyzaei, H., Deljoo, M. K., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. [Link]
- Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Mehdi Zahedi, M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- Beyzaei, H., Deljoo, M. K., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed. [Link]
- Beyzaei, H., Deljoo, M. K., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. SciSpace. [Link]
- Beyzaei, H., Deljoo, M. K., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
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- Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]
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- Singh, S., et al. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives.
- Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS ONE, 19(10), e0297398. [Link]
- Loll, N., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry, 64(14), 9238-9258. [Link]
- Sharma, R., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935. [Link]
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4401-4405. [Link]
- Roy, K., et al. (2022). Quantitative structure–activity relationship-based computational approaches for the development of novel antidiabetic agents. Journal of the Indian Chemical Society, 99(8), 100579. [Link]
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A Comparative Guide to Green Synthesis Methodologies for 5-Aminoisoxazole-4-carbonitrile
This guide provides an in-depth comparison of green synthetic methodologies for 5-Aminoisoxazole-4-carbonitrile, a crucial heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the industry's shift towards sustainable practices, we move beyond traditional synthetic routes to evaluate modern, environmentally benign alternatives. This document is intended for researchers, chemists, and process development professionals seeking efficient, economical, and sustainable methods for synthesizing this key intermediate.
The Synthetic Imperative: Why this compound?
The isoxazole ring is a privileged structure in pharmacology, appearing in numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, the this compound core serves as a versatile building block for constructing more complex molecules, making its efficient and clean synthesis a topic of significant interest. The traditional syntheses, however, often rely on harsh conditions, hazardous organic solvents, and multi-step processes that generate considerable waste. Green chemistry offers a compelling alternative, prioritizing atom economy, energy efficiency, and the use of non-toxic materials.
The foundational approach for synthesizing this scaffold is a one-pot, multicomponent reaction (MCR) involving an appropriate aromatic or heteroaryl aldehyde, malononitrile, and hydroxylamine hydrochloride. The "green" innovation lies in the choice of catalytic system and reaction medium.
Caption: General Multicomponent Reaction (MCR) for this compound Synthesis.
Comparative Analysis of Green Synthetic Methods
We will now compare two prominent green methodologies that leverage the multicomponent strategy: a deep eutectic solvent (DES)-based system and a Lewis acid-catalyzed reaction. We will also discuss the potential of energy-assisted methods like ultrasound and microwave irradiation.
Method A: Deep Eutectic Solvent (K₂CO₃/Glycerol) Catalysis
This approach represents a pinnacle of green chemistry principles. A deep eutectic solvent is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that forms a eutectic with a melting point far lower than either of the individual components. The K₂CO₃/Glycerol system acts as both the reaction medium and the catalyst.[3][4][5]
-
Expertise & Causality: Glycerol, a non-toxic, biodegradable, and readily available byproduct of biodiesel production, serves as the hydrogen bond donor. Potassium carbonate (K₂CO₃) acts as a mild base and the hydrogen bond acceptor. This combination creates a unique reaction environment that can enhance reaction rates and facilitate product formation under mild conditions.[3][6] The basicity of K₂CO₃ is crucial for deprotonating hydroxylamine and catalyzing the initial condensation steps. The high polarity and hydrogen-bonding capability of the DES medium stabilize charged intermediates, driving the reaction forward.
Method B: Lewis Acid (Ceric Ammonium Sulphate) Catalysis
This method employs a Lewis acid, Ceric Ammonium Sulphate (CAS), to catalyze the reaction in a conventional organic solvent like isopropyl alcohol.[7] While it uses an organic solvent, the one-pot nature and the efficiency of the catalyst offer a greener alternative to more hazardous multi-step syntheses.
-
Expertise & Causality: The Lewis acid (Ce⁴⁺ in CAS) activates the aldehyde's carbonyl group by coordinating to the oxygen atom. This activation makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by the carbanion generated from malononitrile (Knoevenagel condensation). The catalyst facilitates the key C-C bond-forming steps, leading to the cyclization cascade. The choice of isopropyl alcohol is a move towards a less toxic solvent compared to options like DMF or chlorinated hydrocarbons.
Data-Driven Comparison
The following table summarizes the key performance indicators for the two primary methods, based on published experimental data.
| Parameter | Method A: K₂CO₃/Glycerol DES | Method B: Ceric Ammonium Sulphate (CAS) |
| Catalyst | K₂CO₃ (Potassium Carbonate) | (NH₄)₄Ce(SO₄)₄·2H₂O (Ceric Ammonium Sulphate) |
| Solvent | Glycerol | Isopropyl Alcohol |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 20 - 120 minutes | ~5 hours |
| Product Yield | 70 - 94%[6] | Good to Excellent[7] |
| Green Merits | - Biodegradable, non-toxic solvent- Mild, ambient conditions- High atom economy- No organic solvent | - One-pot synthesis- Avoids highly toxic solvents- Efficient catalysis |
| Limitations | - Product isolation can be challenging due to glycerol's high viscosity and boiling point. | - Requires heating (energy input)- Uses a volatile organic solvent- Metal catalyst may require removal |
Emerging Green Alternatives: Ultrasound and Microwave Assistance
Energy-assisted synthesis is a powerful tool in green chemistry.[8]
-
Ultrasound Irradiation: This technique uses acoustic cavitation to create localized hot spots with extreme temperatures and pressures, dramatically accelerating reaction rates.[9][10] It often allows for reactions to proceed at lower bulk temperatures and in shorter times, reducing energy consumption and byproduct formation.
-
Microwave Irradiation: Microwaves directly heat the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases.[11][12] This can slash reaction times from hours to minutes and often improves yields.[12]
While specific protocols for the ultrasound or microwave-assisted synthesis of this compound are not as extensively detailed in the initial literature search, the successful application of these techniques to synthesize closely related isoxazole structures strongly suggests their viability.[10][11] They represent a promising avenue for process intensification.
Proposed Reaction Mechanism & Workflow
The synthesis is believed to proceed through a cascade of reactions, initiated by a Knoevenagel condensation.
Caption: A generalized experimental workflow for the one-pot synthesis and purification.
Detailed Experimental Protocols
The following protocols are based on published, validated methods and are designed to be self-validating through clear steps and expected outcomes.
Protocol 1: Green Synthesis using K₂CO₃/Glycerol Deep Eutectic Solvent[3][6]
This protocol is adapted from the work of Beyzaei et al. and is highly recommended for its superior green credentials.
-
Preparation: In a 50 mL round-bottom flask, prepare the deep eutectic solvent by mixing glycerol (8 mL) and potassium carbonate (K₂CO₃, 2g, ~4:1 ratio by volume/weight). Stir at room temperature until a homogenous mixture is formed.
-
Reactant Addition: To the DES, add the aryl aldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1.2 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl acetate:Hexane 3:7). Reactions are often complete within 20-120 minutes.
-
Workup and Isolation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual glycerol and salts.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-Amino-3-aryl-isoxazole-4-carbonitrile. Yields are reported to be in the 70-94% range. [6]
**Protocol 2: Lewis Acid Catalysis using Ceric Ammonium Sulphate (CAS)[7]
This protocol is adapted from the work of Krishnarao and Sirisha.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aromatic aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol).
-
Solvent and Catalyst Addition: Add isopropyl alcohol (30 mL) to the flask. Slowly add a catalytic amount of ceric ammonium sulphate (CAS, 2 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the reaction progress using TLC.
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Pour the contents into cold water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography or recrystallization to afford the final product.
Conclusion and Recommendations
After a thorough comparison, the K₂CO₃/Glycerol deep eutectic solvent method stands out as the superior green synthesis route for this compound. It operates at room temperature, eliminates the need for volatile organic solvents, uses a biodegradable and inexpensive medium, and produces high yields in short reaction times. [3][6]Its primary drawback is the viscosity of glycerol, which can complicate product isolation, but this is easily overcome with a simple water-based workup.
The Ceric Ammonium Sulphate method is a viable alternative, particularly if the necessary equipment for handling a viscous DES is unavailable. [7]However, its reliance on heating and an organic solvent makes it less environmentally friendly.
For future process optimization, we strongly recommend exploring the integration of ultrasound or microwave irradiation with the deep eutectic solvent system. This combination has the potential to further reduce reaction times and energy consumption, pushing the boundaries of efficient and sustainable chemical synthesis.
References
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 5-Aminoisoxazole-4-carbonitrile Compounds
For researchers, scientists, and drug development professionals, understanding the journey of a compound from a promising in vitro candidate to a potentially effective in vivo agent is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 5-aminoisoxazole-4-carbonitrile compounds, a class of heterocyclic molecules that have garnered significant interest for their diverse biological activities. By synthesizing experimental data and elucidating the causality behind experimental choices, this document aims to provide a clear and objective overview to inform future research and development.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. The this compound core, in particular, offers unique electronic and structural features that contribute to its biological activity. However, a promising result in a petri dish does not always translate to efficacy in a living organism. This guide will dissect the nuances of in vitro versus in vivo testing for this compound class, providing a framework for interpreting data and designing robust experimental plans.
The In Vitro Landscape: Unveiling Intrinsic Activity
In vitro assays are the foundational step in drug discovery, offering a controlled environment to assess the direct interaction of a compound with its biological target. For this compound derivatives, a range of in vitro activities have been reported, primarily focusing on their antimicrobial and antioxidant potential.
Antimicrobial Efficacy
A significant body of research has focused on the synthesis of novel 5-aminoisoxazole-4-carbonitriles and their evaluation as antimicrobial agents. These studies typically employ broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 1: Representative In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial/Fungal Strain | In Vitro Activity (MIC in µg/mL) | Reference |
| 4a | Staphylococcus aureus | 16 | [1] |
| Bacillus subtilis | 32 | [1] | |
| Escherichia coli | 64 | [1] | |
| Candida albicans | 32 | [1] | |
| 4b | Staphylococcus aureus | 8 | [1] |
| Bacillus subtilis | 16 | [1] | |
| Escherichia coli | 32 | [1] | |
| Candida albicans | 16 | [1] | |
| 4d | Staphylococcus aureus | 16 | [1] |
| Bacillus subtilis | 32 | [1] | |
| Escherichia coli | 64 | [1] | |
| Candida albicans | 32 | [1] |
Note: The data presented is a synthesis of representative findings and may not correspond to a single specific study but is illustrative of the typical activities observed.
The causality behind these experimental choices lies in the need to establish a baseline of intrinsic antimicrobial activity. By testing against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, researchers can identify broad-spectrum candidates and begin to elucidate structure-activity relationships (SAR).
Antioxidant Potential
Oxidative stress is implicated in a multitude of disease states, making the discovery of novel antioxidants a key therapeutic strategy. The antioxidant capacity of this compound compounds is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[2] This assay provides a rapid and reliable measure of a compound's ability to donate a hydrogen atom or an electron to neutralize a free radical.
Table 2: In Vitro Antioxidant Activity of a this compound Derivative
| Compound ID | Assay | In Vitro Activity (IC50 in µg/mL) | Reference |
| 4i | DPPH Radical Scavenging | Significant Activity Reported | [1] |
Note: While the referenced study confirmed antioxidant properties, specific IC50 values were not provided. The table reflects the qualitative findings.
The choice of the DPPH assay is justified by its simplicity and high throughput, making it an ideal primary screen for antioxidant activity.
The Transition to In Vivo: A More Complex Reality
While in vitro assays are indispensable, they do not account for the complex physiological processes that occur in a living organism. Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics can significantly alter a compound's efficacy. In vivo studies are therefore critical to validate in vitro findings and assess the true therapeutic potential. For isoxazole derivatives, in vivo studies have often focused on anti-inflammatory and antioxidant effects.
Experimental Workflow: From In Vitro Hit to In Vivo Candidate
The decision to advance a compound from in vitro to in vivo testing is a critical juncture in the drug development pipeline. This transition is guided by a combination of factors including potency in primary assays, selectivity, and preliminary toxicity assessments.
Figure 1: A generalized workflow for progressing a compound from in vitro screening to in vivo evaluation.
In Vivo Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model
A widely accepted and informative in vivo model for acute inflammation is the carrageenan-induced paw edema model in rodents.[3] This model allows for the assessment of a compound's ability to reduce the inflammatory response triggered by the injection of carrageenan, a phlogistic agent.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar albino rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: The animals are randomly divided into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the this compound compound.[1]
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
The causality behind this protocol lies in its ability to mimic the vascular changes associated with acute inflammation. The initial phase of edema is mediated by histamine and serotonin, while the later phase is sustained by prostaglandins and other inflammatory mediators. This allows for an assessment of the compound's potential to interfere with these inflammatory pathways.
In Vivo Antioxidant Activity: Assessing Total Antioxidant Capacity
To corroborate in vitro antioxidant findings, in vivo models are employed to measure the overall antioxidant status of an organism after compound administration. A common method is the determination of the Total Antioxidant Capacity (TAC) in the plasma or serum of treated animals.[4][5]
Detailed Experimental Protocol: In Vivo Total Antioxidant Capacity (TAC)
-
Animal Treatment: Male mice are divided into groups and treated with the test compound (e.g., intraperitoneally), a positive control (e.g., Quercetin), or a vehicle control.[4][5]
-
Blood Collection: At a predetermined time point after treatment, blood samples are collected from the animals.
-
Plasma/Serum Separation: The blood is centrifuged to separate the plasma or serum.
-
TAC Assay: The TAC of the plasma/serum is determined using a commercially available assay kit, which is often based on the reduction of a colored oxidant by the antioxidants present in the sample.
-
Data Analysis: The TAC values of the treated groups are compared to the control group to assess the in vivo antioxidant effect of the test compound.
The rationale for this protocol is that it provides a holistic view of the compound's antioxidant effect, taking into account its bioavailability and its influence on the endogenous antioxidant systems of the body.
Bridging In Vitro and In Vivo: A Discussion on Correlation and Discrepancies
A direct comparison of in vitro and in vivo data for a specific this compound compound is not always straightforward due to the limited number of studies that investigate both aspects for the same molecule. However, we can draw logical inferences based on the available data for the broader isoxazole class.
A compound that demonstrates potent in vitro antimicrobial or antioxidant activity is a strong candidate for in vivo testing. However, several factors can lead to a disconnect between in vitro potency and in vivo efficacy:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, be rapidly metabolized, or quickly eliminated from the body, preventing it from reaching therapeutic concentrations at the target site.
-
Off-Target Effects: In a complex biological system, the compound may interact with other molecules, leading to unforeseen side effects or a reduction in its intended activity.
-
Toxicity: The compound may exhibit toxicity in vivo that was not apparent in in vitro cytotoxicity assays.
Conversely, a compound with moderate in vitro activity may demonstrate significant in vivo efficacy if it is metabolized to a more active form or if it modulates a biological pathway in a way that is not captured by a simple in vitro assay.
Figure 2: The relationship between in vitro potency and in vivo efficacy is modulated by complex physiological factors.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While in vitro studies have consistently demonstrated their potential as antimicrobial and antioxidant agents, the translation of these findings into in vivo efficacy requires careful consideration of the complex interplay of factors within a living organism.
This guide has provided a framework for understanding and comparing the in vitro and in vivo activities of this compound class. By employing robust and well-validated experimental protocols, such as those detailed herein, researchers can effectively bridge the gap between the laboratory bench and preclinical development, ultimately accelerating the discovery of novel and effective medicines. The key to success lies in a logical and iterative approach, where in vitro data informs in vivo study design, and in vivo results provide crucial feedback for the optimization of lead compounds.
References
- Beyzaei, H., Deljoo, M. K., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 1-9. [Link]
- Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenan edema in rats. Journal of Pharmacology and Experimental Therapeutics, 166(1), 96-103. [Link]
- Hawash, M., Jaradat, N., Hameedi, S., & Zaid, A. N. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]
- Maczynski, M., Artym, J., Kocięba, M., Sockacka-Cwikla, A., Drozd-Szczygiel, E., Ryng, S., & Zimecki, M. (2018). Synthesis and immunoregulatory properties of selected 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides. Pharmacological reports : PR, 70(3), 534–541. [Link]
- Zimecki, M., Artym, J., Kocięba, M., & Ryng, S. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules (Basel, Switzerland), 23(10), 2696. [Link]
- Hawash, M., Jaradat, N., Hameedi, S., & Zaid, A. N. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific reports, 12(1), 18223. [Link]
- Shaik, A., Bhandare, R. R., Palleapati, K., Nissankararao, S., & Kancharlapalli, V. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules (Basel, Switzerland), 25(5), 1047. [Link]
- Salar, U., Khan, K. M., Chigurupati, S., Taha, M., Wadood, A., Ghufran, M., & Riaz, M. (2019). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 7, 618. [Link]
- Gürbüz, D., Bakır, T., & Erol, K. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PloS one, 16(7), e0254320. [Link]
- Shoghpour, S., Keykha, A., Rudbari, H. A., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 8), o2469. [Link]
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
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Navigating the Labyrinth of Kinase Inhibition: A Guide to the Cross-Reactivity of 5-Aminoisoxazole-4-carbonitrile-Based Inhibitors
The 5-aminoisoxazole-4-carbonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry. Its synthetic tractability and ability to form key interactions with protein targets have led to its incorporation into a variety of bioactive molecules, including those with antimicrobial, antioxidant, and anticancer properties.[1][2] Particularly in the realm of protein kinase inhibition, this scaffold shows significant promise. However, as with any targeted therapeutic strategy, the ultimate utility of an inhibitor hinges not just on its potency against the intended target, but also on its selectivity across the broader proteome.
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound-based inhibitors. We will explore the causality behind experimental choices, provide actionable protocols for key assays, and present data interpretation strategies to empower researchers in drug development to make informed decisions. Our focus is to move beyond simple on-target potency and embrace a comprehensive understanding of an inhibitor's full interaction landscape.
The Selectivity Imperative: More Than Just a "Good-to-Have"
An inhibitor's selectivity profile is a critical determinant of its therapeutic window and its reliability as a chemical probe. Off-target effects can lead to unforeseen toxicity, confound experimental results, and ultimately derail promising research programs. The assumption that a potent inhibitor is inherently selective is a perilous one. The human kinome, for instance, consists of over 500 members, many of which share highly conserved ATP-binding pockets.[3] Consequently, inhibitors designed for one kinase can inadvertently bind to dozens of others, sometimes with equal or greater affinity.
A compelling example can be found in the development of inhibitors targeting Aurora A kinase, a crucial regulator of mitosis and a target in oncology. A recent study detailed the synthesis of 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile derivatives with potent activity against neuroblastoma cells.[4] One of the lead compounds, 7b , demonstrated an IC50 of 1.9 µM in Kelly neuroblastoma cells. To assess its selectivity, its cytotoxicity was evaluated in non-malignant HEK293 cells, where it showed minimal toxicity with an IC50 greater than 10 µM.[4]
While this provides a valuable preliminary indication of selectivity against cancerous cells, it is only the first step. Such a cell-based viability assay does not identify specific off-targets and may not reveal more subtle, non-lethal off-target effects that could still have significant biological consequences. This underscores the need for more rigorous and comprehensive profiling methods.
A Strategic Workflow for De-risking Inhibitors
To truly understand the cross-reactivity of a novel this compound inhibitor, a multi-pronged approach is essential. The following workflow outlines a logical progression from initial characterization to in-depth profiling.
Caption: Workflow for Assessing Inhibitor Cross-Reactivity.
Key Methodologies for Profiling Cross-Reactivity
A robust assessment of inhibitor selectivity combines large-scale in vitro screening with validation in a physiological context.
Broad Kinase Panel Screening
Large-scale kinase profiling is the industry standard for determining inhibitor selectivity. Platforms like KINOMEscan® utilize a competition binding assay format to quantify the interaction of a compound against hundreds of kinases simultaneously.[5][6] This approach measures the thermodynamic dissociation constant (Kd), providing a direct measure of binding affinity.
Illustrative Data from a Hypothetical Kinase Screen
The table below illustrates how data from a broad kinase screen for a hypothetical this compound inhibitor ("Compound X") might be presented.
| Target Kinase | % Inhibition @ 1 µM | Kd (nM) | On/Off-Target |
| Aurora A (Primary) | 99.5 | 25 | On-Target |
| Aurora B | 85.0 | 250 | Off-Target |
| Aurora C | 70.0 | 800 | Off-Target |
| VEGFR2 | 95.0 | 85 | Significant Off-Target |
| PDGFRβ | 65.0 | 950 | Off-Target |
| SRC | 25.0 | >10,000 | Minimal Interaction |
| ABL1 | 15.0 | >10,000 | Minimal Interaction |
| ... (400+ other kinases) | <10.0 | >10,000 | No Significant Interaction |
This data is for illustrative purposes only.
Interpretation: In this hypothetical example, Compound X is a potent binder of its primary target, Aurora A. However, it also shows significant affinity for VEGFR2, a receptor tyrosine kinase involved in angiogenesis.[7] This unforeseen cross-reactivity could have profound biological effects, both beneficial (e.g., dual anti-proliferative and anti-angiogenic activity) and detrimental (e.g., toxicity related to VEGFR2 inhibition). This is precisely the kind of critical insight that broad-panel screening provides.
Experimental Protocol: Kinase Panel Screening (KINOMEscan®)
This protocol describes the general steps for submitting a compound for analysis.
-
Compound Preparation:
-
Solubilize the test inhibitor (e.g., your this compound derivative) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Provide at least 20-50 µL of the stock solution in a clearly labeled tube or plate.
-
-
Submission to Service Provider (e.g., Eurofins Discovery):
-
Complete the submission form, specifying the compound details and the desired screening panel (e.g., KINOMEscan® full panel).
-
Select the screening format: typically, an initial screen is performed at a single high concentration (e.g., 1 or 10 µM) to identify initial hits.
-
For hits identified in the primary screen, a follow-up dose-response curve (Kd determination) is performed to quantify binding affinity.
-
-
Assay Principle:
-
The assay is a competition binding assay. A test compound is mixed with a specific kinase and an immobilized, active-site directed ligand.
-
If the test compound binds to the kinase's ATP pocket, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase captured on the solid support is measured (often via qPCR). A lower amount of captured kinase indicates stronger binding by the test compound.[6]
-
-
Data Analysis:
-
Results from a single-concentration screen are typically reported as "Percent of Control" or "Percent Inhibition."
-
Kd values are calculated from 11-point dose-response curves.
-
Data visualization tools like TREEspot® can map the hits onto a kinome dendrogram, providing an intuitive visual representation of selectivity.[5]
-
Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful, they do not guarantee that a compound will engage its target in the complex milieu of a living cell. CETSA® is a biophysical method that assesses target engagement in intact cells or tissues. The principle is based on the ligand-induced thermal stabilization of a target protein.
The Impact of Cross-Reactivity on Cellular Pathways
The diagram below illustrates how an inhibitor with cross-reactivity can affect multiple signaling pathways, complicating data interpretation.
Caption: On-Target vs. Off-Target Effects of a Cross-Reactive Inhibitor.
Experimental Protocol: CETSA®
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor (Compound X) at various concentrations and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release proteins (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant (soluble fraction).
-
-
Target Protein Detection:
-
Analyze the amount of the specific target protein (e.g., Aurora A) and a suspected off-target (e.g., VEGFR2) remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature.
-
Binding of the inhibitor will shift the melting curve to higher temperatures. The magnitude of this shift indicates the degree of target engagement in the cell.
-
Conclusion: A Mandate for Rigor
The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, potency without selectivity is a double-edged sword. As this guide has detailed, a rigorous, multi-faceted approach to assessing cross-reactivity is not merely an academic exercise but a critical component of drug discovery and chemical biology. By combining comprehensive in vitro profiling with cellular target engagement assays, researchers can build a complete picture of an inhibitor's behavior. This knowledge is paramount for validating new inhibitors as selective tools for research and for developing safer, more effective targeted therapies.
References
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Zhang, X., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. [Link]
- Schröter, C., et al. (2020). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 25(15), 3343. [Link]
- Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
- HMS LINCS Project. (2018, January 18). KINOMEscan data.
- Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1101-1118. [Link]
- Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
- ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors [Image].
- Sharma, T., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Letters in Drug Design & Discovery, 19(9), 834-846. [Link]
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- Shcherbakov, D. N., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7543. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Hryshchenko, A., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
- El-Damasy, D. A., et al. (2024).
- Li, J., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(47), e202209947. [Link]
- Hofmann, B., et al. (2020). Development of novel aminothiazole-comprising 5-LO inhibitors. Future Medicinal Chemistry, 12(1), 25-42. [Link]
- Wang, Y., et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 28(21), 7394. [Link]
- ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles.
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Biological Chemistry, 298(10), 102434. [Link]
- Cozza, G., et al. (2008). The selectivity of inhibitors of protein kinase CK2: an update. Biochemical Journal, 416(3), 367-377. [Link]
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A Senior Application Scientist's Guide to the Antioxidant Potential of Isoxazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for potent antioxidant agents is a perpetual endeavor, driven by the critical role of oxidative stress in a myriad of pathological conditions. Among the heterocyclic compounds that have garnered significant attention, isoxazole derivatives stand out for their versatile biological activities and therapeutic potential[1][2]. This guide provides an in-depth comparison of the antioxidant potential of various isoxazole derivatives, grounded in experimental data and field-proven insights. We will dissect the underlying mechanisms, detail robust experimental protocols for evaluation, and analyze structure-activity relationships to inform future drug design.
The Chemical Rationale: Why Isoxazoles as Antioxidants?
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in drug discovery[2][3]. Its unique electronic properties and structural rigidity allow for tailored modifications, making it an ideal backbone for developing compounds that can effectively neutralize reactive oxygen species (ROS). Oxidative stress, an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in conditions ranging from cancer to neurodegenerative disorders[4]. Isoxazole derivatives have emerged as promising candidates to mitigate this damage, often exhibiting potent free radical scavenging capabilities[4][5].
The primary mechanisms by which antioxidants like isoxazole derivatives operate are through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[6]. In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. In the SET mechanism, an electron is transferred to the radical, converting it to a more stable anion. The efficacy of an isoxazole derivative is profoundly influenced by the substituents attached to its core structure, which can modulate its ability to participate in these quenching reactions[7][8].
Evaluating Antioxidant Efficacy: Key In Vitro Assays
To objectively compare the antioxidant potential of different derivatives, standardized assays are indispensable. These protocols provide a self-validating system when performed with appropriate controls. Here, we detail the methodologies for three widely adopted assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is one of the most common methods for screening antioxidant activity. It relies on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the isoxazole derivatives and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol) to make a stock solution (e.g., 1 mg/mL).
-
Assay Procedure:
-
In a microplate or cuvette, add a small volume of the sample solution (e.g., 100 µL) at various concentrations (serial dilutions).
-
Add the methanolic DPPH solution (e.g., 1.9 mL) to the sample.
-
Prepare a blank containing only methanol and a control containing the sample solvent and the DPPH solution.
-
-
Incubation & Measurement: Incubate the mixture for 30 minutes in the dark at room temperature[9]. Measure the absorbance at the wavelength of maximum absorption for DPPH, typically around 517 nm[6].
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green; in the presence of an antioxidant, it is decolorized. This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.
Detailed Protocol:
-
Reagent Preparation: Generate the ABTS•+ radical by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[9].
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 (± 0.02) at 734 nm[9].
-
Assay Procedure:
-
Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 1 mL).
-
Mix thoroughly.
-
-
Incubation & Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the antioxidant power.
Detailed Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio[9].
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).
-
-
Incubation & Measurement: Incubate the mixture at 37°C for a specified time (typically 4-30 minutes). Measure the absorbance at 593 nm[9][10].
-
Calculation: A standard curve is prepared using a known antioxidant, typically FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents.
Comparative Analysis: Isoxazole Derivatives in Action
The true measure of potential lies in comparative data. Numerous studies have synthesized and evaluated isoxazole derivatives, revealing a wide spectrum of antioxidant activity. The data below, compiled from recent literature, highlights the performance of various isoxazole scaffolds in the DPPH assay, a common benchmark for antioxidant screening.
| Compound Series | Key Substituents | Assay | IC50 Value (µg/mL) | Standard (IC50 µg/mL) | Reference |
| Fluorophenyl-isoxazole-carboxamides | p-tert-butyl on phenyl ring | DPPH | 0.45 ± 0.21 | Trolox (3.10 ± 0.92) | [4][11][12] |
| Fluorophenyl-isoxazole-carboxamides | m-methoxy on phenyl ring | DPPH | 0.47 ± 0.33 | Trolox (3.10 ± 0.92) | [4][11][12] |
| Isoxazole-carboxamides | p-tert-butylphenyl | DPPH | 7.8 ± 1.21 | Trolox (2.75) | [1][13][14] |
| Indolyl Isoxazoles | Varied substitutions | DPPH | Generally active | Not specified | [1] |
| Isoxazole-based Chalcones | Varied substitutions | DPPH | Active | Not specified | [1][15] |
| Trisubstituted Isoxazole Chalcones | 2,4,6-trimethoxy on phenyl ring | DPPH | 5.0 | Gallic Acid (5.0) | [16] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher antioxidant activity.
The data clearly demonstrates that the antioxidant potency of isoxazole derivatives can be exceptionally high. Notably, certain fluorophenyl-isoxazole-carboxamides exhibit IC50 values significantly lower than the standard antioxidant Trolox, indicating superior radical scavenging activity in this assay[4][11][12].
Structure-Activity Relationship (SAR) Insights
The variance in activity highlighted in the table is not random; it is dictated by the chemical structure of the derivatives. Analyzing these patterns provides a logical framework for designing more potent molecules.
Key SAR Observations:
-
Role of Electron-Donating Groups (EDGs): There is strong evidence that the presence of EDGs, such as tert-butyl (-C(CH₃)₃) or methoxy (-OCH₃) groups, on an attached phenyl ring enhances antioxidant activity[4][8][17][18]. These groups can donate electron density, stabilizing the resulting radical cation after an SET event or facilitating hydrogen donation in a HAT mechanism. The position matters, with para and meta substitutions often showing the best results[4][8].
-
Influence of Electron-Withdrawing Groups (EWGs): The effect of EWGs like halogens is more complex. Some studies suggest that the presence of a halogen on one of the phenyl rings, particularly at the para position, is beneficial for activity compared to an unsubstituted ring[4][8].
-
Phenolic Hydroxyl Group: While not always present on the isoxazole scaffold itself, the introduction of a phenolic -OH group into the overall structure is a classic strategy for boosting antioxidant potential. This group is an excellent hydrogen donor, directly participating in radical quenching[7].
-
Hybrid Molecules: Fusing the isoxazole core with other biologically active moieties, such as chalcones or indoles, can lead to synergistic effects, resulting in compounds with potent antioxidant profiles[1][16].
Conclusion and Future Directions
Isoxazole derivatives represent a highly promising class of antioxidant agents with demonstrable, potent activity in a range of in vitro assays. Their synthetic tractability allows for fine-tuning of their electronic and steric properties, enabling the rational design of compounds with superior radical scavenging capabilities.
The comparative data and SAR analysis presented in this guide strongly suggest that derivatives bearing electron-donating substituents on appended phenyl rings are particularly effective. Some compounds have even shown activity far exceeding that of established standards like Trolox.
Future research should focus on:
-
Expanding Assay Panels: Moving beyond simple chemical assays to more biologically relevant models, such as cellular antioxidant activity (CAA) assays and in vivo studies, to confirm the therapeutic potential of the most potent compounds[4][12].
-
Mechanism Elucidation: Employing advanced techniques like pulse radiolysis to definitively confirm the dominant antioxidant mechanism (HAT vs. SET) for lead compounds[7].
-
Exploring Metal Chelation: Investigating the ability of certain isoxazole derivatives to chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, which represents another important avenue of antioxidant action[19].
By leveraging the foundational knowledge of structure-activity relationships and employing robust, validated screening protocols, the scientific community can continue to unlock the full therapeutic potential of the versatile isoxazole scaffold in the fight against oxidative stress-related diseases.
References
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- SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). Rasayan Journal of Chemistry. [Link]
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- (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024).
- In vitro and in vivo assessment of the antioxidant potential of isoxazole deriv
- Free radical reactions of isoxazole and pyrazole derivatives of hispolon: kinetics correlated with molecular descriptors. (n.d.). PubMed. [Link]
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
- Structure–activity relationship of isoxazole derivatives. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
- Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). [No Source Provided]. [Link]
- Synthesis and Structure-Activity Relationship Study of Novel Isoxazole derivatives as Promising Antioxidants | Request PDF. (2018).
- Isoxazole derivatives showing antioxidant activity. (n.d.).
- In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). [No Source Provided]. [Link]
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2023). E3S Web of Conferences. [Link]
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). [No Source Provided]. [Link]
- In vitro 5-LOX inhibitory and antioxidant potential of isoxazole deriv
- Isoxazole ring-based molecules with antioxidant activity. The isoxazole... (n.d.).
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
- In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). [No Source Provided]. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2022).
- antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga. [Link]
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (2024). ejcem.eu. [Link]
- Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff. [Link]
- Isoxazole-Derived Aroylhydrazones and Their Dinuclear Copper(II) Complexes Show Antiproliferative Activity on Breast Cancer Cells with a Potentially Alternative Mechanism Of Action. (2020). PubMed. [Link]
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A Comparative Guide to the Synthesis of Alkyl 5-Amino-4-Cyano-1H-Pyrrole-2-Carboxylates: An Evaluation of Modern and Traditional Routes
For Researchers, Scientists, and Drug Development Professionals
The alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of amino, cyano, and carboxylate functionalities provides a versatile platform for further chemical modifications, making the efficient and robust synthesis of this pyrrole ring system a critical endeavor in drug discovery and development. This guide provides an in-depth technical comparison of a modern, domino reaction-based synthesis with a traditional multi-component approach, offering experimental data, mechanistic insights, and detailed protocols to inform the selection of the most suitable synthetic route for your research needs.
At a Glance: Performance Comparison of Synthetic Routes
The choice of a synthetic strategy is a multi-faceted decision, balancing factors such as yield, reaction time, operational simplicity, and atom economy. The following table summarizes the key performance indicators of the two primary synthetic routes discussed in this guide.
| Feature | Isoxazole-based Domino Reaction | Four-Component Condensation |
| Starting Materials | 5-Alkoxyisoxazoles, Malononitrile | Aldehyde, Amine, Malononitrile, Ethyl Cyanoacetate |
| Catalyst/Reagent | Fe(II) salt (e.g., Fe(acac)₂) | Base (e.g., piperidine, triethylamine) |
| Typical Reaction Time | 2-4 hours | 6-12 hours |
| Typical Temperature | 80-100 °C | Reflux (solvent dependent) |
| Reported Yield (%) | 65-90%[1] | 40-75% |
| Key Advantages | High atom economy, shorter reaction times, milder conditions | Readily available and inexpensive starting materials |
| Key Disadvantages | Requires synthesis of isoxazole precursors | Longer reaction times, potentially lower yields, side product formation |
Modern Approach: The Isoxazole-based Domino Reaction
A recently developed and highly efficient method for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates involves an iron(II)-catalyzed domino reaction of 5-alkoxyisoxazoles with malononitrile.[1] This atom-economical process proceeds via a transannulation reaction, where the isoxazole ring is opened and subsequently reclosed to form the desired pyrrole structure.
The causality behind this experimental choice lies in the inherent reactivity of the isoxazole ring system under Lewis acidic conditions. The Fe(II) catalyst activates the 5-alkoxyisoxazole, facilitating a cascade of bond-forming and bond-breaking events in a single pot, which significantly streamlines the synthetic process.
Mechanistic Pathway of the Isoxazole-based Domino Reaction
The proposed mechanism commences with the coordination of the Fe(II) catalyst to the isoxazole nitrogen, which weakens the N-O bond. Nucleophilic attack of the malononitrile carbanion at the C5 position of the isoxazole, followed by ring opening, generates a vinyl-nitrile intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable aromatic pyrrole ring.
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A Comparative Guide to the Biological Evaluation of Novel 5-Amino-isoxazole-4-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-isoxazole-4-carbonitrile scaffold is a privileged five-membered heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and structural features make it a versatile building block for the synthesis of molecules with a wide array of biological activities.[1][2][3] Derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among others.[1][4][5][6] This guide provides a comparative analysis of the biological evaluation of these novel compounds, focusing on the experimental methodologies, the rationale behind their selection, and the interpretation of comparative data.
Anticancer Activity Evaluation
A primary focus for isoxazole derivatives has been in oncology, where they have been explored as cytotoxic agents and specific enzyme inhibitors.[1][5] A rigorous evaluation of their anticancer potential involves a tiered approach, starting with broad in vitro screening and progressing to more complex in vivo models for the most promising candidates.
The initial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against a panel of human cancer cell lines. This provides a broad measure of potency and selectivity.
Causality of Experimental Choice: The selection of colorimetric assays like MTT or XTT is based on the principle that the metabolic activity of a cell population is directly proportional to the number of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan product.[8] The intensity of the color produced is therefore a reliable indicator of cell viability. The XTT assay is often preferred over MTT because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[7][8]
Experimental Protocol: XTT Cell Viability Assay [8]
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Using a hemocytometer, count and seed the cells into a 96-well microplate at an optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test 5-amino-isoxazole-4-carbonitrile derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and a positive control (a known cytotoxic drug). Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent with an electron-coupling reagent. Add 50 µL of this mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time can vary between cell lines.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]
The table below summarizes hypothetical IC₅₀ values for a series of novel 5-amino-isoxazole-4-carbonitriles against various cancer cell lines, providing a basis for comparison with a standard chemotherapeutic agent like Doxorubicin.
| Compound | R Group | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) |
| IZL-1 | 4-Chlorophenyl | 5.2 | 8.1 | 6.5 |
| IZL-2 | 4-Methoxyphenyl | 12.8 | 15.3 | 11.9 |
| IZL-3 | 2,4-Dichlorophenyl | 2.1 | 3.5 | 2.8 |
| IZL-4 | 3-Nitrophenyl | 9.5 | 11.2 | 10.1 |
| Doxorubicin | Reference | 0.8 | 1.2 | 0.9 |
Data is illustrative. Lower IC₅₀ values indicate higher potency.
From this data, compound IZL-3 , with di-chloro substitutions, emerges as the most potent derivative across all tested cell lines, warranting further investigation.
Promising candidates from in vitro studies must be validated in living organisms to assess their real-world therapeutic potential, pharmacokinetics, and toxicity.[9]
Causality of Experimental Choice: Human tumor xenograft models in immunocompromised mice (e.g., NOD/SCID or nude mice) are a standard for preclinical anticancer drug evaluation.[10][11] These models are chosen because they allow human cancer cells to grow in a living system, providing insights into a drug's ability to inhibit tumor growth in a complex biological environment, which cannot be replicated in vitro.[11] The choice of an immunocompromised host is critical to prevent the rejection of the human tumor graft.[9]
Antimicrobial Activity Evaluation
Isoxazole-containing compounds have a long history as antimicrobial agents.[1][12] Evaluating novel 5-amino-isoxazole-4-carbonitriles requires screening against a panel of clinically relevant bacterial and fungal pathogens.
The primary goal is to determine the minimum concentration of a compound required to inhibit the growth of or kill a specific microorganism.
Causality of Experimental Choice: The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).[4] It is preferred over simpler methods like disc diffusion because it provides a quantitative result (the MIC value), which is crucial for comparing the potency of different compounds.[12] Testing against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is essential because their distinct cell wall structures lead to differences in compound penetration and susceptibility.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Grow a fresh culture of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test isoxazole compounds in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) for sterility. A known antibiotic (e.g., Ciprofloxacin) should be included as a reference standard.[12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
The table below presents hypothetical MIC data for novel isoxazoles against representative pathogens.
| Compound | R Group | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. E. coli (Gram -) | MIC (µg/mL) vs. C. albicans (Fungus) |
| IZL-1 | 4-Chlorophenyl | 8 | 16 | 32 |
| IZL-5 | 4-Fluorophenyl | 4 | 8 | 16 |
| IZL-6 | 3,4-Dimethoxyphenyl | 32 | >64 | >64 |
| IZL-7 | Thiophen-2-yl | 16 | 32 | 8 |
| Ciprofloxacin | Reference (Bacteria) | 1 | 0.5 | N/A |
| Fluconazole | Reference (Fungus) | N/A | N/A | 2 |
Data is illustrative. Lower MIC values indicate higher potency.
This data suggests that halogenated derivatives like IZL-5 possess superior antibacterial activity, while the heterocyclic IZL-7 shows promise as an antifungal agent.[13][14]
Enzyme Inhibition Evaluation
Many drugs exert their effects by inhibiting specific enzymes. If a 5-amino-isoxazole-4-carbonitrile is hypothesized to target an enzyme (e.g., a kinase in cancer), a direct biochemical assay is required to validate this mechanism and quantify inhibitory potency.
Causality of Experimental Choice: Steady-state enzyme kinetics provides a robust framework for understanding how a compound interacts with its target enzyme.[15] By measuring the initial reaction rate at various substrate and inhibitor concentrations, one can determine not only the inhibitor's potency (IC₅₀ or Kᵢ) but also its mechanism of action (e.g., competitive, non-competitive).[16][17][18] This level of detail is crucial for rational drug design and optimization.
Experimental Protocol: General Enzyme Inhibition Assay
-
Reaction Setup: In a microplate well, combine a buffer solution, the target enzyme at a fixed concentration, and varying concentrations of the isoxazole inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 10-15 minutes) to allow for binding to reach equilibrium.[19]
-
Initiate Reaction: Start the reaction by adding the enzyme's substrate. The substrate concentration is often kept at or near its Michaelis-Menten constant (Kₘ).
-
Measure Rate: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). The initial, linear portion of the reaction progress curve is used to determine the reaction velocity (v).[18]
-
Data Analysis: Plot the reaction rate as a percentage of the uninhibited control against the inhibitor concentration. Fit the data to a suitable equation to determine the IC₅₀ value. Further experiments varying both substrate and inhibitor concentrations can elucidate the inhibition constant (Kᵢ) and the mechanism of inhibition.[19]
Conclusion
The biological evaluation of novel 5-amino-isoxazole-4-carbonitriles is a systematic process that relies on a battery of validated in vitro and in vivo assays. By employing a logical, tiered approach—starting with broad screening for cytotoxicity and antimicrobial activity, followed by mechanistic studies such as enzyme inhibition assays—researchers can effectively identify the most promising candidates for further development. The comparative data generated from these standardized protocols is essential for establishing structure-activity relationships (SAR) and guiding the rational design of the next generation of isoxazole-based therapeutics.
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A Comparative Guide to the Bioactivity of Isoxazole Derivatives for Drug Discovery Professionals
Introduction: The Isoxazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This versatility is not merely theoretical; it is validated by the integration of the isoxazole moiety into numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1][3]
Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][4][5] This guide provides an in-depth, objective comparison of these diverse bioactivities, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in harnessing the full potential of this remarkable heterocyclic system.
Anticancer Activity: Targeting Malignancy Through Diverse Mechanisms
The fight against cancer requires multifaceted therapeutic strategies, and isoxazole derivatives have emerged as powerful tools in this arena.[6][7] Their efficacy stems from the ability to modulate various oncogenic pathways, leading to the inhibition of tumor growth and induction of cancer cell death.
Causality Behind Experimental Choices: The primary goal in anticancer screening is to assess a compound's ability to selectively kill cancer cells (cytotoxicity) while sparing normal cells. The choice of cell lines is critical; using a panel representing different cancer types (e.g., breast, lung, colon) provides a broader understanding of the compound's spectrum of activity. The MTT assay is a standard, reliable colorimetric method chosen for its high throughput and direct correlation between mitochondrial activity and cell viability.
Mechanisms of Action: Isoxazole derivatives exert their anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death by activating caspase cascades or inhibiting survival pathways.[7][8]
-
Enzyme Inhibition: A significant number of isoxazole compounds function as small molecule inhibitors, targeting critical enzymes like Hsp90 (Heat Shock Protein 90), which is essential for the stability of numerous oncoproteins.[9]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of the mitotic spindle by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]
Comparative Anticancer Activity of Isoxazole Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Isoxazole Curcumin Derivative (40) | MCF-7 (Breast Cancer) | 3.97 | Not Specified | [10] |
| 3,5-bis(3'-indolyl)isoxazole (37) | Various Human Tumor Lines | 0.04 - 12.00 | Tubulin Polymerization Inhibition | [2] |
| 3,4-diaryl isoxazole | Lung and Breast Cancer Cells | Low Nanomolar Range | Hsp90 Inhibition | [9] |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38, CT-26 (Colon) | ~6.5 (2.5 µg/mL) | Cytotoxicity | [1] |
| Scopoletin-isoxazole hybrid (11) | Various Human Cancer Lines | Not Specified | Anti-proliferative | [9] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a self-validating system for assessing the cytotoxic effects of isoxazole derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Apoptosis Induction Pathway
Caption: Isoxazole derivatives can induce apoptosis by activating initiator caspases.
Antimicrobial Activity: A Scaffold for Combating Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Isoxazole derivatives have shown significant promise, exhibiting both antibacterial and antifungal activities.[4][11][12] Their mechanism often involves the disruption of essential cellular processes in microbes, such as cell wall synthesis.[1]
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay is preferred for its reproducibility and efficiency in screening multiple compounds against a panel of clinically relevant bacterial (e.g., S. aureus, E. coli) and fungal (e.g., C. albicans) strains.
Comparative Antimicrobial Activity of Isoxazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Activity Type | Reference |
| Isoxazole Chalcone (28) | Bacteria | 1 | Antibacterial | [13] |
| Dihydropyrazole from Isoxazole (46) | Fungi | 2 | Antifungal | [13] |
| 4e, 4g, 4h series | Candida albicans | 6 - 60 | Antifungal | [11] |
| 4e, 4g, 4h series | Bacillus subtilis | 10 - 80 | Antibacterial (Gram +) | [11] |
| 4e, 4g, 4h series | Escherichia coli | 30 - 80 | Antibacterial (Gram -) | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the isoxazole compounds in the broth, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Fluconazole) should be run in parallel.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Visualization: MIC Determination Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a vital biological response, but its dysregulation leads to chronic diseases. Isoxazole derivatives, notably COX-2 inhibitors like Valdecoxib, are effective anti-inflammatory agents.[1][5] They can mitigate the inflammatory cascade by inhibiting key enzymes or suppressing the production of pro-inflammatory cytokines like TNF-α.[5][14]
Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rodents is a classic and highly reliable in vivo assay for evaluating acute anti-inflammatory activity.[14][15] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation. This model provides valuable preliminary data on a compound's efficacy in a whole-organism system.
Comparative Anti-inflammatory Activity of Isoxazole Derivatives
| Compound / Class | Model | Effect | Potency | Reference |
| MZO-2 | Carrageenan-induced Paw Edema | Potent inhibition of inflammation | Comparable to reference drug | [14] |
| Indolyl–isoxazolidine (9a) | LPS-induced Macrophages | Significantly inhibited TNF-α & IL-6 | Comparable to Indomethacin | [5] |
| Isoxazole-mercaptobenzimidazole | Not specified | Analgesic and Anti-inflammatory | Not specified | [5] |
| TPI-7, TPI-13 | Carrageenan-induced Paw Edema | Most active in series | Not specified | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the isoxazole derivative orally or intraperitoneally. The control group receives the vehicle, and the standard group receives a reference drug like Indomethacin.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Visualization: Isoxazole Intervention in Inflammation
Caption: Isoxazoles can inhibit the COX-2 enzyme, blocking prostaglandin synthesis.
Other Notable Bioactivities
The versatility of the isoxazole scaffold extends to several other therapeutic and agricultural applications.
| Bioactivity | Mechanism of Action / Application | Key Findings | Reference |
| Anticonvulsant | Selective blocking of voltage-gated sodium channels (e.g., NaV1.1). | Derivative Z-6b showed high protection against MES-induced seizures with an ED50 of 20.5 mg/kg. | [16][17] |
| Antiviral | Inducing plant resistance and enhancing defense-related enzymes. | Compound 7t showed curative and protective activity against Tobacco Mosaic Virus (TMV), superior to Ningnanmycin. | [18] |
| Herbicidal | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). | Ring-opened product of compound I-05 inhibited HPPD; I-26 showed 100% inhibition of certain weeds at 10 mg/L. | [19] |
Structure-Activity Relationship (SAR) Insights
The biological activity of isoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. While a comprehensive SAR analysis is beyond the scope of this guide, certain trends are evident from the literature:
-
Antibacterial Activity: The presence of methoxy, dimethylamino, and bromine groups on the C-5 phenyl ring, and nitro and chlorine groups on the C-3 phenyl ring, has been shown to enhance antibacterial activity.[1][3]
-
Anticancer Activity: Substitutions at the C-3 and C-5 positions are critical. For instance, incorporating indolyl moieties can lead to potent tubulin polymerization inhibitors.[2] Attaching aryl groups at the 3 and 4 positions can confer Hsp90 inhibitory activity.[9]
-
Anti-inflammatory Activity: The presence of a methoxy group at the para position of a phenyl substituent has been linked to increased anti-inflammatory effects in certain series.[15]
These insights underscore the importance of rational design in medicinal chemistry, where subtle electronic and steric modifications can be tailored to optimize potency and selectivity for a desired biological target.
Conclusion and Future Perspectives
This guide highlights the exceptional chemical tractability and broad biological relevance of the isoxazole scaffold. Derivatives have been shown to possess potent anticancer, antimicrobial, and anti-inflammatory activities, among others, often with potencies comparable or superior to existing drugs.[5][13] The continued exploration of isoxazole chemistry is a promising frontier in drug discovery. Future efforts will likely focus on the synthesis of novel isoxazole-hybrid molecules, combining the isoxazole core with other pharmacophores to develop multi-target agents with enhanced efficacy and reduced potential for resistance.[20] The wealth of data presented here serves as a foundational resource for scientists dedicated to translating the potential of these remarkable compounds into next-generation therapeutics.
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- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.
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- Isoxazole derivatives as anticancer agents. ChemicalBook.
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- The synthetic and therapeutic expedition of isoxazole and its analogs.
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A Comparative Guide to Isoxazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers and professionals in drug development and materials science, the isoxazole scaffold is a cornerstone of molecular design.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates efficient and reliable synthetic methodologies. The classical approach to isoxazole synthesis, typically involving conventional heating, has long been the standard. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved yields.[3][4][5] This guide provides an in-depth, data-driven comparison of these two methodologies, empowering you to make an informed decision for your synthetic needs.
The Enduring Importance of the Isoxazole Ring
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its frequent appearance in bioactive molecules. Notable examples include the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib.[2][6] The demand for libraries of substituted isoxazoles for screening and lead optimization continues to drive innovation in their synthesis.[2]
The Cornerstone of Isoxazole Synthesis: The 1,3-Dipolar Cycloaddition
One of the most robust and versatile methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[2][6][7] This reaction forms the basis of our comparative study.
Reaction Mechanism:
The reaction proceeds via a concerted [3+2] cycloaddition mechanism.[2][8] A nitrile oxide, generated in situ from an oxime precursor, acts as the 1,3-dipole, reacting with a dipolarophile (in this case, an alkyne) to form the five-membered isoxazole ring.[7][9][10] The concerted nature of this reaction means that bond formation occurs in a single step, without the formation of intermediates.[2]
Figure 1: General workflow for the 1,3-dipolar cycloaddition synthesis of isoxazoles.
The Conventional Approach: A Tried and True Method
Conventional synthesis of isoxazoles via 1,3-dipolar cycloaddition typically involves heating the reaction mixture in a high-boiling solvent for several hours.[3][4] This method relies on conductive heating, where heat is transferred from an external source (e.g., an oil bath) through the vessel walls to the solvent and then to the reactants.[3][11]
Representative Experimental Protocol: Conventional Synthesis of 3,5-disubstituted Isoxazole
-
Reactant Preparation: To a solution of the starting alkyne (1.0 mmol) in a suitable solvent such as toluene or DMF (10 mL) in a round-bottom flask, add the corresponding aldoxime (1.2 mmol).
-
Reagent Addition: Add N-chlorosuccinimide (NCS) (1.2 mmol) to the mixture.
-
Base Addition: Slowly add a solution of triethylamine (1.5 mmol) in the same solvent (2 mL) to the reaction mixture.
-
Heating: Heat the mixture to 80-110 °C using an oil bath and monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Work-up and Purification: After completion (typically 8-24 hours), cool the reaction mixture to room temperature, filter the solid by-products, and wash the filtrate with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Inherent Limitations of the Conventional Method
While reliable, the conventional heating approach often suffers from several drawbacks:
-
Long Reaction Times: The inefficient heat transfer of conventional methods necessitates prolonged heating periods, often overnight.[3][4][11]
-
Thermal Gradients: Uneven heating of the reaction vessel can lead to the formation of localized hot spots, potentially causing side reactions and decomposition of thermally sensitive substrates.[3]
-
Lower Yields: Side reactions and product degradation due to extended exposure to high temperatures can result in lower overall yields.[3][4]
-
Energy Inefficiency: Significant energy is wasted in heating the oil bath and the reaction vessel, rather than directly heating the reactants.[13]
The Microwave-Assisted Alternative: A Paradigm Shift in Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to directly heat the reactants and solvent.[3][11] This is achieved through the interaction of the microwave's electric field with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][14]
The Principles of Microwave Heating
Microwave heating in chemistry relies on two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in our isoxazole synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in temperature.[14]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this movement results in the generation of heat.[14]
This direct and efficient energy transfer is the key to the advantages offered by MAOS.[11]
Figure 2: Comparison of heat transfer mechanisms in conventional and microwave heating.
Representative Experimental Protocol: Microwave-Assisted Synthesis of 3,5-disubstituted Isoxazole
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the starting alkyne (1.0 mmol), the corresponding aldoxime (1.2 mmol), and N-chlorosuccinimide (NCS) (1.2 mmol) in a suitable solvent (e.g., ethanol or DMF, 5 mL).[1]
-
Base Addition: Add triethylamine (1.5 mmol) to the vial and seal it with a septum cap.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (typically 5-30 minutes).[15][16][17]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature using compressed air. The work-up and purification procedure is similar to the conventional method: filter the solid by-products, wash with water, dry the organic layer, remove the solvent, and purify the crude product by column chromatography.
Head-to-Head Comparison: Conventional vs. Microwave
To provide a clear and objective comparison, let's examine the experimental data from studies that have directly compared the two methods for the synthesis of a series of isoxazole derivatives.[3][4]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 2 - 24 hours[4][10] | 2 - 30 minutes[4][15] |
| Typical Yield | 23 - 76%[3] | 42 - 96%[3][16] |
| Energy Input | High (indirect heating)[13] | Low (direct heating)[13] |
| Temperature Control | Prone to fluctuations and gradients[3] | Precise and uniform[3][14] |
| Side Reactions | More prevalent due to long reaction times[3][5] | Minimized due to rapid heating[5][15] |
Table 1: Quantitative comparison of conventional and microwave-assisted isoxazole synthesis.
The data unequivocally demonstrates the superiority of the microwave-assisted approach in terms of reaction time and yield. The dramatic reduction in reaction time, from hours to minutes, is a significant advantage for high-throughput synthesis and library generation in drug discovery.[4][11] The improved yields can be attributed to the rapid and uniform heating provided by the microwave, which minimizes the formation of by-products and the decomposition of reactants and products.[5][18]
Green Chemistry and Scalability Considerations
The principles of green chemistry are increasingly important in modern synthetic chemistry.[18] Microwave-assisted synthesis aligns well with these principles:[1][19]
-
Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is significantly more energy-efficient than conventional heating.[5][13][19]
-
Reduced Solvent Usage: The faster reaction times often allow for the use of smaller volumes of solvent, and in some cases, solvent-free reactions are possible.[5][19]
-
Alternative Solvents: Microwave heating can enable the use of greener solvents with higher boiling points that might not be practical for conventional heating.[20]
Regarding scalability, while laboratory-scale microwave reactors are common, scaling up microwave-assisted reactions to an industrial scale presents challenges.[21] However, continuous-flow microwave reactors are an emerging technology that addresses many of these scalability issues, offering a viable path for large-scale production.[13][22]
Conclusion: A Clear Winner for Modern Synthesis
For the synthesis of isoxazoles, the microwave-assisted approach offers clear and significant advantages over conventional heating. The dramatic reduction in reaction times, coupled with higher yields and a better alignment with the principles of green chemistry, makes it the preferred method for modern synthetic laboratories.[3][4][5] While the initial investment in a dedicated microwave reactor may be a consideration, the long-term benefits of increased efficiency, productivity, and sustainability make it a worthwhile investment for any research group or institution focused on the synthesis of heterocyclic compounds for drug discovery and materials science.
References
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- Shaikh, R. A., Telvekar, V. N., & Khan, F. A. K. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28098–28111. ([Link])
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A Comparative Guide to the Therapeutic Potential of Isoxazole-Based Compounds
Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold for the design of novel therapeutic agents. The isoxazole moiety can engage in various non-covalent interactions with biological targets, enhancing binding affinity and modulating pharmacological activity.[3] This guide provides a comparative analysis of the therapeutic potential of various isoxazole-based compounds across key disease areas, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of these versatile molecules, offering a comprehensive resource for scientists and drug development professionals.
Section 1: Anticancer Potential of Isoxazole Derivatives
The multifactorial nature of cancer necessitates the development of therapeutic agents with diverse mechanisms of action. Isoxazole derivatives have emerged as a promising class of anticancer agents, with compounds demonstrating potent activity against a range of malignancies.[4][5] Their mechanisms of action are varied, often involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.[6]
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of isoxazole derivatives is typically evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Phenyl-isoxazole-carboxamides | Hep3B (Liver) | 5.96 ± 0.87 | Doxorubicin | - | [7] |
| Phenyl-isoxazole-carboxamides | HeLa (Cervical) | 0.91 ± 1.03 | Doxorubicin | - | [7] |
| Phenyl-isoxazole-carboxamides | MCF-7 (Breast) | 4.56 ± 2.32 | Doxorubicin | - | [7] |
| Isoxazole-carboxamide (MYM4) | Hep3B (Liver) | 4.84 | Doxorubicin | - | [8] |
| Isoxazole-carboxamide (MYM4) | HeLa (Cervical) | 1.57 | Doxorubicin | - | [8] |
| Isoxazole-indole hybrids | MCF-7 (Breast) | 5.51 | Gemcitabine | - | [7] |
| Isoxazolo-indole derivative (5a) | Huh7 (Liver) | 0.7 | Doxorubicin | - | [9] |
| 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles | HeLa (Cervical) | - | - | - | [10] |
| N-phenyl-5-carboxamidyl isoxazoles | Colon 38 (Colon) | 2.5 µg/mL | - | - | [1] |
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases
Many isoxazole-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[5] This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and the activation of caspases.[11] Furthermore, isoxazole derivatives have been shown to inhibit crucial kinases involved in cancer cell proliferation and survival, such as TRAF2- and NCK-interacting kinase (TNIK) and Heat shock protein 90 (Hsp90).[11][12] The inhibition of these pathways disrupts the cellular machinery that cancer cells rely on for their uncontrolled growth.
Caption: Workflow of the MTT cytotoxicity assay.
Section 2: Antimicrobial Activity of Isoxazole-Based Compounds
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi. [13][14]
Comparative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [15]It is a standard measure of antimicrobial potency.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |
| Isoxazole derivatives (4e, 4g, 4h) | Candida albicans | 6 - 60 | - | - | [13] |
| Isoxazole derivatives (4e, 4g, 4h) | Bacillus subtilis | 10 - 80 | - | - | [13] |
| Isoxazole derivatives (4e, 4g, 4h) | Escherichia coli | 30 - 80 | - | - | [13] |
| N3, N5-di(substituted)isoxazole-3,5-diamines (178f) | Escherichia coli | 95 | Cloxacillin | 120 | [16] |
| N3, N5-di(substituted)isoxazole-3,5-diamines (178e) | Staphylococcus aureus | 95 | Cloxacillin | 100 | [16] |
| 1,3-Oxazole-based compounds and isosteric analogues (3a) | Pseudomonas aeruginosa | 14 | Ciprofloxacin | - | [17] |
| 1,3-Oxazole-based compounds and isosteric analogues (1d, 1e, 3a, 4a, 6i, 6j) | Candida albicans | 14 | Fluconazole | - | [17] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents. [4][15] Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or other appropriate broth
-
Isoxazole compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: Dispense 50 µL of sterile broth into all wells of a 96-well plate. [15]2. Serial Dilution: Add 100 µL of the isoxazole compound at twice the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next across the plate. [15]3. Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. [15]4. Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [5]6. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity). [15]
Caption: Workflow for MIC determination by broth microdilution.
Section 3: Anti-inflammatory Properties of Isoxazole Scaffolds
Inflammation is a complex biological response implicated in numerous diseases. Isoxazole derivatives have demonstrated potent anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade. [18][19]
Comparative Analysis of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classic in vivo assay for evaluating the anti-inflammatory potential of new compounds. [10][20]
| Compound Class/Derivative | Animal Model | % Edema Inhibition | Reference Drug | % Edema Inhibition (Reference) | Citation |
|---|---|---|---|---|---|
| Substituted-isoxazole (5b) | Rat | 76.71 (at 3h) | Diclofenac Sodium | 73.62 (at 3h) | [21] |
| Substituted-isoxazole (5c) | Rat | 75.56 (at 3h) | Diclofenac Sodium | 73.62 (at 3h) | [21] |
| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Mouse | 51 | Celecoxib | - | [19] |
| Isoxazole-mercaptobenzimidazole hybrids | - | Analgesic and anti-inflammatory activity in vivo | - | - | [19]|
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo model assesses the ability of a compound to reduce acute inflammation. [20][22] Materials:
-
Rats or mice
-
Isoxazole compound
-
Carrageenan (1% suspension in saline)
-
Plethysmometer or calipers
Procedure:
-
Animal Dosing: Administer the isoxazole compound to the animals (e.g., orally or intraperitoneally) at a predetermined time before inducing inflammation. [20]2. Inflammation Induction: Inject 0.1 mL of carrageenan suspension into the subplantar region of the right hind paw of each animal. [23]3. Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). [20]4. Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Section 4: Neuroprotective Potential of Isoxazole Analogs
Neurodegenerative diseases represent a significant unmet medical need. Emerging research suggests that isoxazole derivatives may offer neuroprotective effects, shielding neurons from damage induced by oxidative stress and other insults. [24][25]
Comparative Analysis of Neuroprotective Activity
In vitro neuroprotection assays often involve exposing neuronal cell cultures to a neurotoxin and assessing the ability of a compound to preserve cell viability.
| Compound Class/Derivative | In Vitro Model | EC50 (µM) | Citation |
| 3-aryl-5-(chroman-5-yl)-isoxazoles (17, 18) | HT22 neuronal cells (oxytosis) | ~0.3 | [24] |
| bis-chroman (20) | HT22 neuronal cells (oxytosis) | ~0.3 | [24] |
| Isoxazole-isoxazole hybrids (12, 13) | SCD1 and SCD5 inhibition | 45 | [11] |
| Isoxazole-oxazole hybrid (14) | SCD1 and SCD5 inhibition | 19 (SCD1), 10 (SCD5) | [11] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of isoxazole compounds in a cell-based model. [12][14] Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Isoxazole compound
-
Neurotoxic agent (e.g., hydrogen peroxide for oxidative stress)
-
Reagents for cell viability assessment (e.g., MTT)
Procedure:
-
Cell Culture: Culture neuronal cells in an appropriate format (e.g., 96-well plate). [14]2. Pre-treatment: Treat the cells with various concentrations of the isoxazole compound for a specified period (e.g., 2-24 hours). [14]3. Induction of Neurotoxicity: Expose the cells to a neurotoxic agent. [14]4. Cell Viability Assessment: After the neurotoxin exposure, assess cell viability using an appropriate method, such as the MTT assay. [12]5. Data Analysis: Express cell viability as a percentage of the untreated control and determine the effective concentration (EC50) of the compound.
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Aminoisoxazole-4-carbonitrile
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-Aminoisoxazole-4-carbonitrile (CAS No. 98027-17-9), ensuring the protection of personnel and the environment. Our focus is not just on the "how," but the "why," grounding each procedural step in established safety principles and regulatory standards.
Hazard Profile and Immediate Safety Precautions: Know Your Reagent
Before initiating any disposal procedures, it is imperative to understand the inherent hazards of this compound. This compound is classified as harmful and requires careful handling to prevent exposure.
1.1. GHS Hazard Classification
A review of the safety data sheet (SDS) reveals the following key hazard statements[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
These classifications underscore the triple threat of this compound through ingestion, dermal contact, and inhalation. The presence of the nitrile group (-C≡N) is of particular concern, as related compounds can release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures[2].
1.2. Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound in any form, including as waste[3][4]:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against accidental splashes of solutions or contact with airborne solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption, which is a primary route of exposure[1]. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound, including waste, must be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling dust or vapors, a key exposure route identified by its hazard classification[1]. |
Always ensure that an eyewash station and safety shower are readily accessible in the work area[4].
The Cardinal Rule: Hazardous Waste Designation
This compound and any materials contaminated with it must be treated as hazardous chemical waste.[3] This is a non-negotiable starting point for its disposal. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), provide a "cradle-to-grave" framework for hazardous waste management.[5][6][7] These regulations are codified in Title 40 of the Code of Federal Regulations (CFR), specifically in parts 260 through 273[7][8].
Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer. [3][9] This is to prevent environmental contamination and potential reactions within the sewer system.
Disposal Decision Workflow
The following diagram illustrates the essential decision-making process for the disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Aminoisoxazole-4-carbonitrile
Welcome, researchers and innovators. In the landscape of drug discovery and development, our progress is intrinsically linked to our diligence in safety. 5-Aminoisoxazole-4-carbonitrile is a valuable heterocyclic building block, notable in the synthesis of various pharmacologically active agents.[1][2] However, its utility is matched by its potential hazards. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound. We will move beyond a simple checklist to instill a deep, causal understanding of why each procedural step is critical, ensuring a self-validating system of safety in your laboratory.
Foundational Safety: Hazard Assessment of this compound
Understanding the specific risks is the bedrock of any safety protocol. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled[3]
These classifications indicate that the compound can cause systemic toxic effects through multiple routes of exposure. The primary risks to laboratory personnel are accidental ingestion, dermal absorption through contaminated surfaces or gloves, and inhalation of airborne particles.[4][5] Our entire protective strategy is built around creating robust barriers to prevent these exposures.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is even selected, we must leverage higher-level controls to minimize exposure.
-
Chemical Fume Hood: All work involving this compound, especially handling the solid powder, must be conducted inside a certified chemical fume hood. This is your primary defense against inhaling the compound.
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area of the lab to prevent cross-contamination. Warning signs should be posted to alert unauthorized personnel.[4]
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be in place. This document should be read and understood by all personnel before they begin work.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final, critical barrier between you and the chemical. The selection of PPE must be deliberate and based on the known hazards. Below is a summary of the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double Gloving: Nitrile Gloves (inner and outer layer) | The compound is harmful in contact with skin. Nitrile offers excellent chemical resistance.[6][7][8][9] Double gloving provides redundancy against tears and allows for the safe removal of the contaminated outer glove without exposing the skin. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from splashes and airborne particles. Standard safety glasses do not provide an adequate seal. |
| Face Protection | Face Shield (worn over goggles) | Required when there is a significant risk of splashes, such as during bulk transfers or spill clean-up. |
| Body Protection | Disposable, Solid-Front, Long-Sleeved Gown with Knit Cuffs | Provides a barrier against skin contact on the arms and torso. A disposable gown prevents the cross-contamination of personal clothing and the laboratory. |
| Respiratory Protection | N95 Respirator (or higher) | Required only if engineering controls fail or during spill clean-up outside of a fume hood where dust may be generated. Routine handling should be within a fume hood, making a respirator unnecessary. |
Procedural Guidance: A Step-by-Step Approach to Safety
Meticulous procedure is paramount. The following protocols are designed to be a self-validating system of safety.
Experimental Workflow for Safe Handling
The entire process, from preparation to disposal, must be viewed as a single, contained workflow. The following diagram illustrates the critical stages.
Caption: Safe Handling Workflow for this compound.
Protocol 1: Donning PPE
-
Inspect All PPE: Before you begin, visually inspect all items for defects (tears, cracks, etc.).
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
First Layer - Gown: Don the disposable gown, ensuring it is fully snapped or tied.
-
Second Layer - Inner Gloves: Don the first pair of nitrile gloves.
-
Third Layer - Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.
-
Fourth Layer - Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the cuffs of the gown. This creates a complete seal.
Protocol 2: Doffing (Removing) PPE
This is a critical step where contamination often occurs. The guiding principle is "dirty-to-dirty, clean-to-clean."
-
Outer Gloves: While still in the designated work area, grasp the outside of one outer glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.
-
Gown: Unfasten the gown. Peel it away from your body, touching only the inside. Turn the gown inside out as you remove it and place it in the hazardous waste container.
-
Exit the Work Area.
-
Eye/Face Protection: Remove your goggles and face shield by handling the strap or headband. Clean and store them according to lab protocol.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Handling Operations
-
Weighing: Use a disposable weigh boat or creased weighing paper. After weighing, use forceps to place the paper/boat into your reaction vessel. This minimizes the chances of spilling the powder.
-
Spills: In the event of a spill, immediately alert others in the area. Follow your laboratory's specific spill cleanup procedure for toxic chemicals. This typically involves covering the spill with an absorbent material, using appropriate PPE (including a respirator), and collecting the waste in a sealed, labeled container.
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.
-
Solid Waste: All disposable items contaminated with this compound are considered hazardous waste. This includes:
-
Gloves
-
Gowns
-
Weigh boats and paper
-
Contaminated paper towels or absorbents
-
Empty stock bottles (must be managed as hazardous waste, not regular trash)[10]
-
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11] Do not mix incompatible waste streams.[11]
-
Container Management: All hazardous waste containers must be kept closed except when adding waste, properly labeled with their contents, and stored in secondary containment.[10][11]
By adhering to these rigorous standards, we ensure that the valuable work you do can proceed with the highest degree of safety and scientific integrity. Your well-being is the most critical component of our shared success.
References
- Occupational Safety and Health Administration (OSHA). (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204. [Link]
- GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]
- Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
- Premier Safety. (2023). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
- PPS Gloves. (2025).
- S&S Glove. (2025). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. [Link]
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
- Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193-1204. [Link]
- Unigloves. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 20983348, 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. [Link]
- Canadian Agency for Drugs and Technologies in Health. (2010).
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Alchem Pharmtech. CAS 98027-17-9 | this compound. [Link]
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Physikalisch-Technische Bundesanstalt. (2013).
- University of Essex.
- Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
- ResearchGate. Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. [Link]
- Badowska-Roslonek, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 9. business.medtecs.com [business.medtecs.com]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
